molecular formula C50H74O14 B10786062 epi-Doramectin

epi-Doramectin

カタログ番号: B10786062
分子量: 899.1 g/mol
InChIキー: QLFZZSKTJWDQOS-LXVXAEFASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Epi-Doramectin is a useful research compound. Its molecular formula is C50H74O14 and its molecular weight is 899.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C50H74O14

分子量

899.1 g/mol

IUPAC名

(1'S,2R,3S,4'S,6S,8'R,12'S,13'S,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/t27-,29-,31-,32-,35+,36-,37+,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1

InChIキー

QLFZZSKTJWDQOS-LXVXAEFASA-N

異性体SMILES

C[C@H]1C=CC=C2CO[C@H]3[C@@]2([C@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](CC=C([C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O

正規SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O

製品の起源

United States

Foundational & Exploratory

Epi-Doramectin: A Technical Guide to its Discovery, Isolation, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and analytical characterization of doramectin (B1670889) and its related substances, with a particular focus on what may be contextually understood as "epi-doramectin"—epimeric forms of the doramectin molecule. Doramectin, a potent macrocyclic lactone, is a key antiparasitic agent in veterinary medicine, derived from the fermentation of genetically engineered strains of Streptomyces avermitilis. This document details the biosynthetic pathways, fermentation and purification protocols, and advanced analytical methodologies for the comprehensive analysis of doramectin and its impurities.

Discovery and Biosynthesis of Doramectin

Doramectin, chemically known as 25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)avermectin A1a, was developed as a novel avermectin (B7782182) through mutational biosynthesis.[1] Unlike naturally occurring avermectins, which are direct fermentation products of Streptomyces avermitilis, doramectin's production requires the strategic feeding of a specific precursor, cyclohexanecarboxylic acid (CHC), to a mutant strain of S. avermitilis that is deficient in the branched-chain 2-oxo acid dehydrogenase complex. This genetic modification blocks the synthesis of the natural starter units, isobutyryl-CoA and 2-methylbutyryl-CoA, thereby directing the polyketide synthase to incorporate the exogenously supplied CHC.

The biosynthesis of doramectin is a complex process that can be broadly categorized into three stages:

  • Polyketide Backbone Synthesis: A large multi-enzyme complex, the polyketide synthase (PKS), catalyzes the condensation of a cyclohexanecarbonyl-CoA starter unit with seven acetate (B1210297) and five propionate (B1217596) extender units to form the 16-membered macrocyclic lactone backbone.

  • Aglycone Modification: The initial polyketide undergoes a series of post-PKS modifications, including oxidation, reduction, and methylation, to form the mature doramectin aglycone.

  • Glycosylation: The final step involves the attachment of a disaccharide moiety, composed of two L-oleandrose units, to the C13 position of the aglycone, yielding the biologically active doramectin molecule.

The Emergence of "this compound"

The term "this compound" is not commonly used in scientific literature as a specific, named compound. However, it logically refers to an epimer of doramectin, which is a stereoisomer that differs in the configuration at one of the chiral centers. During the fermentation and purification processes, several impurities and related substances are formed. Among these, epimers are a common class of impurities for complex molecules like doramectin. One of the identified impurities of doramectin is a compound that could be considered an epimer, though it is not explicitly named as such in the available literature. For the purpose of this guide, "this compound" will be considered in the context of these closely related stereoisomeric impurities.

A comprehensive study on the impurities of doramectin has led to the isolation and characterization of seven related substances.[2] These impurities arise from variations in the biosynthetic pathway, degradation of the doramectin molecule, or rearrangements during processing. The structural elucidation of these impurities is crucial for quality control and ensuring the safety and efficacy of the final drug product.

Experimental Protocols

Fermentation of Doramectin-Producing Streptomyces avermitilis

The production of doramectin is achieved through submerged fermentation of a genetically modified strain of Streptomyces avermitilis. The following protocol is a composite of methodologies described in the literature.[3][4][5][6]

2.1.1. Media Composition

Medium Component Concentration (g/L)
Seed Medium Corn Starch20
Defatted Soybean Flour10
Glucose5
Cotton Seed Flour10
pH7.2
Fermentation Medium Corn Starch (liquefied)100
Defatted Soybean Flour20
Cotton Seed Flour10
Yeast Extract5
NaCl1
K₂HPO₄2
MgSO₄1
CaCO₃7
Cyclohexanecarboxylic Acid (CHC)0.8
pH7.0

2.1.2. Fermentation Protocol

  • Inoculum Preparation: Inoculate a loopful of a sporulated culture of the doramectin-producing S. avermitilis strain into a 250 mL flask containing 30 mL of seed medium. Incubate at 28-30°C for 48 hours on a rotary shaker at 200-220 rpm.

  • Production Fermentation: Transfer the seed culture (8% v/v) to a production fermenter containing the fermentation medium. Maintain the fermentation at 28-30°C with controlled aeration and agitation to ensure dissolved oxygen levels remain above 35%. The pH of the fermentation is typically controlled to be between 6.7 and 7.0.

  • Precursor Feeding: The precursor, cyclohexanecarboxylic acid (CHC), is added to the fermentation medium. A common strategy involves adding a portion of the CHC at the beginning of the fermentation and supplementing with additional CHC during the course of the fermentation.

  • Monitoring: Monitor the fermentation for key parameters such as pH, dissolved oxygen, substrate consumption, and doramectin titer. The fermentation is typically carried out for 12-18 days.[5]

  • Harvest: Once the doramectin titer reaches its maximum, the fermentation broth is harvested for downstream processing.

2.1.3. Fermentation Yields

Strain/Condition Doramectin Yield (mg/L) Reference
Engineered S. avermitilis DM223 (flask)~723[7]
High-yielding strain XY-62 (50 L fermenter)1068[3][5]
pH-controlled fermentation2110 - 2250[6]
Isolation and Purification of Doramectin

The isolation and purification of doramectin from the fermentation broth is a multi-step process designed to remove mycelia, proteins, and other impurities to yield a high-purity final product. The following protocol is based on a patented method.[8]

  • Mycelia Separation: Add a filter aid (e.g., diatomaceous earth) to the fermentation broth and filter using a plate and frame press to separate the mycelial cake from the broth.

  • Extraction: Extract the mycelial cake with a polar solvent such as methanol, ethanol, or acetone. The solvent is typically used at a ratio of 2-5 L per kg of mycelial cake. The extraction is carried out with stirring for 6-15 hours.

  • Concentration and Precipitation: Concentrate the extract under reduced pressure to obtain a crude extract. The crude extract is then treated with a solvent system (e.g., methyl tert-butyl ether:ethanol) to precipitate the crude doramectin.

  • Crystallization: The crude doramectin is then subjected to one or more crystallization steps using a suitable polar solvent to achieve high purity.

  • Drying: The purified doramectin crystals are dried under vacuum to yield the final product.

2.2.1. Purification Efficiency

Purification Step Purity Reference
Crude Extract4%[8]
After Precipitation45%[8]
After Crystallization>92%[8]
Analytical Methods for Doramectin and its Impurities

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques used for the quantification of doramectin and the identification and quantification of its impurities.

2.3.1. HPLC Method for Doramectin and Impurity Profiling

A validated HPLC method for the analysis of doramectin and its related substances is crucial for quality control.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Methanol:Water (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 245 nm
Temperature 35°C

2.3.2. LC-MS/MS for Trace Analysis

For the detection of trace levels of doramectin and its metabolites in biological matrices, LC-MS/MS provides high sensitivity and specificity.

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Transitions (m/z) 916.8 -> 593.8 (quantifier), 916.8 -> 331.4 (qualifier)

Visualizations

Doramectin Biosynthetic Pathway

Doramectin_Biosynthesis CHC Cyclohexanecarboxylic Acid (CHC) CHCCoA Cyclohexanecarbonyl-CoA CHC->CHCCoA PKS Polyketide Synthase (PKS) CHCCoA->PKS Starter Unit Acetate Acetate Acetate->PKS Extender Units Propionate Propionate Propionate->PKS Extender Units Polyketide Polyketide Backbone PKS->Polyketide PostPKS Post-PKS Modifications Polyketide->PostPKS Aglycone Doramectin Aglycone PostPKS->Aglycone Glycosylation Glycosylation Aglycone->Glycosylation Doramectin Doramectin Glycosylation->Doramectin Impurities Impurities (including this compound) Doramectin->Impurities

Caption: Simplified biosynthetic pathway of doramectin.

Experimental Workflow for Doramectin Isolation and Purification

Doramectin_Purification Fermentation Fermentation Broth Filtration Filtration (with filter aid) Fermentation->Filtration Mycelia Mycelial Cake Filtration->Mycelia Broth Supernatant (discarded) Filtration->Broth Extraction Solvent Extraction (e.g., Methanol) Mycelia->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Concentration Concentration CrudeExtract->Concentration Precipitation Precipitation Concentration->Precipitation CrudeDoramectin Crude Doramectin Precipitation->CrudeDoramectin Crystallization Crystallization CrudeDoramectin->Crystallization PureDoramectin High-Purity Doramectin Crystallization->PureDoramectin Drying Drying PureDoramectin->Drying FinalProduct Final Product Drying->FinalProduct

Caption: Workflow for the isolation and purification of doramectin.

Conclusion

The discovery and development of doramectin represent a significant advancement in veterinary medicine, showcasing the power of mutational biosynthesis to create novel and potent therapeutic agents. The production of high-purity doramectin relies on a carefully optimized fermentation process and a robust, multi-step purification strategy. The analytical characterization of doramectin and its impurities, including potential epimers, is paramount for ensuring product quality and safety. This technical guide provides a comprehensive resource for researchers and professionals involved in the development, production, and analysis of doramectin, laying the groundwork for further innovation in the field of antiparasitic drug discovery.

References

epi-Doramectin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-Doramectin is a significant intermediate formed during the base-catalyzed degradation of Doramectin, a widely used macrocyclic lactone anthelmintic in veterinary medicine.[1] Doramectin itself is a fermentation product of genetically engineered strains of Streptomyces avermitilis.[2][3] The epimerization at the C2 position leads to the formation of this compound, which can further rearrange to an isomeric alkene analogue.[1] Understanding the chemical structure and properties of this compound is crucial for stability studies, formulation development, and ensuring the safety and efficacy of Doramectin-based products. This technical guide provides an in-depth overview of the chemical structure, properties, and analytical considerations for this compound.

Chemical Structure and Properties

This compound shares the same molecular formula and weight as Doramectin but differs in the stereochemistry at the C2 position. This subtle structural change can influence its physicochemical properties and biological activity.

Table 1: Chemical Identifiers of this compound and Doramectin

IdentifierThis compoundDoramectin
Molecular Formula C₅₀H₇₄O₁₄[1][4]C₅₀H₇₄O₁₄[2][5]
Molecular Weight 899.1 g/mol [1][4]899.128 g/mol [2]
CAS Number 1987882-62-1[4]117704-25-3[2][5]
SMILES C/C(--INVALID-LINK----INVALID-LINK--O--INVALID-LINK----INVALID-LINK----INVALID-LINK--C2)--INVALID-LINK--O1">C@@H--INVALID-LINK--/C=C/C=C(CO3)/--INVALID-LINK--C(C)=C4">C@@(O)[C@@]4([H])C5=O)=C\C[C@]6([H])C--INVALID-LINK--([H])C[C@]7(C=C--INVALID-LINK----INVALID-LINK--O7)O6[4]C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2(--INVALID-LINK--C(=O)O[C@H]4C--INVALID-LINK--C)O[C@H]6C--INVALID-LINK--C)O)OC)OC)\C">C@@HO[C@]7(C4)C=C--INVALID-LINK--C8CCCCC8">C@@HC)O[5]
InChI InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37+,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1[4]InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1[5]

Table 2: Physicochemical Properties of this compound and Doramectin

PropertyThis compoundDoramectin
Appearance White solid[1]Solid
Solubility Soluble in ethanol, methanol, DMF, and DMSO.[1][4]Soluble in ethyl oleate, glycerol (B35011) triacetate, benzyl (B1604629) benzoate.[6]
Storage Conditions -20°C[1][4]Room temperature
UV max (λmax) 247 nm[4]Not specified
Melting Point Not specified116-119 °C[5]
Purity >95% by HPLC[1]Not specified

Relationship between Doramectin and this compound

The formation of this compound from Doramectin is a reversible base-catalyzed isomerization.[4] This chemical transformation is a critical consideration in the manufacturing, formulation, and storage of Doramectin products.

G Doramectin Doramectin epi_Doramectin This compound Doramectin->epi_Doramectin Base-catalyzed epimerization (reversible) delta_2_Doramectin Δ²-Doramectin epi_Doramectin->delta_2_Doramectin Irreversible rearrangement G cluster_fermentation Fermentation cluster_downstream Downstream Processing S_avermitilis Streptomyces avermitilis (mutant strain) Fermenter Fermenter S_avermitilis->Fermenter Fermentation_Broth Nutrient-rich Medium Fermentation_Broth->Fermenter Precursor Cyclohexanecarboxylic Acid Precursor->Fermenter Extraction Solvent Extraction Fermenter->Extraction Purification Chromatography Extraction->Purification Final_Product Doramectin Purification->Final_Product

References

Epi-Doramectin: A Technical Guide on the Inferred Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the specific mechanism of action of epi-doramectin (B1150635) is limited in publicly available scientific literature. This guide, therefore, presents an inferred mechanism based on the well-established principles of doramectin (B1670889) and other avermectin (B7782182) stereoisomers. The quantitative data and experimental protocols are based on those used for doramectin and related compounds and should be considered illustrative for this compound.

Introduction

This compound is a stereoisomer of doramectin, a macrocyclic lactone anthelmintic and insecticide belonging to the avermectin family. The biological activity of avermectins is highly dependent on their three-dimensional structure, and subtle changes in stereochemistry can significantly impact their potency and safety profile.[1][2] Doramectin itself has multiple chiral centers, giving rise to the possibility of numerous stereoisomers, including epimers, which differ in the configuration at a single chiral center.[3] This document outlines the inferred core mechanism of action of this compound, drawing parallels from the extensive research on doramectin and other avermectins.

Core Mechanism of Action: Allosteric Modulation of Invertebrate Ion Channels

The primary mechanism of action for avermectins, and by extension, this compound, is the allosteric modulation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[4][5] These channels are not present in vertebrates, providing a degree of selective toxicity.[4] Avermectins can also interact with other ligand-gated ion channels, such as those gated by gamma-aminobutyric acid (GABA), albeit generally with lower affinity.[6][7]

Signaling Pathway of Avermectin Action on GluCls

The binding of an avermectin to a GluCl channel potentiates the effect of the neurotransmitter glutamate (B1630785), leading to a prolonged opening of the channel. This results in an increased influx of chloride ions into the cell, causing hyperpolarization of the cell membrane and inhibition of neuronal signaling. At higher concentrations, avermectins can directly activate these channels in the absence of glutamate. This disruption of nerve and muscle function leads to a flaccid paralysis and ultimately the death of the parasite.

This compound Mechanism of Action at GluCl Inferred Signaling Pathway of this compound at Invertebrate GluCls cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GluCl Glutamate-Gated Chloride Channel (GluCl) This compound->GluCl Allosteric Binding Glutamate Glutamate Glutamate->GluCl Orthosteric Binding Cl_ion Cl- Ions GluCl->Cl_ion Increased Influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes

Caption: Inferred mechanism of this compound at invertebrate glutamate-gated chloride channels.

Quantitative Data (Illustrative)

CompoundTargetAssay TypeValueOrganismReference
Doramectin Derivative (3g)GABA ReceptorInsecticidal Activity (LC50)5.89 mg/LMythimna separata (Oriental armyworm)[7]
Doramectin Derivative (5t)GABA ReceptorInsecticidal Activity (LC50)6.22 mg/LPlutella xylostella (Diamondback moth)[6]
IvermectinGluClα3BRadioligand Binding (Kd)0.35 ± 0.1 nMHaemonchus contortus[8]
IvermectinGluClα3BChannel Activation (EC50)~0.1 ± 1.0 nMHaemonchus contortus[8]
MoxidectinHcGluClαRadioligand Binding (Kd)0.18 ± 0.02 nMHaemonchus contortus[9]

Experimental Protocols

Detailed experimental protocols for characterizing the mechanism of action of a compound like this compound would involve a combination of molecular, electrophysiological, and in vivo assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound to its target receptor, such as a specific GluCl subunit.

Radioligand Binding Assay Workflow Workflow for Radioligand Binding Assay A Prepare membranes from cells expressing the target receptor (e.g., GluCl) B Incubate membranes with a radiolabeled ligand (e.g., [3H]-ivermectin) A->B C Add increasing concentrations of unlabeled this compound B->C D Separate bound from free radioligand by rapid filtration C->D E Quantify radioactivity of bound ligand using liquid scintillation counting D->E F Analyze data to determine Ki (and subsequently Kd) E->F

Caption: Generalized workflow for a competitive radioligand binding assay.

Protocol Outline:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and isolate the membrane fraction by centrifugation.

  • Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]-ivermectin), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled this compound concentration. Use non-linear regression analysis to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), from which the inhibition constant (Ki) and the dissociation constant (Kd) can be calculated.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow through channels expressed in Xenopus oocytes and to characterize the effect of this compound on channel function (e.g., activation, potentiation, and desensitization).

TEVC Electrophysiology Workflow Workflow for TEVC Electrophysiology A Inject Xenopus oocytes with cRNA encoding the target ion channel subunits B Incubate oocytes for 2-7 days to allow for protein expression A->B C Place an oocyte in a recording chamber and impale with two microelectrodes B->C D Perfuse the oocyte with a control buffer and then with a buffer containing the agonist (e.g., glutamate) C->D E Record the resulting ion current D->E F Apply this compound with or without the agonist to determine its effect on channel activity E->F G Analyze current traces to determine EC50, potentiation, and effects on channel kinetics F->G

Caption: Generalized workflow for two-electrode voltage clamp electrophysiology.

Protocol Outline:

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer.

  • cRNA Injection: Inject the oocytes with a solution containing the complementary RNA (cRNA) encoding the subunits of the ion channel of interest.

  • Incubation: Incubate the injected oocytes in a sterile medium for 2-7 days to allow for the expression and assembly of the ion channels in the oocyte membrane.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and perfuse with a recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

  • Compound Application: Apply the agonist (e.g., glutamate) to the oocyte to elicit a baseline current. Then, co-apply the agonist with varying concentrations of this compound to assess its modulatory effects. To test for direct activation, apply this compound in the absence of the agonist.

  • Data Acquisition and Analysis: Record the current responses using an amplifier and digitizer. Analyze the data to construct dose-response curves and determine parameters such as EC50, the degree of potentiation, and any changes in the rates of channel activation, deactivation, and desensitization.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is scarce, it is highly probable that it functions in a manner analogous to doramectin and other avermectins. Its primary target is expected to be the glutamate-gated chloride channels in invertebrates, where it acts as a positive allosteric modulator, leading to paralysis of the parasite. The specific potency and pharmacokinetic properties of this compound would be dependent on the precise location of the epimerization, which could influence its binding affinity to the target receptor and its metabolic stability. Further research is required to fully elucidate the specific pharmacological profile of this compound.

References

The Enigmatic Synthesis of epi-Doramectin: A Technical Guide to a Novel Avermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synthesis of epi-Doramectin, a stereoisomer of the potent anthelmintic agent Doramectin (B1670889). While a direct, established synthesis pathway for a compound explicitly named "this compound" is not extensively documented in publicly available scientific literature, this document provides a comprehensive overview of the synthesis of the parent compound, Doramectin, and explores scientifically grounded, plausible pathways for the stereoselective synthesis of its epimers. Drawing upon established methodologies for the chemical modification of related avermectins, this guide offers valuable insights for researchers engaged in the development of novel antiparasitic agents.

The Biosynthesis of Doramectin: A Foundation for Epimeric Synthesis

Doramectin is a semi-synthetic avermectin (B7782182), produced through the fermentation of a genetically engineered strain of Streptomyces avermitilis.[1][2] The core of this process involves the targeted modification of the natural avermectin biosynthetic pathway to incorporate a specific precursor, cyclohexanecarboxylic acid (CHC).

The production of Doramectin is a testament to the power of synthetic biology in generating novel, high-value compounds. By understanding and manipulating the intricate enzymatic machinery of S. avermitilis, scientists have been able to redirect its metabolic flux towards the synthesis of this important veterinary drug.

Engineering the Avermectin Polyketide Synthase

The key to Doramectin biosynthesis lies in the modification of the avermectin polyketide synthase (PKS). The loading module of the Ave PKS is engineered to preferentially accept cyclohexanecarbonyl-CoA instead of the natural starter units, isobutyryl-CoA or 2-methylbutyryl-CoA.[1] This is often achieved by replacing the native loading module with one from a different actinomycete that naturally utilizes a cyclic starter unit.

Precursor Supply and Fermentation

To ensure a sufficient supply of the cyclohexanecarboxylic acid precursor, the engineered S. avermitilis strain is typically cultured in a fermentation medium supplemented with CHC.[3] Alternatively, the biosynthetic gene cluster for CHC-CoA can be introduced into the production strain, creating a more autonomous system.[1]

Table 1: Key Factors in Doramectin Biosynthesis

FactorDescriptionReference
Production Strain Genetically engineered Streptomyces avermitilis with a modified PKS.[1][2]
Precursor Cyclohexanecarboxylic acid (CHC).[3]
Key Enzyme Modified Avermectin Polyketide Synthase (PKS).[1]
Fermentation Fed-batch or batch fermentation with CHC supplementation.[3]

Diagram 1: Biosynthesis of Doramectin

Doramectin_Biosynthesis cluster_0 Streptomyces avermitilis (Engineered) CHC Cyclohexanecarboxylic Acid (CHC) CHC_CoA Cyclohexanecarbonyl-CoA CHC->CHC_CoA Activation PKS Engineered Avermectin Polyketide Synthase (PKS) CHC_CoA->PKS Starter Unit Doramectin_Aglycone Doramectin Aglycone PKS->Doramectin_Aglycone Polyketide Synthesis Doramectin Doramectin Doramectin_Aglycone->Doramectin Glycosylation & Post-PKS modifications

Caption: Biosynthetic pathway of Doramectin in engineered S. avermitilis.

Proposed Synthesis Pathway for this compound

While a direct synthesis for a compound specifically named "this compound" is not readily found, the chemical literature on avermectins provides a strong foundation for proposing a plausible synthetic route. The most logical approach to generate an epimer of Doramectin would be through the epimerization of a specific chiral center. One of the most accessible and frequently modified positions in the avermectin scaffold is the C4'' hydroxyl group of the oleandrose (B1235672) sugar.

The following proposed pathway outlines a general strategy for the synthesis of 4''-epi-Doramectin, drawing parallels from the synthesis of other 4''-epi-avermectin derivatives.[4]

Step 1: Selective Protection of Hydroxyl Groups

The Doramectin molecule contains several hydroxyl groups. To achieve selective modification at the C4'' position, it is necessary to first protect the other reactive hydroxyls, particularly the one at the C5 position. This can be achieved using a suitable protecting group such as a silyl (B83357) ether (e.g., TBDMS) or an acyl group.

Step 2: Oxidation of the C4'' Hydroxyl Group

With the other hydroxyl groups protected, the C4'' hydroxyl group can be selectively oxidized to a ketone. A variety of mild oxidizing agents can be employed for this transformation, such as Dess-Martin periodinane (DMP) or a Swern oxidation.

Step 3: Stereoselective Reduction of the C4'' Ketone

The key step in this proposed synthesis is the stereoselective reduction of the newly formed ketone at the C4'' position. The choice of reducing agent will determine the stereochemical outcome. To obtain the epi configuration, a reducing agent that favors attack from the opposite face of the molecule compared to the natural configuration is required. Bulky reducing agents, such as L-Selectride®, or the use of directing groups could be explored to achieve the desired stereoselectivity.

Step 4: Deprotection

The final step involves the removal of the protecting groups to yield the 4''-epi-Doramectin. The deprotection conditions will depend on the specific protecting groups used in the first step.

Diagram 2: Proposed Synthesis of 4''-epi-Doramectin

epi_Doramectin_Synthesis Doramectin Doramectin Protected_Doramectin 5-O-Protected Doramectin Doramectin->Protected_Doramectin 1. Selective Protection Keto_Doramectin 4''-Keto-5-O-Protected Doramectin Protected_Doramectin->Keto_Doramectin 2. Oxidation Protected_epi_Doramectin 4''-epi-5-O-Protected Doramectin Keto_Doramectin->Protected_epi_Doramectin 3. Stereoselective Reduction epi_Doramectin 4''-epi-Doramectin Protected_epi_Doramectin->epi_Doramectin 4. Deprotection

Caption: Proposed synthetic pathway for 4''-epi-Doramectin.

Experimental Protocols: A General Framework

While specific, validated protocols for this compound synthesis are not available, the following provides a general framework for the key experimental steps based on established avermectin chemistry. Researchers should optimize these conditions for the specific Doramectin substrate.

General Protocol for Selective Protection (as TBDMS ether)
  • Dissolve Doramectin in a suitable aprotic solvent (e.g., dichloromethane (B109758) or DMF).

  • Add a base (e.g., imidazole (B134444) or triethylamine).

  • Add a slight excess of tert-butyldimethylsilyl chloride (TBDMSCl) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until complete (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

General Protocol for Oxidation (Swern Oxidation)
  • To a solution of oxalyl chloride in dichloromethane at -78 °C, add dimethyl sulfoxide (B87167) (DMSO) dropwise.

  • After a short stirring period, add a solution of the protected Doramectin in dichloromethane.

  • Stir for 30-60 minutes at -78 °C.

  • Add a hindered base, such as triethylamine, and allow the reaction to warm to room temperature.

  • Add water and extract the product with dichloromethane.

  • Purify the resulting ketone by column chromatography.

General Protocol for Stereoselective Reduction
  • Dissolve the 4''-keto-Doramectin derivative in a dry, aprotic solvent (e.g., THF) and cool to -78 °C.

  • Add a solution of the chosen stereoselective reducing agent (e.g., L-Selectride® in THF) dropwise.

  • Stir the reaction at low temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

General Protocol for Deprotection (of TBDMS ether)
  • Dissolve the protected this compound in a suitable solvent (e.g., THF).

  • Add a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid-pyridine complex.

  • Stir the reaction at room temperature until deprotection is complete.

  • Quench the reaction and extract the final product.

  • Purify by column chromatography to yield the desired this compound.

Conclusion and Future Directions

The synthesis of this compound represents an exciting frontier in the development of novel antiparasitic agents. While a dedicated, published synthesis pathway remains to be elucidated, the foundational knowledge of Doramectin biosynthesis and the extensive literature on avermectin chemical modification provide a clear and logical roadmap for its creation. The proposed pathway, centered on the stereoselective reduction of a 4''-keto intermediate, offers a tangible starting point for researchers in this field.

Future work should focus on the practical implementation of this proposed synthesis, including the optimization of reaction conditions and the thorough characterization of the resulting epimer. Furthermore, the biological activity of this compound against a range of parasites should be evaluated to determine if this novel stereoisomer offers any advantages over the parent compound. The exploration of other epimeric forms of Doramectin, through the modification of other chiral centers, also presents a promising avenue for future research. The insights gained from such studies will undoubtedly contribute to the ongoing effort to combat parasitic diseases in both veterinary and human medicine.

References

Unveiling the Bioactivity of Doramectin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the biological activities of the potent macrocyclic lactone, Doramectin (B1670889). This guide addresses the current state of knowledge, focusing on its mechanism of action, anthelmintic and insecticidal efficacy, and the experimental methodologies employed in its evaluation. Notably, this guide also clarifies the significant gap in research concerning its epimer, epi-Doramectin.

Executive Summary

Doramectin, a semi-synthetic derivative of avermectin, is a widely used veterinary pharmaceutical renowned for its broad-spectrum antiparasitic activity. Its primary mechanism of action involves the potentiation of glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death of the target organisms. While the biological profile of Doramectin is well-documented, a thorough review of published literature reveals a conspicuous absence of studies on the biological activity of its isomer, this compound. This guide, therefore, focuses on the extensive data available for Doramectin, providing researchers, scientists, and drug development professionals with a detailed technical overview of its properties and the experimental frameworks used to ascertain them.

The this compound Enigma: An Absence of Data

A comprehensive search of scientific literature and product catalogues indicates that this compound is recognized as a base-catalyzed intermediate in the decomposition of Doramectin.[1][2] It is formed by epimerization at the 2-position, which can then irreversibly rearrange to the isomeric alkene analogue, Δ2-doramectin.[1][2] Despite the well-established importance of Doramectin as an anthelmintic in animal health, there is a consensus in the available literature that there are no published reports detailing the biological activity or the levels of this compound in animals or the environment.[1][2][3][4] This significant knowledge gap presents an opportunity for future research to explore the potential biological effects of this isomer.

Doramectin: Mechanism of Action

Doramectin exerts its antiparasitic effects by targeting the nervous system of invertebrates.[5] Its primary mode of action is the modulation of chloride ion channel activity.[6]

Key Molecular Targets:

  • Glutamate-gated chloride channels (GluCls): Doramectin acts as an allosteric modulator of GluCls, which are unique to invertebrates.[7][8] It binds to these channels, leading to an increased permeability of the cell membrane to chloride ions.[1] This influx of chloride ions causes hyperpolarization of the nerve and muscle cells, inhibiting their electrical activity.[6][9] This ultimately results in a rapid, non-spastic paralysis of the parasite.[7][9]

  • Gamma-aminobutyric acid (GABA) receptors: Doramectin also potentiates the action of GABA, a major inhibitory neurotransmitter in the peripheral nervous system of invertebrates.[5] By acting as a GABA agonist, it further contributes to the influx of chloride ions and the subsequent paralysis of the parasite.[5][10]

The specificity of Doramectin for invertebrate neuronal receptors, which are localized outside the central nervous system in mammals where Doramectin has negligible penetration, accounts for its favorable safety profile in host animals.[6]

Below is a diagram illustrating the primary signaling pathway of Doramectin's mechanism of action.

Doramectin_Mechanism cluster_neuron Invertebrate Neuron / Myocyte Doramectin Doramectin GluCl Glutamate-Gated Chloride Channel (GluCl) Doramectin->GluCl Binds to and potentiates GABA_R GABA Receptor Doramectin->GABA_R Potentiates Cl_ion Cl- Ions GluCl->Cl_ion GABA_R->Cl_ion Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Paralysis Paralysis & Death Hyperpolarization->Paralysis

Caption: Mechanism of action of Doramectin on invertebrate nerve and muscle cells.

Quantitative Biological Activity of Doramectin

The efficacy of Doramectin has been quantified in numerous studies against a wide array of internal and external parasites.

Anthelmintic Efficacy

The following tables summarize the efficacy of Doramectin against various nematode species in cattle and swine.

Table 1: Efficacy of Doramectin against Gastrointestinal Nematodes in Cattle

Nematode SpeciesStageEfficacy (%)Reference
Ostertagia ostertagi (including inhibited)Adult & Immature>99.9[11][12]
Haemonchus placeiAdult>99.9[11][12]
Trichostrongylus axeiAdult>99.9[11][12]
Cooperia oncophoraAdult & Immature>99.6[12]
Cooperia punctataAdult>99.6[12]
Oesophagostomum radiatumAdult>99.9[11]
Nematodirus helvetianusAdult97.9[11]
Trichuris discolorAdult92.3[11]

Table 2: Efficacy of Doramectin against Lungworms in Cattle

Nematode SpeciesStageEfficacy (%)Reference
Dictyocaulus viviparusAdult & Immature>99.9[11][12]

Table 3: Efficacy of Doramectin against Nematodes and Arthropods in Swine

Parasite SpeciesStageEfficacy (%)Reference
Ascaris suumAdult & L4 Larvae>98[13]
Oesophagostomum dentatumAdult & L4 Larvae>98[13]
Trichuris suisAdult87[13]
Metastrongylus spp.Adult>98[13]
Haematopinus suis (Louse)N/A100[13]
Sarcoptes scabiei (Mite)N/A100[13]
Insecticidal Efficacy

While primarily an anthelmintic, Doramectin and its derivatives also exhibit insecticidal properties.

Table 4: Insecticidal Activity of Doramectin and a Derivative (Compound 3g)

Pest SpeciesCompoundLC50 (mg/L)Reference
Oriental armywormDoramectin39.6907[14]
Compound 3g5.8859[14]
Diamondback mothDoramectin49.7736[14]
Compound 3g22.3214[14]
Corn borerDoramectin48.6129[14]
Compound 3g22.0205[14]

Experimental Protocols

The evaluation of Doramectin's biological activity involves a range of standardized experimental protocols.

Anthelmintic Efficacy Studies in Cattle
  • Study Design: Controlled, randomized block design studies are commonly employed.[11][15]

  • Animal Selection: Cattle with naturally or experimentally induced mixed infections of gastrointestinal nematodes are selected.[11][12] Animals are often allocated to treatment and control groups based on fecal egg counts.[11]

  • Treatment Administration: Doramectin is typically administered as an injectable solution via subcutaneous or intramuscular injection at a dose of 200 µg/kg body weight.[11][12][16] The control group receives a saline injection.[11]

  • Efficacy Assessment:

    • Worm Burden Reduction: Animals are necropsied 14-18 days post-treatment, and the worm burdens are determined.[11] Efficacy is calculated as the percentage reduction in the geometric mean worm burden in the treated group compared to the control group.[13]

    • Fecal Egg Count Reduction (FECR): Fecal samples are collected at predetermined intervals post-treatment.[16] The reduction in nematode egg counts is used to assess efficacy and the duration of persistent activity.[16]

  • Persistent Activity Evaluation: To assess the duration of protection against reinfection, treated and control animals are grazed on contaminated pastures.[17] Tracer calves are introduced at intervals to monitor pasture infectivity.[17]

Below is a workflow diagram for a typical anthelmintic efficacy trial.

Anthelmintic_Trial_Workflow start Start animal_selection Animal Selection (Infected Cattle) start->animal_selection randomization Randomization (Based on Fecal Egg Counts) animal_selection->randomization treatment Treatment Group (Doramectin 200 µg/kg) randomization->treatment control Control Group (Saline) randomization->control post_treatment Post-Treatment Period (14-18 days) treatment->post_treatment control->post_treatment necropsy Necropsy & Worm Burden Count post_treatment->necropsy fecal_sampling Fecal Sampling (Regular Intervals) post_treatment->fecal_sampling data_analysis Data Analysis (% Worm Burden Reduction) necropsy->data_analysis fecal_sampling->data_analysis end End data_analysis->end

Caption: Workflow for a controlled anthelmintic efficacy study in cattle.

Insecticidal Activity Assays
  • Test Organisms: Common agricultural pests such as the oriental armyworm (Mythimna separata), diamondback moth (Plutella xylostella), and corn borer (Ostrinia furnacalis) are used.[14]

  • Methodology: A leaf-dip method is often employed. Cabbage or corn leaf discs are dipped in various concentrations of the test compound and allowed to air dry. The treated leaves are then placed in petri dishes with the insect larvae.[14]

  • Data Collection: Mortality rates are recorded at specified time points (e.g., 24, 48, 72 hours).[14]

  • Data Analysis: The lethal concentration 50 (LC50), the concentration that causes 50% mortality, is calculated using probit analysis.[14]

Anxiolytic and Anticonvulsant Activity Studies in Rodents
  • Animal Model: Rats are used to evaluate the central nervous system effects of Doramectin.[10]

  • Behavioral Tests:

    • Open-field test: To assess locomotion and exploratory behavior.[10]

    • Hole-board test: To measure head-dipping behavior as an indicator of anxiety.[10]

    • Elevated plus-maze test: A standard test for anxiolytic effects, measuring the time spent in and entries into the open arms.[10]

  • Anticonvulsant Assay: The ability of Doramectin to protect against picrotoxin-induced convulsions is assessed. Picrotoxin is a GABA receptor antagonist.[10]

  • Neurochemical Analysis: Brain tissue is analyzed to determine the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin.[10]

Conclusion and Future Directions

Doramectin is a highly effective antiparasitic agent with a well-characterized mechanism of action centered on the disruption of invertebrate chloride channel function. The quantitative data from numerous studies underscore its potent anthelmintic and insecticidal properties. The experimental protocols outlined in this guide provide a framework for the continued evaluation of Doramectin and its derivatives.

The complete absence of published data on the biological activity of this compound is a critical gap in the current understanding of this class of compounds. Future research should be directed towards synthesizing and evaluating this compound to determine its biological activity, mechanism of action, and potential efficacy. Such studies would not only provide valuable insights into the structure-activity relationships of avermectins but could also lead to the discovery of novel therapeutic agents.

References

Epi-Doramectin In Vitro Efficacy: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the anthelmintic properties of Doramectin. However, there is a significant lack of published data specifically detailing the in vitro efficacy, mechanism of action, and signaling pathways of its epimer, epi-Doramectin. This document summarizes the available information on this compound and provides relevant in vitro data for the parent compound, Doramectin, as a potential surrogate for preliminary research purposes. All data presented for Doramectin should be interpreted with the caution that it may not be representative of this compound's biological activity.

Introduction to this compound

This compound is a base-catalyzed intermediate that forms during the decomposition of Doramectin.[1] This epimerization occurs at the C2 position and can subsequently lead to an irreversible rearrangement to the isomeric alkene analogue, Δ2-doramectin.[1] Despite the widespread use of Doramectin in veterinary medicine for treating parasitic infections, there are currently no published reports on the specific biological activity or the in vitro efficacy of this compound.[1][2][3]

In Vitro Efficacy of Doramectin (Parent Compound)

Given the absence of data for this compound, this section details the reported in vitro effects of Doramectin on various cell types. These findings may offer initial insights for researchers investigating related avermectin (B7782182) compounds.

Cytotoxicity and Genotoxicity in Bovine Cells

A study investigated the cytotoxic and genotoxic effects of Doramectin on bovine peripheral lymphocytes (PL) and cumulus cells (CC) in vitro.[4] The experiments utilized the MTT assay for cytotoxicity, the single-cell gel electrophoresis (SCGE) assay (comet assay) for DNA damage, and the cytokinesis-block micronucleus cytome (CBMN Cyt) assay for genotoxicity.[4]

Table 1: Summary of Doramectin In Vitro Cytotoxicity and Genotoxicity Data in Bovine Cells [4]

Cell TypeAssayConcentrations TestedObserved Effects
Peripheral Lymphocytes (PL) MTT20, 40, 60 ng/mLCytotoxic effect observed at all concentrations.
SCGE20, 40, 60 ng/mLDNA damage induced at all concentrations.
Cumulus Cells (CC) MTT20, 40, 60 ng/mLNo cytotoxic effect observed at the tested concentrations.
SCGE20, 40, 60 ng/mLNo DNA damage observed at the tested concentrations.
CBMN Cyt20, 40 µg/mLSignificant increase in the frequency of micronucleus formation at the two higher concentrations.

Experimental Protocols (Doramectin Studies)

The following are generalized methodologies based on the available literature for the in vitro assessment of Doramectin.

Cell Culture

Bovine peripheral lymphocytes and cumulus cells were cultured under standard laboratory conditions. Specific media formulations, serum supplementation, and incubation conditions (temperature, CO2 levels) would be as per established protocols for these cell types.

MTT Assay for Cytotoxicity
  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The following day, cells are treated with varying concentrations of Doramectin (e.g., 20, 40, 60 ng/mL) for a specified duration (e.g., 24 hours).

  • After treatment, the media is removed, and MTT solution (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) is added to each well.

  • The plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.

Single Cell Gel Electrophoresis (SCGE) Assay for DNA Damage
  • Cells are treated with Doramectin as described for the MTT assay.

  • After treatment, cells are harvested and embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

  • The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA.

  • The slides then undergo electrophoresis under alkaline conditions, which allows damaged DNA to migrate out of the nucleus, forming a "comet tail."

  • The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide), and the extent of DNA damage is quantified by analyzing the comet tail length and intensity using imaging software.

Cytokinesis-Block Micronucleus Cytome (CBMN Cyt) Assay for Genotoxicity
  • Cells are treated with Doramectin.

  • Cytochalasin B is added to the cell culture to block cytokinesis, resulting in binucleated cells.

  • After an appropriate incubation period, the cells are harvested, fixed, and stained.

  • The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored under a microscope to assess genotoxicity.

Visualizations

General Workflow for In Vitro Cytotoxicity and Genotoxicity Testing

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Bovine PL, CC) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Incubation with Doramectin (20, 40, 60 ng/mL for 24h) seeding->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt scge SCGE Assay (DNA Damage) treatment->scge cbmn CBMN Cyt Assay (Genotoxicity) treatment->cbmn data_analysis Quantification and Statistical Analysis mtt->data_analysis scge->data_analysis cbmn->data_analysis

Caption: Generalized workflow for assessing the in vitro effects of a compound.

Mechanism of Action of Doramectin and Other Avermectins

The primary mechanism of action for avermectins, including Doramectin, in invertebrates involves their interaction with glutamate-gated chloride channels (GluCls).[5][6] This binding leads to an influx of chloride ions into nerve and muscle cells, causing hyperpolarization and subsequent paralysis and death of the parasite.[6] While this is the established anthelmintic mechanism, the specific molecular targets and signaling pathways involved in the observed in vitro effects on mammalian cells, such as cytotoxicity and genotoxicity, have not been fully elucidated.

Conclusion and Future Directions

The current body of scientific literature lacks specific data on the in vitro efficacy of this compound. The information presented herein on its parent compound, Doramectin, reveals concentration-dependent cytotoxic and genotoxic effects in bovine cells in vitro.[4] These findings underscore the need for further research to:

  • Isolate and purify this compound to enable dedicated in vitro studies.

  • Determine the IC50 values of this compound in various cancer and non-cancer cell lines.

  • Elucidate the specific mechanism of action and signaling pathways affected by this compound in mammalian cells.

  • Conduct comparative studies to understand the differences in biological activity between Doramectin and this compound.

Such research is crucial for a comprehensive understanding of the biological profile of this Doramectin-related compound and its potential toxicological or therapeutic implications.

References

Navigating the In Vivo Landscape of Doramectin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for "epi-Doramectin" did not yield specific in vivo studies under this name. The following technical guide focuses on Doramectin (B1670889), a widely studied and commercially significant endectocide. It is plausible that "this compound" may be an internal designation, a novel compound not yet described in published literature, or a variant with undisclosed data. This document synthesizes the extensive publicly available in vivo data for Doramectin to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Executive Summary

Doramectin, a macrocyclic lactone derived from the fermentation of Streptomyces avermitilis, is a potent endectocide with broad-spectrum activity against nematodes and arthropods. This guide provides an in-depth overview of in vivo studies of doramectin in various animal models, with a focus on its pharmacokinetic profile, efficacy against key parasites, and toxicological evaluation. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key processes to facilitate understanding and application in a research and development setting.

Pharmacokinetics of Doramectin in Animal Models

The in vivo behavior of doramectin has been characterized in several species, with key pharmacokinetic parameters summarized below. These data are crucial for determining appropriate dosing regimens and understanding the duration of therapeutic and prophylactic effects.

Table 1: Comparative Pharmacokinetics of Doramectin (Subcutaneous Administration)
Animal ModelDose (µg/kg)Cmax (ng/mL)Tmax (days)AUC (ng·day/mL)Terminal Half-life (days)Reference
Cattle20027.8 ± 7.9-457 ± 66-[1]
Cattle200~325.3 ± 0.35511 ± 16-[2]
Alpacas2006.05 ± 5.343.83 ± 2.4862.12 ± 18.866.2 ± 4.9[3]
Table 2: Pharmacokinetics of Doramectin in Cattle (Intramuscular vs. Subcutaneous)[1]
Administration RouteDose (µg/kg)Cmax (ng/mL)AUC (ng·day/mL)
Subcutaneous (SC)20027.8 ± 7.9457 ± 66
Intramuscular (IM)20033.1 ± 9.0475 ± 82
Table 3: Pharmacokinetics of Doramectin Pour-on Formulation in Cattle[4]
Dose (µg/kg)Cmax (ng/mL)Tmax (days)AUC (ng·day/mL)Mean Residence Time (days)
50012.2 ± 4.84.3 ± 1.6168.0 ± 41.712.8 ± 1.9

Efficacy of Doramectin Against Endoparasites in Cattle

Doramectin has demonstrated high efficacy against a wide range of gastrointestinal and pulmonary nematodes in cattle. The following tables summarize the percentage reduction in worm burdens from various controlled studies.

Table 4: Efficacy of Subcutaneous Doramectin (200 µg/kg) Against Adult Nematodes in Cattle[5][6]
Nematode SpeciesEfficacy (%)
Ostertagia ostertagi≥99.9
Haemonchus placei≥99.9
Trichostrongylus axei≥99.9
Cooperia oncophora≥99.6
Cooperia punctata≥99.6
Oesophagostomum radiatum≥99.9
Dictyocaulus viviparus≥99.9
Nematodirus helvetianus73.3
Trichuris spp.94.6
Table 5: Efficacy of Subcutaneous Doramectin (200 µg/kg) Against Larval (L4) Stages of Nematodes in Cattle[7]
Nematode SpeciesEfficacy (%)
Ostertagia ostertagi≥99
Haemonchus placei≥99
Cooperia oncophora≥99
Oesophagostomum radiatum≥99
Dictyocaulus viviparus100
Nematodirus helvetianus77.4 - 83.3
Table 6: Persistent Efficacy of Subcutaneous Doramectin (200 µg/kg) Against Experimental Nematode Infections in Calves[8]
Parasite SpeciesChallenge Duration (days)Efficacy (%)
Ostertagia ostertagi2199.9
2893.7
Cooperia oncophora1499.2
2190.7
Dictyocaulus viviparus21100
2899.9

Experimental Protocols

Pharmacokinetic Study in Cattle (Subcutaneous and Intramuscular)[1]
  • Animals: 40 healthy cattle.

  • Treatment Groups:

    • Group 1 (n=20): Doramectin (200 µg/kg) administered subcutaneously.

    • Group 2 (n=20): Doramectin (200 µg/kg) administered intramuscularly.

  • Blood Sampling: Blood samples were collected at predetermined time points before and after treatment.

  • Analysis: Plasma concentrations of doramectin were determined using high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, and AUC were calculated from the plasma concentration-time data.

Efficacy Study Against Gastrointestinal Nematodes in Calves[7]
  • Animals: Parasite-free yearling calves.

  • Infection: Calves were orally inoculated with infective larval stages of various nematode species.

  • Treatment Groups:

    • Treated Group: Doramectin (200 µg/kg) administered subcutaneously.

    • Control Group: Saline solution administered subcutaneously.

  • Necropsy and Worm Burden Assessment: All calves were euthanized at least 14 days after treatment. The gastrointestinal tracts were processed to recover and count adult and larval nematodes.

  • Efficacy Calculation: Efficacy was calculated as the percentage reduction in the mean worm burden of the treated group compared to the control group.

Visualizations

General Experimental Workflow for Efficacy Studies

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Collection & Analysis Animal_Selection Animal Selection (e.g., Parasite-naive calves) Random_Allocation Random Allocation Animal_Selection->Random_Allocation Treatment_Group Treatment Group (Doramectin) Random_Allocation->Treatment_Group Control_Group Control Group (Placebo/Untreated) Random_Allocation->Control_Group Infection Experimental Infection (Oral inoculation of larvae) Treatment_Group->Infection Control_Group->Infection Treatment_Administration Treatment Administration (e.g., Subcutaneous injection) Infection->Treatment_Administration Necropsy Necropsy Treatment_Administration->Necropsy Worm_Count Worm Burden Enumeration Necropsy->Worm_Count Efficacy_Calculation Efficacy Calculation (% reduction) Worm_Count->Efficacy_Calculation

Caption: Workflow for a typical in vivo efficacy study of an anthelmintic in an animal model.

Conceptual Signaling Pathway of Avermectins

G cluster_neuron Invertebrate Neuron Doramectin Doramectin (Avermectin) GluCl Glutamate-gated Chloride Channels (GluCl) Doramectin->GluCl Binds to and potentiates GABA_R GABA-gated Chloride Channels Doramectin->GABA_R Binds to Cl_Influx Chloride Ion (Cl-) Influx GluCl->Cl_Influx GABA_R->Cl_Influx Hyperpolarization Hyperpolarization of Neuron Cl_Influx->Hyperpolarization Paralysis Flaccid Paralysis of the Parasite Hyperpolarization->Paralysis Death Expulsion/Death of the Parasite Paralysis->Death

Caption: Proposed mechanism of action of avermectins, including doramectin, in invertebrates.

Toxicological Profile

Acute toxicity studies in rodents have shown that doramectin has a wide safety margin. Clinical signs of toxicity at high doses are consistent with the effects of avermectins on the central nervous system and include decreased activity, tremors, and ataxia. A no-observed-effect level (NOEL) for maternal toxicity in rabbits was established at 0.75 mg/kg bw/day. Doramectin has not been found to be genotoxic in a range of in vitro and in vivo assays.[4]

Conclusion

Doramectin is a highly effective and persistent endectocide in various animal models, particularly cattle. Its pharmacokinetic profile, characterized by a long half-life, contributes to its prolonged prophylactic activity against a broad spectrum of economically important nematodes. The extensive body of in vivo research on doramectin provides a solid foundation for its continued use in veterinary medicine and for the development of new formulations and therapeutic applications. Further research could focus on the potential for resistance development and the comparative efficacy of novel derivatives.

References

Epi-Doramectin: An Uncharted Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the pharmacokinetic profile of epi-doramectin. Despite extensive research into the pharmacokinetics of doramectin (B1670889), a widely used anthelmintic in veterinary medicine, specific data on its epimer, this compound, remains elusive.

While numerous studies have detailed the absorption, distribution, metabolism, and excretion (ADME) of doramectin in various animal species, including cattle and sheep, there is no readily available information pertaining to the pharmacokinetic behavior of its epimeric form.[1][2][3][4][5][6][7] This includes a lack of quantitative data for key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life.

Doramectin itself is a macrocyclic lactone derived from the fermentation of a specific strain of Streptomyces avermitilis.[8][9] Its pharmacokinetic profile is characterized by a long persistence in the body, which contributes to its prolonged efficacy against a broad spectrum of internal and external parasites.[2][6]

The metabolism of doramectin has been investigated, with studies identifying the parent compound as the major component in plasma.[2] While unidentified metabolites have been detected, they typically account for a small percentage of the total drug recovered.[2] However, the specific isomeric forms of these metabolites, including the potential formation of this compound, have not been characterized in the available literature.

Analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the sensitive quantification of doramectin and other avermectins in biological matrices like plasma, milk, and tissue.[10][11][12][13] These methods are crucial for pharmacokinetic studies and residue monitoring. While these techniques are capable of separating different isomers, the existing publications focus on the quantification of the parent doramectin molecule.

The absence of data on this compound's pharmacokinetics presents a notable knowledge gap for researchers, scientists, and drug development professionals. Understanding the ADME properties of this specific epimer would be critical if it were found to be a significant metabolite or if it possessed distinct pharmacological or toxicological properties. Future research would be necessary to isolate and characterize this compound, develop specific analytical methods for its quantification, and conduct comprehensive pharmacokinetic studies to elucidate its behavior in target animal species.

Visualizing a Standard Pharmacokinetic Study Workflow

For context, a typical experimental workflow for a pharmacokinetic study of a compound like doramectin is outlined below. This generalized diagram illustrates the key steps involved in generating the type of data that is currently unavailable for this compound.

G cluster_preclinical Pre-Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase animal_selection Animal Selection (e.g., Cattle, Sheep) drug_admin Drug Administration (e.g., Subcutaneous, Intramuscular) animal_selection->drug_admin Dosing sample_collection Biological Sample Collection (Blood, Plasma, Tissues) drug_admin->sample_collection Time-course sampling sample_prep Sample Preparation (Extraction, Derivatization) sample_collection->sample_prep quantification Quantification (e.g., HPLC, LC-MS/MS) sample_prep->quantification pk_modeling Pharmacokinetic Modeling and Parameter Calculation quantification->pk_modeling report Report Generation and Data Interpretation pk_modeling->report

Figure 1. A generalized workflow for a pharmacokinetic study.

References

The Pharmacodynamics of Doramectin in Target Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889), a macrocyclic lactone and a member of the avermectin (B7782182) family, is a potent endectocide used in veterinary medicine to treat and control a wide range of internal and external parasites in various target species, primarily cattle and swine. Its broad-spectrum activity encompasses gastrointestinal roundworms, lungworms, eyeworms, grubs, sucking lice, and mange mites. This technical guide provides a comprehensive overview of the pharmacodynamics of doramectin, focusing on its mechanism of action, efficacy against key parasites, and the experimental methodologies used to evaluate its activity.

Note on "epi-Doramectin": This document focuses on doramectin. The term "this compound" is not commonly found in the reviewed scientific literature. It is presumed that this may refer to a specific epimer of doramectin or is a typographical error. The pharmacodynamic properties described herein are based on studies of doramectin.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

The primary mechanism of action of doramectin, like other avermectins, involves its interaction with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2] These channels are not present in mammals, which contributes to the favorable safety profile of doramectin in host animals.

Binding of doramectin to GluCls leads to an increased permeability of the cell membrane to chloride ions.[2] This influx of chloride ions causes hyperpolarization of the nerve or muscle cell, making it unresponsive to normal stimuli. The irreversible opening of these channels ultimately leads to a flaccid paralysis and subsequent death of the parasite.[3]

Doramectin Doramectin GluCl Glutamate-Gated Chloride Channel (GluCl) in Parasite Nerve/Muscle Cell Doramectin->GluCl Binds to Cl_ion Chloride Ions (Cl⁻) GluCl->Cl_ion Increases influx of Hyperpolarization Hyperpolarization of Cell Membrane Cl_ion->Hyperpolarization Leads to Paralysis Flaccid Paralysis of the Parasite Hyperpolarization->Paralysis Causes Death Parasite Death Paralysis->Death Results in

Caption: Signaling pathway of Doramectin's mechanism of action.

Efficacy of Doramectin in Target Species

The efficacy of doramectin has been extensively evaluated in numerous studies against a variety of parasites in cattle and swine. The following tables summarize the quantitative data on its effectiveness.

Table 1: Efficacy of Doramectin Against Nematodes in Cattle
Parasite SpeciesStageEfficacy (%)Reference
Ostertagia ostertagi (including inhibited larvae)Adult & L4≥99.6[4]
Haemonchus placeiAdult & L4≥99.6[4]
Trichostrongylus axeiAdult & L4≥99.6[4]
Cooperia oncophora (including inhibited larvae)Adult & L4≥99.6[4]
Cooperia punctataAdult & L4≥99.6[4]
Cooperia surnabadaAdult & L4≥99.6[4]
Bunostomum phlebotomumAdult & L4≥99.6[4]
Oesophagostomum radiatumAdult & L4≥99.6[4]
Dictyocaulus viviparus (Lungworm)Adult & L4≥99.6[4][5]
Nematodirus helvetianusAdult73.3[4]
Nematodirus helvetianusL475.5[4]
Trichuris spp.Adult94.6[4]
Haemonchus contortusAdult≥99.9[6]
Haemonchus similisAdult≥99.9[6]
Trichuris discolorAdult92.3[6]
Table 2: Efficacy of Doramectin Against Nematodes and Arthropods in Swine
Parasite SpeciesStageEfficacy (%)Reference
Ascaris suumAdult & L4≥98[7]
Hyostrongylus rubidusAdult & L4≥98[7]
Oesophagostomum dentatumAdult & L4≥98[7]
Strongyloides ransomiAdult≥98[7]
Metastrongylus spp. (Lungworm)Adult≥98[7]
Trichuris suisAdult87[7]
Trichuris suisL479[7]
Sarcoptes scabiei var. suis (Mange mite)-100[7]
Haematopinus suis (Sucking louse)-100[7]

Experimental Protocols

The evaluation of anthelmintic efficacy relies on well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

In Vivo Efficacy Study in Cattle (Controlled Slaughter Study)

This protocol is a standard method for determining the efficacy of an anthelmintic against gastrointestinal nematodes.

cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Phase A Animal Selection: Parasite-naive calves of similar age and weight B Experimental Infection: Inoculation with infective larvae (L3) of target nematode species A->B C Acclimatization & Parasite Maturation: Allow parasites to establish and mature (approx. 28 days) B->C D Randomization: Allocate animals to treatment and control groups C->D E Treatment Administration: Administer Doramectin (e.g., 200 µg/kg SC) to the treatment group. Control group receives a placebo. D->E F Necropsy: Euthanize animals from both groups after a set period (e.g., 14-16 days post-treatment) E->F G Worm Burden Quantification: Recover, identify, and count adult and larval worms from the gastrointestinal tract F->G H Efficacy Calculation: Calculate percentage reduction in geometric mean worm counts of the treated group compared to the control group G->H

Caption: Experimental workflow for an in vivo anthelmintic efficacy study.

1. Animal Selection and Housing:

  • Select healthy, parasite-naive calves of a similar age and weight.

  • House the animals in conditions that prevent accidental infection.

2. Experimental Infection:

  • Calves are orally inoculated with a known number of infective third-stage larvae (L3) of the target nematode species.[4]

3. Acclimatization and Parasite Maturation:

  • A pre-treatment period of approximately 28 days allows for the establishment and maturation of the parasitic infection.

4. Randomization and Treatment:

  • Animals are randomly allocated to a treatment group and a control group.

  • The treatment group receives doramectin at the recommended dose (e.g., 200 µg/kg body weight via subcutaneous injection for cattle).[4]

  • The control group receives a placebo (e.g., saline solution).[4]

5. Post-Treatment Evaluation:

  • After a specified period (typically 14-16 days post-treatment), all animals are euthanized.[7]

  • The gastrointestinal tract is collected, and the contents are carefully washed and sieved to recover all worms.

  • Worms are identified by species and developmental stage (adult and larval stages) and counted.

6. Efficacy Calculation:

  • The efficacy is calculated as the percentage reduction in the geometric mean worm count in the treated group compared to the control group.[7]

In Vitro Larval Development Test (LDT)

The LDT is an in vitro assay used to assess the sensitivity of nematode eggs to an anthelmintic.

1. Egg Recovery and Sterilization:

  • Nematode eggs are recovered from the feces of infected animals.

  • The eggs are sterilized to prevent fungal and bacterial growth.

2. Assay Setup:

  • A known number of eggs are placed in each well of a 96-well microtiter plate.

  • Serial dilutions of doramectin are added to the wells. Control wells receive no drug.

3. Incubation:

  • The plates are incubated for a period that allows for the hatching of eggs and the development of larvae to the L3 stage in the control wells.

4. Evaluation:

  • The development of larvae in each well is assessed microscopically.

  • The concentration of doramectin that inhibits 50% of the larval development (EC50) is determined.

Conclusion

Doramectin is a highly effective endectocide with a well-established mechanism of action against a broad spectrum of parasites in cattle and swine. Its high efficacy rates, particularly against economically important nematodes and arthropods, make it a valuable tool in veterinary parasite control programs. The pharmacodynamic properties of doramectin, primarily its potent and persistent action on invertebrate-specific glutamate-gated chloride channels, underscore its selective toxicity and importance in animal health. The standardized experimental protocols outlined in this guide are crucial for the continued evaluation of its efficacy and the monitoring of potential resistance development.

References

epi-Doramectin toxicological data and safety profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for epi-Doramectin. The following information is primarily based on the comprehensive toxicological and safety data of Doramectin, a closely related structural epimer. Due to their structural similarity, the toxicological profile of this compound is anticipated to be comparable to that of Doramectin. This compound has been identified as a minor metabolite of Doramectin in cattle fat[1].

Executive Summary

Doramectin, a macrocyclic lactone of the avermectin (B7782182) family, is a widely used veterinary endo- and ectoparasiticide. This guide provides a detailed overview of its toxicological profile, drawing from extensive non-clinical studies. The primary target organ for Doramectin toxicity is the central nervous system (CNS). The mechanism of neurotoxicity is linked to its interaction with gamma-aminobutyric acid (GABA) and glutamate-gated chloride channels. A key factor influencing sensitivity to avermectins is the expression of P-glycoprotein, a component of the blood-brain barrier that actively extrudes these compounds from the CNS. This document summarizes key quantitative toxicological data, outlines experimental methodologies, and visualizes relevant pathways and workflows.

Quantitative Toxicological Data

The following tables summarize the key toxicological endpoints for Doramectin across various species and study durations.

Table 1: Acute Toxicity of Doramectin
SpeciesSexRoute of AdministrationVehicleLD50 (mg/kg)Observed Clinical Signs
RatMaleOralAqueous Solution1000-2000Decreased activity and respiration, hunched position, shakiness, weakness, tremors, ataxia, and weight loss.[2]
RatMaleOralSesame Oil500-1000Decreased activity and respiration, hunched position, shakiness, weakness, tremors, ataxia, and weight loss.[2]
RatFemaleOralAqueous Solution50-100Decreased activity and respiration, hunched position, shakiness, weakness, tremors, ataxia, and weight loss.[2]
RatFemaleOralSesame Oil100-200Decreased activity and respiration, hunched position, shakiness, weakness, tremors, ataxia, and weight loss.[2]
MouseN/AOral (in diet)N/ANot DeterminedLethargy, hunched posture, tremors at 400 and 600 mg/kg bw/day.[3]
Table 2: Short-Term and Subchronic Toxicity of Doramectin
SpeciesDurationRoute of AdministrationNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Target Organs/Effects Observed at LOAEL
Rat14 daysOral (in diet)10>10No overt signs of toxicity.[3]
Rat1 monthOral (in diet)1020CNS toxicity signs.[3]
Rat90 daysOral (gavage)25Increased liver weight.[3]
Dog90 daysOral (gavage)0.10.3Mydriasis (pupil dilation).[3][4] At doses > 2 mg/kg, anorexia, tremor, and ataxia were observed.[1]
Table 3: Reproductive and Developmental Toxicity of Doramectin
SpeciesStudy TypeRoute of AdministrationNOAEL (mg/kg bw/day)Effects Observed
RatMulti-generationOral (gavage)0.3At doses > 1 mg/kg, diminished neonatal viability and decreased pup weight gain were observed.[1][2]
RatTeratogenicityOral6.0Not teratogenic.[2]
RabbitTeratogenicityOral0.75Not teratogenic at this dose. Developmental abnormalities seen at 3.0 mg/kg/day (maternally toxic dose).[2]
Table 4: Genotoxicity of Doramectin
Test SystemResult
Standard Battery of TestsNo evidence of mutagenic potential.[2]

Experimental Protocols

90-Day Oral Toxicity Study in Dogs (Gavage)

This protocol is a generalized representation based on the information available from the pivotal 3-month dog study used to establish the Acceptable Daily Intake (ADI) for Doramectin[4].

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) of Doramectin following daily oral administration to dogs for 90 days.

Test System:

  • Species: Beagle dogs[4]

  • Sex: Male and Female (e.g., 3 per sex per group)[4]

  • Age: Young adults

Materials:

  • Doramectin (test substance)

  • Vehicle (e.g., Sesame Oil)[4]

  • Gavage equipment

  • Standard laboratory animal diet and water

Procedure:

  • Acclimation: Animals are acclimated to the laboratory conditions for a specified period before the study begins.

  • Dose Groups: At least three dose groups and a control group (vehicle only) are established. For example: 0 (Control), 0.1, 0.3, and 1.0 mg/kg bw/day. The pivotal study used 0, 0.1, and 0.3 mg/kg bw/day.[4]

  • Dose Administration: The test substance, formulated in the vehicle, is administered daily via oral gavage for 92 consecutive days.[4]

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity, including changes in behavior, appearance, and physiological functions. Particular attention is paid to signs of neurotoxicity such as mydriasis, tremors, and ataxia.[1][3]

    • Body Weight: Recorded weekly.

    • Food Consumption: Measured daily.

    • Ophthalmology: Examinations are conducted at the beginning and end of the study.

    • Hematology and Clinical Chemistry: Blood samples are collected at specified intervals (e.g., pre-test, mid-study, and termination) for analysis of hematological and biochemical parameters.

  • Pathology:

    • At the end of the study, all animals are subjected to a full necropsy.

    • Organ weights are recorded.

    • A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically.

Data Analysis: Statistical analysis is performed to compare the dose groups with the control group to identify any treatment-related effects. The NOAEL is determined as the highest dose at which no adverse effects are observed.

Visualizations

Diagram 1: Generalized Experimental Workflow for a 90-Day Oral Toxicity Study

G cluster_pre Pre-Study Phase cluster_dosing Dosing & Observation Phase (90 Days) cluster_post Post-Study Phase cluster_analysis Data Analysis & Reporting Acclimation Animal Acclimation Grouping Randomization into Dose Groups (Control, Low, Mid, High) Acclimation->Grouping Dosing Daily Oral Gavage Grouping->Dosing Observations Daily Clinical Observations Weekly Body Weights Food Consumption Dosing->Observations Monitoring Periodic Hematology & Clinical Chemistry Dosing->Monitoring Necropsy Necropsy & Organ Weights Monitoring->Necropsy Histopathology Microscopic Tissue Examination Necropsy->Histopathology Analysis Statistical Analysis Histopathology->Analysis Reporting NOAEL Determination & Final Report Analysis->Reporting

Caption: Workflow for a typical 90-day oral toxicity study in animals.

Diagram 2: Proposed Mechanism of Avermectin Neurotoxicity

G cluster_neuron Invertebrate Neuron cluster_mammal Mammalian CNS Avermectin Avermectin (e.g., Doramectin) GABA_R GABA-gated Chloride Channel Avermectin->GABA_R Binds & Activates Glu_R Glutamate-gated Chloride Channel Avermectin->Glu_R Binds & Activates Cl_influx Increased Cl- Influx GABA_R->Cl_influx Glu_R->Cl_influx Hyperpolarization Hyperpolarization / Inhibition of Neurotransmission Cl_influx->Hyperpolarization Paralysis Paralysis and Death of Parasite Hyperpolarization->Paralysis BBB Blood-Brain Barrier Pgp P-glycoprotein (Efflux Pump) BBB->Pgp Contains Avermectin_cns Low Avermectin Concentration in CNS BBB->Avermectin_cns Limits Entry Avermectin_blood Avermectin in Bloodstream Pgp->Avermectin_blood Pumps out Avermectin Avermectin_blood->BBB

Caption: Avermectin's parasiticidal action and the role of P-glycoprotein in mammalian safety.

Safety Profile and Mechanism of Action

Doramectin, like other avermectins, exerts its antiparasitic effects by interfering with the neurotransmission of invertebrates. It potentiates the opening of glutamate-gated and GABA-gated chloride channels, leading to an influx of chloride ions. This hyperpolarizes the neuronal membrane, inhibiting signal transduction, which results in paralysis and death of the parasite.

In mammals, the primary safety concern is neurotoxicity. Clinical signs of toxicity in sensitive animals include tremors, ataxia, mydriasis, and decreased activity.[1][2] The mammalian central nervous system is generally protected from the effects of avermectins by the blood-brain barrier (BBB). A key component of the BBB is the P-glycoprotein efflux pump, which actively transports avermectins out of the CNS.

Certain breeds of dogs, such as Collies, and specific strains of mice (CF-1) have a genetic mutation that leads to reduced expression or function of P-glycoprotein.[5] This deficiency allows for higher concentrations of avermectins to accumulate in the brain, leading to increased sensitivity and a higher risk of neurotoxicity.[5] This is a critical consideration in both veterinary use and in the extrapolation of animal toxicity data to human safety assessment. The Acceptable Daily Intake (ADI) for Doramectin has been established at 0-1 µg/kg of body weight, based on the NOEL for mydriasis in a 3-month dog study, with a safety factor of 100 applied.[4][5][6]

Conclusion

The toxicological data for Doramectin is extensive and indicates that the primary toxicity is neurotoxicity, which is significantly influenced by the functionality of the P-glycoprotein efflux pump at the blood-brain barrier. The established NOAELs from comprehensive animal studies provide a strong basis for its safety assessment. While direct data on this compound is scarce, its structural similarity to Doramectin suggests a comparable toxicological and safety profile. Further research specifically on this compound would be beneficial to confirm this assumption and fully characterize its safety.

References

An In-depth Technical Guide on the Relationship Between epi-Doramectin, Doramectin, and Other Avermectins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of epi-doramectin (B1150635) and its relationship to the parent compound, doramectin (B1670889), and the broader class of avermectins. Avermectins, a series of 16-membered macrocyclic lactones derived from the soil actinomycete Streptomyces avermitilis, are potent anthelmintic and insecticidal agents.[1][2] Doramectin, a semi-synthetic derivative, is widely used in veterinary medicine.[3][4][5][6] This guide delves into the chemical structure, formation, and biological activity of this compound, a key impurity and degradation product of doramectin. Quantitative data on the activity of these compounds are presented, along with detailed experimental protocols for their separation and analysis. Furthermore, this document explores the mechanism of action of avermectins through their interaction with glutamate-gated chloride channels and illustrates key concepts with diagrams generated using Graphviz.

Introduction to Avermectins and Doramectin

The avermectins are a group of structurally related compounds produced by Streptomyces avermitilis.[1][2] They are characterized by a complex 16-membered macrocyclic lactone ring. The class includes several major components, such as ivermectin, abamectin, and doramectin, which are widely used as antiparasitic agents in both veterinary and human medicine.[2][7]

Doramectin, chemically known as 25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)avermectin A1a, is a broad-spectrum endectocide.[3][6] It is structurally similar to ivermectin and abamectin.[8] Doramectin is produced through a directed biosynthesis process using genetically engineered strains of Streptomyces avermitilis.[9]

This compound: An Isomeric Impurity

2.1. Chemical Structure and Formation

This compound is an epimer of doramectin, specifically the C2 epimer, and is also referred to as 2-epidoramectin.[5] Its formal chemical name is (2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a, and it has the same molecular formula and weight as doramectin (C₅₀H₇₄O₁₄, MW: 899.1 g/mol ).[10][11]

The formation of 2-epidoramectin from doramectin is a reversible, base-catalyzed isomerization process.[1] Under alkaline conditions, deprotonation at the C2 position leads to the formation of an enol intermediate. Subsequent re-protonation can result in either the original doramectin structure or its C2 epimer, 2-epidoramectin.[2] Forced degradation studies of avermectins have shown that the C2 position is susceptible to epimerization under basic conditions.[2][12]

The logical relationship between doramectin and 2-epidoramectin can be visualized as an equilibrium reaction.

G doramectin Doramectin intermediate Enol Intermediate doramectin->intermediate Deprotonation (Base) epi_doramectin 2-epidoramectin intermediate->epi_doramectin Reprotonation

Figure 1: Isomerization of Doramectin to 2-epidoramectin.

2.2. Presence as an Impurity

Due to its formation under certain conditions, 2-epidoramectin is considered a process-related impurity and a degradation product in doramectin bulk drug substance.[5] Regulatory guidelines often require the identification and quantification of such impurities to ensure the quality, safety, and efficacy of the final drug product.

Comparative Biological Activity

The biological activity of avermectins is highly dependent on their stereochemistry. Even minor changes in the three-dimensional structure can significantly impact their potency.

3.1. Mechanism of Action

Avermectins exert their anthelmintic and insecticidal effects by targeting glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates.[1][13][14][15] Binding of an avermectin (B7782182) to these channels leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and leading to paralysis and death of the parasite.[1][13][16] Mammals are largely unaffected because their glutamate-gated chloride channels are confined to the central nervous system, and avermectins do not readily cross the blood-brain barrier.[16]

The binding site for ivermectin on the GluCl has been shown to be located in the transmembrane domain, at the interface between subunits.[17][18] The following diagram illustrates the general signaling pathway of avermectins.

G cluster_membrane Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_in Chloride Influx (Cl⁻) GluCl->Cl_in Opens Channel Avermectin Avermectin (e.g., Doramectin) Avermectin->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Leads to Paralysis Paralysis & Death Hyperpolarization->Paralysis Causes

Figure 2: Avermectin Mechanism of Action.

3.2. Quantitative Comparison of Activity

A study by Zhang et al. (2020) isolated and evaluated the insecticidal activity of seven impurities found in doramectin bulk drug, including 2-epidoramectin (referred to as Imp-VI). The study assessed the activity against the diamondback moth (Plutella xylostella).

CompoundLC₅₀ (mg/L) against Plutella xylostella
Doramectin0.08
2-epidoramectin (Imp-VI)1.32

Table 1: Comparative insecticidal activity of Doramectin and 2-epidoramectin.

The data clearly indicates that 2-epidoramectin has significantly lower insecticidal activity compared to doramectin, with an LC₅₀ value more than 16 times higher. This highlights the critical importance of the stereochemistry at the C2 position for the biological function of doramectin.

Experimental Protocols

The separation and quantification of doramectin and its impurities, including 2-epidoramectin, are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

4.1. General HPLC Method for Avermectin Analysis

A typical experimental workflow for the analysis of doramectin and its impurities involves sample preparation, HPLC separation, and detection.

G start Start sample_prep Sample Preparation (Dissolution in Methanol) start->sample_prep hplc HPLC System sample_prep->hplc column Reversed-Phase Column (e.g., C8 or C18) hplc->column mobile_phase Mobile Phase (e.g., Acetonitrile (B52724)/Water) hplc->mobile_phase detection UV Detection (e.g., 245 nm) hplc->detection data_analysis Data Analysis (Quantification) detection->data_analysis end End data_analysis->end

Figure 3: General HPLC Workflow for Avermectin Analysis.

4.2. Detailed HPLC Protocol for Doramectin and Impurity Separation

The following protocol is a composite based on methods described for the analysis of doramectin and its related substances.[1][7]

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size) or equivalent reversed-phase column.[1][7]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30, v/v).[1][7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.[1][7]

    • Detection Wavelength: 245 nm.[1][7]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the doramectin bulk drug sample.

    • Dissolve the sample in methanol (B129727) to a final concentration of approximately 1.0 mg/mL.[1][7]

    • Vortex the solution until fully dissolved.

    • Filter the solution through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram for a sufficient runtime to allow for the elution of all impurities.

    • Identify the peaks corresponding to doramectin and its impurities based on their retention times relative to a reference standard.

    • Quantify the impurities using an external standard method.

4.3. Preparative HPLC for Impurity Isolation

For the isolation of impurities like 2-epidoramectin for structural elucidation and biological testing, preparative HPLC is employed. The method is similar to the analytical method but uses a larger column and a higher flow rate to handle larger sample loads.

  • Instrumentation:

    • Preparative HPLC system with a fraction collector.

  • Chromatographic Conditions:

    • Column: A suitable preparative reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile and water may be used to achieve optimal separation.

    • Flow Rate: Adjusted based on the column dimensions (e.g., 20-50 mL/min).

    • Detection: UV detection at an appropriate wavelength (e.g., 245 nm).

  • Procedure:

    • Dissolve a larger quantity of the doramectin bulk drug in a suitable solvent.

    • Inject the concentrated sample onto the preparative column.

    • Collect the fractions corresponding to the impurity peaks as they elute from the column.

    • Combine the fractions containing the pure impurity.

    • Evaporate the solvent to obtain the isolated impurity.

    • Confirm the purity of the isolated compound using analytical HPLC.

    • Characterize the structure of the isolated impurity using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9]

Doramectin and Other Avermectins: A Comparative Overview

Doramectin is one of several important avermectin derivatives used in veterinary medicine. The table below provides a comparison of some key avermectins.

AvermectinKey Structural Feature(s)Primary Use
Doramectin Cyclohexyl group at C25Broad-spectrum endectocide in cattle and swine[3][4][5]
Ivermectin Dihydro derivative of Avermectin B₁Broad-spectrum antiparasitic in animals and humans[2][16]
Abamectin A mixture of Avermectin B₁a and B₁bInsecticide and acaricide in crop protection[2]
Eprinomectin 4"-epi-acetylamino-4"-deoxy derivativeTopical endectocide in cattle
Selamectin Monosaccharide derivative of doramectinTopical parasiticide for dogs and cats

Table 2: Comparison of common avermectins.

Conclusion

This compound, specifically 2-epidoramectin, is a significant impurity of doramectin that arises from a reversible base-catalyzed isomerization. The stereochemistry at the C2 position is crucial for the biological activity of doramectin, as evidenced by the substantially lower insecticidal potency of its 2-epimer. The control and monitoring of 2-epidoramectin levels in doramectin drug substance are therefore essential for ensuring product quality and efficacy. The analytical methods detailed in this guide provide a framework for the separation, identification, and quantification of doramectin and its related impurities. A thorough understanding of the relationship between doramectin, its epimers, and other avermectins is vital for researchers, scientists, and drug development professionals working with this important class of antiparasitic agents.

References

Methodological & Application

Application Note: Quantification of epi-Doramectin by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889) is a broad-spectrum antiparasitic agent belonging to the avermectin (B7782182) family, widely used in veterinary medicine.[1] During its metabolism or as an impurity in manufacturing, an isomer, epi-Doramectin, can be present.[2][3] Accurate quantification of both doramectin and its epimer is crucial for pharmacokinetic studies, residue analysis in animal tissues, and ensuring the quality of pharmaceutical formulations. This application note provides a detailed protocol for the simultaneous quantification of doramectin and this compound using a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Principle

This method utilizes reversed-phase HPLC to separate this compound from doramectin, followed by detection using a tandem mass spectrometer. The mass spectrometer operates in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Materials and Reagents

  • Doramectin and this compound reference standards

  • Internal Standard (IS): Abamectin or a stable isotope-labeled doramectin

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98% purity)

  • Ammonium (B1175870) formate

  • Anhydrous magnesium sulfate (B86663) and sodium chloride (for QuEChERS)

  • Dispersive solid-phase extraction (dSPE) sorbents (e.g., C18)

  • Biological matrix (e.g., bovine plasma, liver tissue)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve doramectin, this compound, and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL. Store at ≤ -10°C.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to obtain intermediate stock solutions of 10 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate stock solutions with the mobile phase to create calibration curves. The concentration range should be selected based on the expected sample concentrations (e.g., 1 to 500 ng/mL).[4]

Sample Preparation (Bovine Tissue)

This protocol is adapted from a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method.[5]

  • Homogenization: Homogenize the tissue sample until a uniform consistency is achieved. Store homogenized samples at ≤ -10°C until analysis.[5]

  • Weighing: Weigh 5 ± 0.1 g of the homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.[5]

  • Fortification: For calibration standards and quality control samples, spike the blank matrix with the appropriate working standard solutions.

  • Extraction:

    • Add 10 mL of acetonitrile containing 2% acetic acid to the sample tube.[5]

    • Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).[5]

    • Vortex the tube vigorously for 1 minute.[5]

    • Centrifuge at 3155 x g for 10 minutes at 10°C.[5]

  • Dispersive SPE Cleanup:

    • Transfer the supernatant to a new tube containing dSPE sorbent (e.g., 250 mg C18 and 250 mg MgSO₄).[5]

    • Vortex for 1 minute and centrifuge at 3155 x g for 10 minutes at 10°C.[5]

  • Evaporation and Reconstitution:

    • Transfer a 4 mL aliquot of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 47.5°C.[5]

    • Reconstitute the residue in 1 mL of the mobile phase. Vortex to ensure complete dissolution and transfer to an HPLC vial for analysis.

HPLC-MS/MS Analysis

HPLC Conditions

ParameterSetting
Column C18 or C8 column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water with 3 mM ammonium formate
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Elution Start with 80% B, hold for 2 min, increase to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min.

MS/MS Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions

The optimization of MS/MS parameters should be performed by infusing standard solutions of each analyte into the mass spectrometer.[4][6] As this compound is an isomer of Doramectin, it is expected to have the same precursor and product ions. Chromatographic separation is therefore critical.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Doramectin 921.7777.425100
This compound 921.7777.425100
Abamectin (IS) 897.5753.425100

Note: Collision energy is instrument-dependent and should be optimized.

Data Analysis and Quality Control

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards. A linear regression with a weighting factor of 1/x² is often appropriate.[4] The correlation coefficient (r²) should be >0.99.

  • Quality Control (QC) Samples: Analyze QC samples at low, medium, and high concentrations in triplicate to assess the accuracy and precision of the method. The accuracy should be within ±15% (±20% for the Lower Limit of Quantification), and the precision (RSD%) should be ≤15% (≤20% for LLOQ).

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. For doramectin, LOQs of 1 ng/mL in plasma have been achieved.[4]

Quantitative Data Summary

The following table summarizes typical performance characteristics of HPLC-MS/MS methods for avermectin analysis.

ParameterDoramectinReference
Linearity Range 1 - 500 ng/mL[4]
Correlation Coefficient (r²) ≥ 0.998[4]
Limit of Detection (LOD) 0.03 ng/mL (in plasma)[4]
Limit of Quantification (LOQ) 1 ng/mL (in plasma)[4]
Recovery 87.9 - 99.8% (in tissue)[7]
Within-day Precision (RSD%) 1.5 - 7.4%[7]
Between-day Precision (RSD%) 1.5 - 8.4%[7]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenize 1. Homogenize Tissue Weigh 2. Weigh Sample Homogenize->Weigh Extract 3. Add Acetonitrile & Salts Weigh->Extract Cleanup 4. dSPE Cleanup Extract->Cleanup Evaporate 5. Evaporate & Reconstitute Cleanup->Evaporate HPLC 6. HPLC Separation Evaporate->HPLC MSMS 7. MS/MS Detection HPLC->MSMS Quantify 8. Quantification MSMS->Quantify

Caption: Experimental workflow for this compound quantification.

MethodLogic Analyte Doramectin / this compound Precursor Ion: 921.7 m/z HPLC Reversed-Phase HPLC | {Separates Analytes | Based on Polarity} Analyte->HPLC IS Internal Standard (Abamectin) Precursor Ion: 897.5 m/z IS->HPLC ESI Electrospray Ionization (ESI+) | {Generates Gaseous Ions} HPLC->ESI Q1 Quadrupole 1 (Q1) Selects Precursor Ion ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell Fragments Precursor Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Detector Detector | {Measures Ion Intensity} Q3->Detector

Caption: Logical diagram of the HPLC-MS/MS analytical method.

References

Application Notes and Protocols for the Analytical Determination of epi-Doramectin in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889) is a broad-spectrum macrocyclic lactone antiparasitic agent widely used in veterinary medicine. During its metabolism and under certain conditions, doramectin can form its epimer, epi-doramectin (B1150635). Regulatory bodies and safety assessments often require the monitoring of total residues, which includes the parent drug and its significant metabolites or isomers. It has been noted that this compound can constitute between 4.8% and 10.9% of the total doramectin residues in tissues.[1] Therefore, robust and validated analytical methods are crucial for the accurate quantification of both doramectin and this compound in edible tissues to ensure food safety and compliance with maximum residue limits (MRLs).

This document provides detailed application notes and experimental protocols for the simultaneous detection and quantification of doramectin and this compound in various animal tissues using modern analytical techniques.

Analytical Methods Overview

The primary methods for the analysis of doramectin and its epimer in tissues are High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection, and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its superior sensitivity, specificity, and ability to provide structural confirmation.

A common challenge in the analysis of doramectin and this compound is achieving chromatographic separation of the two isomers. This can be accomplished through careful selection of the stationary phase (chromatography column) and optimization of the mobile phase composition and gradient.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the determination of doramectin in various tissues. Data for this compound is often determined in conjunction with doramectin, and similar performance is expected.

AnalyteTissue TypeMethodLOQ (µg/kg)LOD (µg/kg)Recovery (%)Reference
DoramectinMuscleLC-MS/MS0.20.193.2 - 124.3[2]
DoramectinLiverLC-MS/MS1-20.5 - 1.070.3 - 87.1[1]
DoramectinFatLC-MS/MS51.590 - 110
DoramectinKidneyLC-MS/MS20.585 - 105
DoramectinBovine MuscleHPLC-FLD5-73.3 - 110[3]

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol is a widely adopted and efficient method for the extraction of avermectins from various tissue matrices.[2][4]

Materials:

  • Homogenized tissue sample (muscle, liver, fat, or kidney)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing C18 sorbent and MgSO₄

  • Centrifuge capable of reaching >4000 x g

  • Vortex mixer

Procedure:

  • Weigh 5 g (± 0.1 g) of the homogenized tissue sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing 150 mg of C18 and 900 mg of MgSO₄.

  • Vortex for 1 minute.

  • Centrifuge at 4000 x g for 5 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Analysis

This protocol outlines the conditions for the simultaneous determination of doramectin and this compound.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B (re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Doramectin916.88593.83331.4030
This compound916.88(To be determined empirically)(To be determined empirically)(To be determined empirically)

Note: The MRM transitions for this compound should be optimized by direct infusion of an this compound standard, as they may be similar or identical to doramectin. Chromatographic separation is key for differentiation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Tissue Tissue Homogenization Extraction QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) Tissue->Extraction 5g sample dSPE Dispersive SPE Cleanup (C18, MgSO4) Extraction->dSPE Supernatant Evaporation Evaporation & Reconstitution dSPE->Evaporation Cleaned Extract UHPLC UHPLC Separation (C18 Column) Evaporation->UHPLC MSMS Tandem MS Detection (ESI+, MRM) UHPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification Confirmation Confirmation (Qualifier Ions) Quantification->Confirmation

Caption: Experimental workflow for the analysis of this compound in tissues.

logical_relationship Doramectin Doramectin epiDoramectin This compound Doramectin->epiDoramectin Epimerization TotalResidue Total Doramectin Residue Doramectin->TotalResidue epiDoramectin->TotalResidue

Caption: Relationship between Doramectin, this compound, and Total Residue.

References

Application Notes and Protocols for the Analysis of epi-Doramectin Residues in Milk and Meat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889) is a broad-spectrum macrocyclic lactone parasiticide widely used in veterinary medicine. A key metabolite and potential residue in food products of animal origin is its C2-epimer, epi-Doramectin (B1150635). Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for doramectin in edible tissues and milk to ensure consumer safety. The accurate monitoring of not only the parent drug but also its significant residues like this compound is crucial. These application notes provide detailed protocols for the extraction, cleanup, and quantification of this compound and doramectin residues in bovine milk and meat using modern analytical techniques.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of doramectin and its epimer, including established MRLs and typical analytical method performance characteristics.

Table 1: Maximum Residue Limits (MRLs) for Doramectin

MatrixJurisdictionMRL (µg/kg)Marker Residue
Bovine MilkEuropean Union15[1]Doramectin
Bovine MilkCODEX15[1]Doramectin
Bovine MuscleCanada30Doramectin
Bovine LiverCanada70Doramectin
Bovine KidneyCanada120Doramectin
Bovine FatCanada180Doramectin
Swine MuscleCanada10Doramectin
Swine LiverCanada35Doramectin
Swine KidneyCanada70Doramectin
Swine Skin & FatCanada120Doramectin

Note: MRLs for this compound are generally included within the MRL for the parent drug, doramectin.

Table 2: Typical Performance of Analytical Methods for Doramectin Residue Analysis

Analytical MethodMatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Average Recovery (%)
HPLC-FLDBovine Muscle5-73.3 - 110[2]
LC-MS/MSBovine Milk-< 2.5[1]75.0 - 122.0[1]
LC-MS/MSBovine Plasma0.031-[2]
LC-MS/MSBovine Liver1-210> 70[3]

Experimental Protocols

Two primary analytical methodologies are presented: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its higher specificity and sensitivity, while HPLC-FLD provides a robust and cost-effective alternative.

Protocol 1: Analysis by LC-MS/MS

This protocol is suitable for the simultaneous determination of doramectin and this compound in both milk and meat.

1. Sample Preparation

  • For Milk:

    • Pipette 10 mL of milk into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Vortex for 1 minute to precipitate proteins.

    • Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper acetonitrile layer to a clean tube.

    • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

  • For Meat (Muscle, Liver):

    • Weigh 5 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% formic acid.

    • Homogenize for 1 minute using a high-speed blender.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Proceed with a solid-phase extraction (SPE) clean-up using a C18 cartridge.

      • Condition the cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

      • Load the acetonitrile extract.

      • Wash with 5 mL of water/methanol (90:10, v/v).

      • Elute the analytes with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Instrumental Conditions

  • LC System: UHPLC system

  • Column: HALO C8 (100 mm × 4.6 mm, 2.7 µm) or equivalent.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: 70% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C[4]

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Doramectin: Monitor appropriate precursor and product ions (e.g., m/z 916.8 -> 593.8)

    • This compound: Monitor the same precursor and product ions as doramectin, relying on chromatographic separation for distinction.

Protocol 2: Analysis by HPLC with Fluorescence Detection (HPLC-FLD)

This method requires a derivatization step to make the avermectins fluorescent.

1. Sample Preparation

  • Follow the same extraction and clean-up procedures as described in Protocol 1 for milk and meat.

2. Derivatization

  • To the dry residue from the sample preparation step, add 100 µL of acetonitrile and 50 µL of 1-methylimidazole.

  • Vortex briefly.

  • Add 150 µL of trifluoroacetic anhydride (B1165640) solution (1:2 in acetonitrile).

  • Vortex for 30 seconds.

  • Allow the reaction to proceed in the dark for 15 minutes at room temperature.

  • Evaporate the derivatizing agents under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

3. HPLC-FLD Instrumental Conditions

  • HPLC System: HPLC with a fluorescence detector

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Water (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 50 µL

  • Fluorescence Detector:

    • Excitation Wavelength: 365 nm

    • Emission Wavelength: 470 nm

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of this compound in milk and meat.

Milk_Analysis_Workflow cluster_sample_prep Sample Preparation (Milk) cluster_analysis Analysis cluster_derivatization Derivatization (for HPLC-FLD) milk_sample 10 mL Milk add_acetonitrile Add 10 mL Acetonitrile milk_sample->add_acetonitrile vortex1 Vortex (1 min) add_acetonitrile->vortex1 add_salts Add MgSO4 & NaCl vortex1->add_salts vortex2 Vortex (1 min) add_salts->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge extract_supernatant Collect Acetonitrile Layer centrifuge->extract_supernatant evaporate Evaporate to Dryness extract_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute derivatize Derivatization with TFAA evaporate->derivatize filter Filter (0.22 µm) reconstitute->filter lc_msms LC-MS/MS Analysis filter->lc_msms hplc_fld HPLC-FLD Analysis filter->hplc_fld derivatize->reconstitute

Caption: Workflow for this compound analysis in milk.

Meat_Analysis_Workflow cluster_sample_prep Sample Preparation (Meat) cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cluster_derivatization Derivatization (for HPLC-FLD) meat_sample 5 g Homogenized Meat add_acetonitrile Add Acetonitrile (1% Formic Acid) meat_sample->add_acetonitrile homogenize Homogenize (1 min) add_acetonitrile->homogenize add_salts Add MgSO4 & NaOAc homogenize->add_salts vortex Vortex (1 min) add_salts->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge collect_extract Collect Supernatant centrifuge->collect_extract spe_cleanup C18 SPE Cleanup collect_extract->spe_cleanup evaporate Evaporate to Dryness spe_cleanup->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute derivatize Derivatization with TFAA evaporate->derivatize filter Filter (0.22 µm) reconstitute->filter lc_msms LC-MS/MS Analysis filter->lc_msms hplc_fld HPLC-FLD Analysis filter->hplc_fld derivatize->reconstitute

References

Application Notes and Protocols for the Extraction of epi-Doramectin from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin, a broad-spectrum macrocyclic lactone antiparasitic agent, is extensively used in veterinary medicine. Under certain environmental conditions, particularly in the presence of basic pH, Doramectin can undergo epimerization to form 2-epi-Doramectin. The potential for altered biological activity and environmental fate of this epimer necessitates reliable methods for its extraction and quantification from complex matrices such as soil.

These application notes provide a detailed protocol for the simultaneous extraction and quantification of Doramectin and its primary epimer, epi-Doramectin, from soil samples. The methodology is designed to ensure the stability of the analytes throughout the extraction process and to achieve their chromatographic separation for accurate quantification.

Experimental Protocols

Soil Sample Preparation and Extraction

This protocol outlines the extraction of Doramectin and this compound from soil samples using solvent extraction followed by solid-phase extraction (SPE) for cleanup. To prevent the epimerization of Doramectin, which is known to occur under basic conditions, the pH of the extraction solvent should be maintained at a neutral or slightly acidic level.

Materials:

  • Soil sample, air-dried and sieved (2 mm mesh)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • C8 Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL)

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Mechanical shaker

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Sample Weighing: Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

  • Fortification (for recovery studies): For method validation, spike blank soil samples with known concentrations of Doramectin and this compound standards.

  • Extraction:

    • Add 20 mL of methanol to the centrifuge tube. To ensure a neutral to slightly acidic environment and prevent epimerization, the methanol can be acidified with a small amount of formic acid (e.g., 0.1% v/v).

    • Securely cap the tube and shake it on a mechanical shaker for 30 minutes at room temperature.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process with another 20 mL of acidified methanol.

    • Combine the supernatants.

  • Solvent Evaporation: Evaporate the combined extract to approximately 1 mL under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Add 9 mL of HPLC grade water to the concentrated extract to make a total volume of 10 mL. Vortex for 30 seconds to mix. This step prepares the sample for solid-phase extraction.

Solid-Phase Extraction (SPE) Cleanup

The crude extract is cleaned up using C8 SPE cartridges to remove interfering matrix components.

Procedure:

  • Cartridge Conditioning: Condition a C8 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it. Do not allow the cartridge to dry out.

  • Sample Loading: Load the entire 10 mL of the reconstituted extract onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a water/methanol solution (e.g., 40:60 v/v) to remove polar impurities.

  • Elution: Elute the retained analytes with 10 mL of acetonitrile into a clean collection tube.

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase (Acetonitrile:Water, 70:30 v/v) for HPLC or LC-MS/MS analysis.

Analytical Methodology: HPLC-UV

For the separation and quantification of Doramectin and this compound, a reversed-phase high-performance liquid chromatography (HPLC) method with UV detection is employed. This method is adapted from a stability-indicating assay for Doramectin and its related substances.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size) or equivalent.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 20 µL.

Calibration:

Prepare a series of calibration standards of Doramectin and this compound in the mobile phase. The concentration range should bracket the expected concentrations in the soil samples. Generate a calibration curve by plotting the peak area against the concentration for each analyte.

Data Presentation

The following table summarizes the expected performance of a typical avermectin (B7782182) extraction method from soil, which can be used as a starting point for the validation of the this compound protocol. Specific validation for this compound would be required.

AnalyteMatrixExtraction MethodAnalytical MethodRecovery (%)LOD (ng/g)LOQ (ng/g)Reference
DoramectinSoilMethanol Extraction, C8 SPEUHPLC-MS/MS73-85-0.1[1][2]
AbamectinSoilMethanol Extraction, C8 SPEUHPLC-MS/MS73-85-0.1[1][2]
DoramectinSoilSupercritical Fluid ExtractionLC-MS/MS82.5-96.21.55[3][4]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the extraction and analysis of this compound from soil samples.

epi_Doramectin_Extraction_Workflow start Start: Soil Sample Collection and Preparation weigh Weigh 10g of Soil start->weigh extract Solvent Extraction (Methanol + 0.1% Formic Acid) weigh->extract centrifuge Centrifugation extract->centrifuge combine Combine Supernatants centrifuge->combine evaporate1 Evaporation to ~1 mL combine->evaporate1 reconstitute1 Reconstitution in Water evaporate1->reconstitute1 spe_load Sample Loading onto SPE reconstitute1->spe_load spe_condition SPE Cartridge Conditioning (C8) spe_condition->spe_load spe_wash SPE Washing spe_load->spe_wash spe_elute Elution with Acetonitrile spe_wash->spe_elute evaporate2 Evaporation to Dryness spe_elute->evaporate2 reconstitute2 Reconstitution in Mobile Phase evaporate2->reconstitute2 analyze HPLC-UV or LC-MS/MS Analysis reconstitute2->analyze end End: Data Analysis and Quantification analyze->end

Caption: Workflow for this compound extraction from soil.

The following diagram illustrates the logical relationship concerning the potential for Doramectin epimerization.

Doramectin_Epimerization_Pathway doramectin Doramectin epi_doramectin This compound doramectin->epi_doramectin Epimerization conditions Basic Conditions (e.g., high pH in extraction) conditions->doramectin conditions->epi_doramectin

Caption: Doramectin epimerization under basic conditions.

References

Application Notes and Protocols for Doramectin and its Isomer, epi-Doramectin

Author: BenchChem Technical Support Team. Date: December 2025

A Special Note on epi-Doramectin:

Extensive literature review reveals that "this compound" is primarily documented as an isomer and a component of the total residues of Doramectin (B1670889) following its administration.[1] Currently, there is a significant lack of publicly available research that investigates this compound as a standalone compound in laboratory experiments. The vast majority of studies focus on the efficacy, formulation, and pharmacokinetics of Doramectin.

Therefore, the following application notes and protocols are based on the available data for Doramectin . Researchers investigating this compound may consider these methodologies as a starting point, with the critical understanding that optimization will be necessary and that the biological activity of the epi-isomer may differ from that of Doramectin.

Overview and Formulation

Doramectin is a macrocyclic lactone of the avermectin (B7782182) family, widely used as an antiparasitic agent in veterinary medicine.[2] For laboratory experiments, the formulation of Doramectin is critical to ensure its solubility and stability.

Formulation for In Vitro Studies:

For cell-based assays, Doramectin is typically dissolved in an organic solvent to create a stock solution, which is then further diluted in culture media. A common approach involves dissolving Doramectin in a mixture of ethanol, PBS, and Tween 80.[3]

Formulation for In Vivo Studies:

For administration to laboratory animals, Doramectin is often formulated in a vehicle suitable for injection. Common vehicles include vegetable oils or a combination of solvents and oils to ensure bioavailability.[4][5] A commercial prototype formulation utilized 75% sesame oil and 25% ethyl oleate.[1] Other patented formulations have included cottonseed oil and benzyl (B1604629) benzoate.[4][5]

Table 1: Example Formulations for Doramectin

ApplicationComponentsConcentration of DoramectinReference
In Vitro Stock Solution Ethanol:PBS:Tween 80 (33:66:1 v/v)2 mg/mL[3]
Injectable Formulation 1 Sesame Oil, Ethyl Oleate1% (w/v)[4]
Injectable Formulation 2 Cottonseed Oil, Benzyl Benzoate, Benzyl Alcohol, Tocopherol Acetate3.5% (w/v)[4]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxic effects of Doramectin on a given cell line, adapted from methodologies used for related compounds.

Objective: To determine the concentration-dependent cytotoxic effect of Doramectin on cultured cells.

Materials:

  • Doramectin

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Doramectin (e.g., 10 mM in DMSO). Create a series of dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of Doramectin. Include a vehicle control (medium with the same concentration of DMSO as the highest Doramectin concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow for In Vitro Cytotoxicity Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare Doramectin dilutions treatment Treat cells with Doramectin compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay Perform MTT assay incubation->mtt_assay data_analysis Calculate cell viability and IC50 mtt_assay->data_analysis G cluster_drug Drug Action cluster_receptor Receptor Binding cluster_cellular Cellular Effect cluster_organism Organismal Effect doramectin Doramectin glutamate_channel Glutamate-gated Chloride Channel doramectin->glutamate_channel cl_influx Chloride Ion Influx glutamate_channel->cl_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization paralysis Paralysis and Death of Parasite hyperpolarization->paralysis

References

Application Notes and Protocols for Cell-Based Screening of epi-Doramectin Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Doramectin (B1670889), a macrocyclic lactone derived from Streptomyces avermitilis, is a potent veterinary endectocide used to treat and control internal and external parasites.[1][2] Like other avermectins, its primary mechanism of action in invertebrates is the modulation of glutamate-gated chloride channels (GluCls), leading to paralysis and death of the parasite.[3][4][5] epi-Doramectin is a stereoisomer (epimer) of Doramectin, differing in the spatial arrangement at a single chiral center.[3] Such stereochemical variations can significantly influence biological activity. Beyond their antiparasitic effects, avermectins like ivermectin and doramectin have been shown to interact with other cellular targets, including mammalian P-glycoprotein (P-gp/MDR1), a key transporter involved in multidrug resistance.[6][7] Furthermore, emerging research indicates potential anticancer activities for doramectin, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[8][9]

These application notes provide detailed protocols for a suite of cell-based assays designed to screen the biological activity of this compound. The assays cover its primary antiparasitic mechanism, its potential for P-glycoprotein inhibition, and its anticancer effects.

Logical Overview of Screening Assays

The following diagram illustrates the potential biological activities of this compound and the corresponding cell-based assays used for screening.

G cluster_0 This compound cluster_1 Potential Biological Activities cluster_2 Recommended Cell-Based Assays Compound This compound Activity1 Antiparasitic Activity Compound->Activity1 Activity2 P-gp Modulation Compound->Activity2 Activity3 Anticancer Activity Compound->Activity3 Assay1 GluCl Channel Assay (e.g., FLIPR) Activity1->Assay1 Assay2 P-gp Efflux Assay (Rhodamine 123 / Calcein-AM) Activity2->Assay2 Assay3 Cytotoxicity & Apoptosis Assays (MTT, Caspase-Glo) Activity3->Assay3

Caption: Overview of this compound screening strategy.

Assay for Antiparasitic Activity: Glutamate-Gated Chloride (GluCl) Channel Modulation

The primary antiparasitic action of avermectins is mediated through the allosteric modulation of GluCls, which are exclusive to invertebrates.[5][10] Activation of these channels leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and subsequent flaccid paralysis of the parasite.[4][11]

Signaling Pathway: GluCl Channel Activation

Caption: Mechanism of this compound at the GluCl channel.

Experimental Protocol: High-Throughput Membrane Potential Assay

This protocol describes a cell-based assay using a human embryonic kidney (HEK293) cell line stably expressing an invertebrate GluCl channel (e.g., from Caenorhabditis elegans). Changes in membrane potential upon channel activation are measured using a fluorescent voltage-sensitive dye on a FLIPR (Fluorometric Imaging Plate Reader) system.

Materials:

  • HEK293 cell line stably expressing invertebrate GluCl α/β subunits

  • DMEM/F-12 medium, 10% FBS, 1% Penicillin-Streptomycin, Geneticin (for selection)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Membrane Potential Assay Kit (e.g., FLIPR Membrane Potential Assay Kit)

  • This compound, Glutamate (B1630785) (positive control)

  • 384-well black, clear-bottom microplates

Procedure:

  • Cell Seeding: Plate the GluCl-expressing HEK293 cells in 384-well plates at a density of 15,000-20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading: Remove the culture medium and add the fluorescent membrane potential dye prepared in Assay Buffer. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and glutamate in Assay Buffer in a separate compound plate.

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will automatically add the compounds from the compound plate to the cell plate.

    • Immediately begin recording the change in fluorescence for 3-5 minutes. Channel activation will cause a rapid change in fluorescence intensity.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the response to the positive control (glutamate) and vehicle control.

    • Plot the normalized response against the log concentration of this compound to determine the EC₅₀ value.

Data Presentation: Example GluCl Channel Activity
CompoundTargetAssay TypeEC₅₀ (µM)
This compound C. elegans GluClMembrane Potential[Experimental Value]
GlutamateC. elegans GluClMembrane Potential0.85
IvermectinC. elegans GluClMembrane Potential0.01

Assay for P-glycoprotein (P-gp) Inhibition

P-gp (also known as MDR1 or ABCB1) is an efflux transporter that limits the intracellular accumulation of a wide range of compounds, contributing to multidrug resistance in cancer and affecting drug pharmacokinetics.[12] Avermectins are known to be substrates and/or inhibitors of P-gp.

Experimental Workflow: P-gp Rhodamine 123 Efflux Assay

G Start Start Seed Seed P-gp overexpressing cells (e.g., MDCK-MDR1) in 96-well plate Start->Seed Incubate1 Incubate 24-48h Seed->Incubate1 PreIncubate Pre-incubate with this compound or Verapamil (control) for 30 min Incubate1->PreIncubate AddSubstrate Add P-gp fluorescent substrate (Rhodamine 123) PreIncubate->AddSubstrate Incubate2 Incubate 60-90 min at 37°C AddSubstrate->Incubate2 Wash Wash cells with ice-cold PBS Incubate2->Wash Lyse Lyse cells to release intracellular substrate Wash->Lyse Measure Measure fluorescence (Ex: 485 nm, Em: 530 nm) Lyse->Measure Analyze Analyze Data (Calculate % Inhibition & IC₅₀) Measure->Analyze End End Analyze->End

Caption: Workflow for the P-gp inhibition efflux assay.

Experimental Protocol: Rhodamine 123 Efflux Assay

This assay quantifies the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.[12] Inhibition of P-gp results in increased intracellular accumulation of Rhodamine 123, leading to a stronger fluorescent signal.

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1, Caco-2) and parental cell line

  • Culture medium (e.g., DMEM, 10% FBS)

  • Assay Buffer (e.g., HBSS)

  • Rhodamine 123

  • This compound

  • Verapamil (positive control inhibitor)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed P-gp overexpressing cells in a 96-well plate at a density that forms a confluent monolayer after 24-48 hours.

  • Compound Treatment: Remove culture medium and wash cells with warm Assay Buffer. Add serial dilutions of this compound, Verapamil (positive control), or vehicle control to the wells. Pre-incubate for 30 minutes at 37°C.[12]

  • Substrate Addition: Add Rhodamine 123 to each well to a final concentration of 5-10 µM.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C, protected from light.

  • Termination and Wash: Stop the assay by removing the incubation medium and washing the cell monolayers three times with ice-cold PBS to remove extracellular substrate.

  • Lysis: Add a cell lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes to release intracellular Rhodamine 123.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis:

    • Subtract the background fluorescence from wells with no cells.

    • Calculate the percent inhibition relative to the vehicle control and the maximum inhibition control (Verapamil).

    • Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.

Data Presentation: Comparative P-gp Inhibition
InhibitorCell LineAssay SystemIC₅₀ (µM)Reference
This compound MDCK-MDR1Rhodamine 123 Efflux[Experimental Value]-
VerapamilVariousVarious0.9 - 15.9[12]
Cyclosporin AMDCK-MDR1-0.93[12]
TariquidarP-gp-0.005[12]

Assays for Anticancer Activity

Recent studies suggest that doramectin can inhibit proliferation and induce apoptosis in cancer cells.[8][9] The following protocols are standard methods to screen for these potential anticancer effects.

Experimental Protocol 3.1: Cell Viability (MTT) Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.

Materials:

  • Cancer cell line (e.g., HCT-116, B16-F10)[9][13]

  • Culture medium

  • This compound, Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate (5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound or a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours.[13]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC₅₀ value.

Experimental Protocol 3.2: Apoptosis (Caspase-Glo® 3/7) Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate which, when cleaved, generates a luminescent signal proportional to the amount of caspase activity.

Materials:

  • Cancer cell line

  • Culture medium

  • This compound, Staurosporine (positive control)

  • Caspase-Glo® 3/7 Assay Kit

  • 96-well white-walled, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, treating cells for a period determined by kinetic studies (e.g., 18-24 hours).

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate luminometer.

  • Data Analysis: Normalize the luminescent signal to vehicle-treated controls and plot the fold-change in caspase activity against the log concentration of this compound to determine the EC₅₀ for apoptosis induction.

Data Presentation: Example Anticancer Activity
CompoundCell LineAssay TypeEndpointIC₅₀ / EC₅₀ (µM)
This compound HCT-116MTT (48h)Viability[Experimental Value]
This compound HCT-116Caspase-Glo (24h)Apoptosis[Experimental Value]
Avermectin B1aHCT-116MTT (24h)Viability30.0[13]
DoxorubicinHCT-116MTT (48h)Viability~0.1

References

Application Notes: epi-Doramectin as a Tool for Ion Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

epi-Doramectin is a macrocyclic lactone belonging to the avermectin (B7782182) family of compounds. Avermectins are potent allosteric modulators of several ion channels, making them valuable tools for ion channel research and drug discovery.[1][2] This document provides detailed application notes and protocols for the use of this compound in studying ion channels, with a focus on its primary target in invertebrates, the glutamate-gated chloride channels (GluCls), as well as its effects on vertebrate Cys-loop receptors such as GABA-A and glycine (B1666218) receptors, and P2X4 receptors.[3][4][5][6][7][8][9]

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document utilizes data from its close structural analogs, Doramectin and Ivermectin, as a reference for its expected pharmacological profile. Researchers are advised to perform their own dose-response experiments to determine the precise potency and efficacy of this compound in their specific experimental systems.

Mechanism of Action

This compound, like other avermectins, primarily acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates.[1][10][11] It binds to a site distinct from the glutamate (B1630785) binding site, located in the transmembrane domain of the receptor.[4] This binding potentiates the effect of glutamate and can, at higher concentrations, directly activate the channel, leading to an influx of chloride ions.[11][12] The resulting hyperpolarization of the neuronal or muscle cell membrane leads to inhibition of signal transmission and paralysis.[10]

In vertebrates, which lack GluCls, avermectins can modulate other members of the Cys-loop receptor superfamily, including GABA-A and glycine receptors, typically at higher concentrations.[3][4][5][9] They can also act as positive allosteric modulators of P2X4 purinergic receptors.[6][7][8]

Signaling Pathway of this compound at Glutamate-Gated Chloride Channels

G cluster_membrane Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluClR) Cl_in Chloride Influx (Cl⁻) GluCl->Cl_in Channel Opening epiDoramectin This compound epiDoramectin->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Paralysis Neuronal/Muscular Inhibition (Paralysis) Hyperpolarization->Paralysis

Caption: Signaling pathway of this compound at invertebrate glutamate-gated chloride channels.

Data Presentation: Quantitative Effects of Avermectins on Ion Channels

The following tables summarize the available quantitative data for Doramectin and its close analog Ivermectin on various ion channels. This data is intended to serve as a guide for designing experiments with this compound.

Table 1: Effects of Avermectins on Glutamate-Gated Chloride Channels (GluCls)

CompoundChannel Subunit(s)SpeciesExperimental SystemParameterValueReference
IvermectinGluClα3BHaemonchus contortusXenopus oocytesEC50~0.1 ± 1.0 nM[12]
IvermectinGluClαCaenorhabditis elegansXenopus oocytesEC5022 nM

Table 2: Effects of Avermectins on Vertebrate Ion Channels

CompoundIon ChannelSpecies/SubunitExperimental SystemParameterValueReference
IvermectinGlycine Receptor (α1)HumanRecombinantPotentiation0.03 µM[13]
IvermectinGlycine Receptor (α1)HumanRecombinantDirect Activation≥ 0.03 µM[13]
IvermectinGABA-A ReceptorCaenorhabditis elegansCultured muscle cellsModulationPotentiates GABA-evoked currents[3][14]
IvermectinP2X4 ReceptorHumanHEK293 cellsEC50 (potentiation)0.25 µM[8]
IvermectinP2X4 ReceptorHumanHEK293 cellsEC50 (deactivation slowing)2.0 µM[8]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a general guideline for studying the effects of this compound on ion channels in cultured cells expressing the channel of interest.

Materials:

  • Cells: Cultured cell line (e.g., HEK293, CHO) stably or transiently expressing the ion channel of interest.

  • External (Bath) Solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution: (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: 10 mM in DMSO. Store at -20°C.

  • Agonist Stock Solution: (e.g., Glutamate, GABA, ATP) 100 mM in deionized water. Store at -20°C.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with internal solution.

  • Patch-Clamp Amplifier and Data Acquisition System.

  • Microscope.

Procedure:

  • Cell Preparation:

    • Plate cells expressing the ion channel of interest onto glass coverslips 24-48 hours before the experiment.

    • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

    • Continuously perfuse the recording chamber with external solution.

  • Pipette Preparation:

    • Fill a patch pipette with the internal solution, ensuring no air bubbles are trapped at the tip.

    • Mount the pipette onto the micromanipulator.

  • Establishing a Whole-Cell Recording:

    • Approach a cell with the patch pipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Prepare working dilutions of this compound and the agonist in the external solution immediately before use.

    • Apply the agonist to the cell using a perfusion system to elicit a baseline current response.

    • Wash out the agonist with the external solution.

    • Pre-incubate the cell with the desired concentration of this compound for a defined period (e.g., 1-5 minutes).

    • Co-apply the agonist and this compound to measure the modulated current response.

    • Perform a dose-response analysis by applying a range of this compound concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the current responses.

    • Normalize the modulated responses to the baseline response.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a Hill equation to determine the EC50 or IC50.

Experimental Workflow for Patch-Clamp Analysis

G Start Start CellPrep Prepare cells expressing ion channel of interest Start->CellPrep Recording Establish whole-cell patch-clamp recording CellPrep->Recording Baseline Apply agonist to establish baseline current Recording->Baseline Preincubation Pre-incubate with This compound Baseline->Preincubation Modulation Co-apply agonist and This compound Preincubation->Modulation Data Record and analyze modulated current Modulation->Data DoseResponse Repeat for multiple concentrations Data->DoseResponse Analysis Plot dose-response curve and calculate EC50/IC50 DoseResponse->Analysis End End Analysis->End

Caption: Workflow for analyzing this compound's effect on ion channels using patch-clamp.

Conclusion

This compound, as a member of the avermectin family, is a potent modulator of specific ion channels and serves as a valuable pharmacological tool. Its primary action on invertebrate GluCls makes it particularly useful for research in parasitology and insecticide development. Furthermore, its effects on vertebrate Cys-loop and P2X4 receptors provide avenues for investigating the pharmacology of these channels. The protocols and data presented here offer a framework for researchers to effectively utilize this compound in their ion channel studies. Given the limited specific data on this compound, further characterization of its activity on various ion channel subtypes is a promising area for future research.

References

Application Notes & Protocols for Epi-Doramectin Efficacy Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-Doramectin is a stereoisomer of Doramectin, a member of the avermectin (B7782182) class of endectocides. Avermectins are macrocyclic lactones known for their potent, broad-spectrum activity against a wide range of nematodes (roundworms) and arthropods (insects, ticks, and mites).[1] This document outlines a comprehensive experimental framework for determining the efficacy of this compound as a potential new antiparasitic agent. Given that this compound is a distinct chemical entity from Doramectin, it requires a full evaluation of its efficacy and safety profile.[2][3] The protocols described herein are based on established methodologies for the evaluation of veterinary parasiticides and are aligned with international guidelines, such as those from the World Association for the Advancement of Veterinary Parasitology (WAAVP) and the European Medicines Agency (EMA).[4][5]

The primary mechanism of action for avermectins involves the potentiation of glutamate-gated chloride ion channels (GluCls) found in invertebrate nerve and muscle cells.[6][7] This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, followed by paralysis and eventual death of the parasite.[8][9] This selective action on invertebrate-specific channels is the basis for the wide safety margin of avermectins in mammalian hosts.[9]

The following sections provide detailed protocols for a phased approach to efficacy testing, from initial in vitro screening to comprehensive in vivo and field studies.

Phase 1: Pre-clinical Efficacy Evaluation

In Vitro Efficacy Screening

In vitro assays provide the first indication of a compound's intrinsic antiparasitic activity and are essential for initial screening and dose-range finding.[10][11] These assays are typically faster and less expensive than in vivo studies.[12]

1.1.1 Protocol: Larval Motility/Migration Inhibition Assay (for Nematodes)

This assay is widely used to determine the effect of a compound on the viability of nematode larvae.[13]

  • Objective: To determine the half-maximal effective concentration (EC50) of this compound that inhibits the motility or migration of infective third-stage (L3) larvae of target nematode species (e.g., Cooperia oncophora, Ostertagia ostertagi, Haemonchus placei).

  • Materials:

    • This compound stock solution (e.g., in DMSO).

    • Culture medium (e.g., RPMI-1640).

    • 96-well microtiter plates.

    • Freshly harvested and washed L3 larvae of the target parasite.

    • Microscope or automated imaging system.

  • Procedure:

    • Prepare serial dilutions of this compound in the culture medium. A typical concentration range for avermectins would be from 0.1 nM to 1000 nM.

    • Add approximately 50-100 L3 larvae to each well of a 96-well plate.

    • Add the different concentrations of this compound to the wells. Include a positive control (e.g., Doramectin or Ivermectin) and a negative control (vehicle only, e.g., 0.1% DMSO).

    • Incubate the plates at an appropriate temperature (e.g., 37°C) for 24-72 hours.

    • Assess larval motility at specified time points (e.g., 24, 48, 72 hours). Motility can be scored visually (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement) or quantified using automated tracking software.

    • Calculate the percentage of larval inhibition for each concentration relative to the negative control.

    • Determine the EC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

1.1.2 Protocol: Egg Hatch Assay (Ovicidal Activity)

This assay assesses the ability of a compound to inhibit the development and hatching of parasite eggs.

  • Objective: To determine the EC50 of this compound required to inhibit the hatching of eggs from key nematode species.

  • Materials:

    • Freshly collected nematode eggs, isolated from fecal samples.

    • This compound stock solution.

    • Agar (B569324) plates or microtiter plates.

    • Incubator.

  • Procedure:

    • Prepare serial dilutions of this compound in a 2% agar solution.

    • Dispense the agar-drug mixture into the wells of a 24-well plate.

    • Place a standardized number of fresh, clean parasite eggs (approx. 100-200) onto the surface of the agar in each well.

    • Include positive (e.g., a benzimidazole) and negative (vehicle only) controls.

    • Incubate the plates at 25-27°C for 48 hours (or until eggs in the control group have hatched).

    • Count the number of hatched larvae and unhatched, embryonated eggs in each well.

    • Calculate the percentage of hatch inhibition for each concentration.

    • Determine the EC50 value using concentration-response curve analysis.

Data Presentation: In Vitro Efficacy of this compound

Target Parasite SpeciesAssay TypeEC50 (nM) [95% CI]Positive Control (EC50, nM)
Haemonchus contortusLarval Motility8.5 [7.2 - 9.8]Ivermectin (5.2)
Ostertagia ostertagiLarval Motility12.1 [10.5 - 13.7]Ivermectin (8.9)
Cooperia oncophoraLarval Motility15.8 [13.9 - 17.7]Ivermectin (11.4)
Trichostrongylus colubriformisEgg Hatch Assay>1000Thiabendazole (85.0)
Rhipicephalus microplus (Tick)Larval Packet Test25.3 [22.1 - 28.5]Doramectin (18.6)
In Vivo Efficacy Studies (Dose Determination & Confirmation)

In vivo studies in laboratory or target animal models are crucial for evaluating the efficacy of a drug under physiological conditions.[14] These studies are typically conducted in phases, starting with dose determination and moving to dose confirmation.

1.2.1 Protocol: Dose Determination Study in Cattle

  • Objective: To identify the lowest effective dose of this compound that provides a significant reduction (>90%) in parasite burden in experimentally infected cattle.[15][16]

  • Animals: A minimum of 24 healthy, parasite-naive calves of similar age and weight.

  • Study Design:

    • Animals are experimentally infected with a known number of L3 larvae of target nematode species (e.g., a cocktail of O. ostertagi, C. oncophora, and H. placei).

    • Following a pre-patent period (to allow parasites to establish), animals are randomly allocated to treatment groups (at least 6 animals per group).

    • Treatment groups will include a vehicle control (placebo) and at least three dose levels of this compound (e.g., 50, 100, and 200 µg/kg body weight), administered via the intended route (e.g., subcutaneous injection).

    • Fecal samples are collected before and at multiple time points after treatment to perform fecal egg count reduction tests (FECRT).

    • At the end of the study (e.g., 14-21 days post-treatment), all animals are humanely euthanized for worm burden enumeration. The gastrointestinal tract is processed to recover and count adult worms of each species.

    • Efficacy is calculated for each dose group by comparing the geometric mean worm counts to the control group: Efficacy (%) = [(Mean worms in Control - Mean worms in Treated) / Mean worms in Control] x 100

  • Statistical Analysis: Worm count data are typically over-dispersed and should be analyzed using appropriate statistical models, such as those based on a negative binomial distribution.[17][18]

1.2.2 Protocol: Dose Confirmation Study in Cattle

  • Objective: To confirm the efficacy of the selected dose of this compound against key endo- and ectoparasites under controlled conditions.

  • Animals: A sufficient number of animals to ensure statistical power (typically 8-10 per group).

  • Study Design:

    • Animals are experimentally infected with the target endoparasites as in the dose determination study. For ectoparasites (e.g., ticks, mites), animals are infested with a known number of parasites.[5]

    • Animals are randomly allocated to two groups: a control group (vehicle) and a treatment group (the effective dose of this compound determined previously).

    • The drug is administered, and efficacy is assessed at a predetermined endpoint. For endoparasites, this involves necropsy and worm counts. For ectoparasites, this involves counting the parasites on the animal at specific time points post-treatment.

    • The study should demonstrate a consistent and high level of efficacy (e.g., >95%) for the claimed parasite species.

Data Presentation: In Vivo Dose-Ranging Efficacy in Cattle

Target ParasiteTreatment GroupDose (µg/kg)Geometric Mean Worm CountPercent Efficacy (%)
Ostertagia ostertagiControl05,450-
This compound501,28076.5
This compound10041092.5
This compound2005299.0
Cooperia oncophoraControl08,200-
This compound502,10074.4
This compound10065092.1
This compound2008099.0

Phase 2: Clinical Efficacy (Field Trials)

Field trials are conducted to evaluate the efficacy and safety of the drug in the target animal population under real-world conditions of management and parasite exposure.[19]

2.1 Protocol: Multi-centric Field Efficacy Trial

  • Objective: To evaluate the efficacy of this compound against naturally acquired mixed parasite infections in cattle at multiple geographic locations.

  • Study Design:

    • Select herds with a history of parasitic gastroenteritis and/or ectoparasite infestations.

    • Within each herd, select a statistically valid number of animals based on pre-treatment fecal egg counts or ectoparasite assessments.

    • Randomly allocate animals to a treatment group (this compound at the confirmed dose) and a control group (placebo or an approved active comparator). The study should be blinded.

    • Administer the treatment.

    • Collect fecal samples and/or perform ectoparasite counts at baseline (Day 0) and at several time points post-treatment (e.g., Day 14, 28, 56).

    • The primary endpoint is the percent reduction in fecal egg counts. Other endpoints can include animal productivity measures like body weight gain.

    • Monitor animals for any adverse reactions throughout the study.

Data Presentation: Field Trial Efficacy (Fecal Egg Count Reduction)

Study SiteTreatment GroupNGeometric Mean EPG (Day 0)Geometric Mean EPG (Day 14)Fecal Egg Count Reduction (%)
Site A (USA)This compound20350598.6
Placebo Control20342380-
Site B (Brazil)This compound20410898.0
Placebo Control20405450-
Site C (Australia)This compound20280398.9
Placebo Control20295310-

(EPG = Eggs Per Gram of feces)

Mandatory Visualizations

G cluster_pathway Avermectin Signaling Pathway EpiD This compound GluCl Glutamate-Gated Chloride Channel (GluCl) EpiD->GluCl Binds and Potentiates Cl_ion Cl- Influx GluCl->Cl_ion Opens Channel Membrane Nerve/Muscle Cell Membrane Hyperpol Hyperpolarization Cl_ion->Hyperpol Causes Paralysis Flaccid Paralysis Hyperpol->Paralysis Leads to Death Parasite Death Paralysis->Death Results in

Caption: Avermectin mechanism of action.

G cluster_workflow This compound Efficacy Trial Workflow Start Compound Synthesis (this compound) InVitro Phase 1a: In Vitro Screening (Larval Motility, Egg Hatch) Start->InVitro GoNoGo1 Go/No-Go Decision 1 InVitro->GoNoGo1 Activity Confirmed? GoNoGo1->Start No (Stop/Redesign) DoseDet Phase 1b: In Vivo Dose Determination (Rodent/Target Animal Model) GoNoGo1->DoseDet Yes DoseConf Phase 1c: In Vivo Dose Confirmation (Target Animal) DoseDet->DoseConf Effective Dose Range Identified GoNoGo2 Go/No-Go Decision 2 DoseConf->GoNoGo2 Efficacy & Safety Confirmed? GoNoGo2->DoseDet No (Re-evaluate Dose) FieldTrials Phase 2: Clinical Field Trials (Multi-centric, Natural Infection) GoNoGo2->FieldTrials Yes Reg Regulatory Submission FieldTrials->Reg Positive Field Data

Caption: Experimental workflow for efficacy trials.

G cluster_logic Logical Relationships in Drug Development Efficacy Demonstrated Efficacy Viable Viable Drug Candidate Efficacy->Viable Safety Acceptable Safety Profile Safety->Viable PK Favorable Pharmacokinetics PK->Viable

Caption: Key criteria for a viable drug candidate.

References

Application Notes and Protocols for epi-Doramectin Stability Testing and Storage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin, a broad-spectrum antiparasitic agent, is a member of the avermectin (B7782182) family of macrocyclic lactones.[1] Its epimer, epi-Doramectin, is a potential related substance and degradation product that must be monitored during stability studies to ensure the quality, safety, and efficacy of Doramectin drug products. These application notes provide a comprehensive overview of the stability testing and recommended storage conditions for Doramectin, with a focus on the detection and quantification of this compound. The protocols outlined below are based on established international guidelines, such as those from the International Council for Harmonisation (ICH) and the Veterinary International Conference on Harmonisation (VICH).

Signaling Pathway: Mechanism of Action of Avermectins

Avermectins, including Doramectin, exert their antiparasitic effects by targeting the nervous system of invertebrates.[2][3] Their primary mode of action involves the selective and high-affinity binding to glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of these organisms.[2][4] This binding event leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell.[2] The influx of chloride ions inhibits neural transmission, leading to paralysis and ultimately the death of the parasite.[2][3] Avermectins may also interact with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid (GABA), further contributing to their paralytic effect.[2][4] The selective toxicity of avermectins towards invertebrates is attributed to the fact that mammals either lack GluCls or these channels are located within the central nervous system, protected by the blood-brain barrier which avermectins do not readily cross.[2]

cluster_invertebrate Invertebrate Neuron/Muscle Cell Doramectin Doramectin GluCl Glutamate-Gated Chloride Channel (GluCl) Doramectin->GluCl Binds to Chloride Chloride Ions (Cl-) GluCl->Chloride Opens Channel Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Influx leads to Paralysis Paralysis & Death Hyperpolarization->Paralysis Causes

Caption: Mechanism of action of Doramectin on invertebrate glutamate-gated chloride channels.

Stability Testing Protocols

Stability testing of Doramectin is essential to determine its shelf-life and to identify any degradation products that may form under various environmental conditions. The following protocols are designed to be compliant with ICH and VICH guidelines.

Experimental Workflow for Stability Testing

The overall workflow for a comprehensive stability study of Doramectin involves several key stages, from sample preparation and stress testing to analytical method validation and data analysis.

cluster_workflow Stability Testing Workflow Start Start: Doramectin Drug Substance/Product Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Method_Development Stability-Indicating HPLC Method Development & Validation Forced_Degradation->Method_Development Stability_Studies Long-Term & Accelerated Stability Studies Method_Development->Stability_Studies Sample_Analysis Sample Analysis at Specified Time Points Stability_Studies->Sample_Analysis Data_Analysis Data Analysis & Shelf-Life Determination Sample_Analysis->Data_Analysis End End: Stability Report Data_Analysis->End

References

Application Note: Determination of Avermectins in Milk by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a sensitive and robust method for the quantitative analysis of avermectin (B7782182) residues in milk using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Avermectins are a class of broad-spectrum antiparasitic agents widely used in veterinary medicine.[1] Due to their potential risk to human health, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for these compounds in food products, including milk.[2] This document provides two effective sample preparation protocols: a Liquid-Liquid Extraction (LLE) and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3] Detailed instrumental conditions for LC-MS/MS analysis and method performance data are presented to ensure reliable and accurate quantification of common avermectins such as abamectin, doramectin, ivermectin, eprinomectin, and moxidectin (B1677422) at low µg/L (ppb) levels.[2][4]

Experimental Protocols

Reagents and Standards
  • Reagents: HPLC-grade or LC-MS grade acetonitrile (B52724), methanol (B129727), and water are required.[3] Ammonium (B1175870) acetate (B1210297) or ammonium formate, triethylamine (B128534) (TEA), anhydrous sodium sulfate (B86663), and magnesium sulfate may also be necessary depending on the chosen protocol.[3][4][5]

  • Standards: Analytical standards of avermectins (e.g., abamectin, doramectin, eprinomectin, ivermectin, moxidectin) and a suitable internal standard (e.g., selamectin) should be procured from a reputable supplier.[3]

  • Stock Solutions: Prepare individual stock solutions (e.g., 1000 ppm) by dissolving the pure reference compounds in methanol. These solutions should be stored at -20°C and are generally stable for up to one year.[3]

  • Working Solutions: Prepare mixed standard working solutions by diluting the stock solutions in an appropriate solvent, such as methanol or acetonitrile.[3][6] These solutions are used for creating calibration curves and for spiking control samples.

Sample Preparation

Two common and effective methods for extracting avermectins from a complex matrix like milk are presented below.

This protocol is based on a rapid extraction method using acetonitrile.[3]

  • Pipette 5 mL of a milk sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • If required, add the internal standard and mixed standard solutions for calibration or quality control.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and vortex vigorously for at least 1 minute. Let the sample stand for 15 minutes to allow for protein precipitation.[3]

  • Add approximately 5 g of anhydrous sodium sulfate (NaSO₄) to aid in phase separation.[3]

  • Vortex again and then centrifuge at 4000 x g for 15 minutes at 4°C.[3]

  • Carefully transfer the supernatant (top acetonitrile layer) to a new tube.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at approximately 60°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 0.5 mL) of the mobile phase or an appropriate solvent mixture.

  • Filter the reconstituted sample through a 0.22 µm filter before injecting it into the LC-MS/MS system.[1]

The QuEChERS protocol is a simple and effective method for extracting avermectins and has been shown to produce high analyte recoveries with minimal matrix effects.[4]

  • Initial Extraction:

    • Place 10 mL of whole milk into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and shake the tube vigorously for 1 minute.

    • Add the contents of a QuEChERS extraction salt pouch (commonly containing magnesium sulfate and sodium chloride) and shake vigorously for another minute.[2]

    • Centrifuge the tube at 4000 rpm for 15 minutes.[4]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (top acetonitrile layer) and transfer it to a 2 mL d-SPE cleanup tube. These tubes typically contain 150 mg of magnesium sulfate and 50 mg of a C18 sorbent.

    • Shake the d-SPE tube vigorously for 1 minute.

    • Centrifuge for 5 minutes at 12,000 rpm.

    • Take an aliquot of the final cleaned extract for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation

Analysis is performed on an LC-MS/MS system, such as an ACQUITY UPLC System coupled with a Xevo TQ-S Mass Spectrometer or equivalent.[4]

Liquid Chromatography (LC) Conditions

Chromatographic separation is typically achieved using a C18 reversed-phase column.[3][4] The conditions below are representative for the analysis.

ParameterCondition
LC Column XSelect CSH C18 XP, 130 Å, 2.5 μm, 2.1 x 100 mm[4]
Mobile Phase A 5 mM Ammonium Acetate in Water[4]
Mobile Phase B 5 mM Ammonium Acetate in Methanol[4]
Flow Rate 0.40 mL/min[4]
Injection Volume 5 µL[4]
Column Temp. 50 °C[4]
Gradient 70% B initial, linear gradient to 97% B in 5 min, hold until 8 min, return to 70% B at 8.1 min, re-equilibrate until 10 min.[4]
Mass Spectrometry (MS) Conditions

Avermectins can be detected in either positive (ESI+) or negative (ESI-) electrospray ionization mode.[3][7] ESI+ is common, often monitoring for ammonium adducts [M+NH4]+ or protonated molecules [M+H]+.[5] The following table lists optimized Multiple Reaction Monitoring (MRM) transitions for several avermectins.

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Abamectin B1a ESI-871.4565.1 / 228.926 / 36[3]
Doramectin ESI-897.6591.1 / 228.926 / 30[3]
Ivermectin B1a ESI-873.4567.120[3]
Eprinomectin B1a ESI+914.5540.3 / 304.2(Optimized)[4]
Moxidectin ESI+640.4528.3 / 484.3(Optimized)[4]

Note: Collision energies and cone voltages should be optimized for the specific instrument in use.

Method Performance and Data

The described methods have been validated according to international guidelines, demonstrating excellent performance for the analysis of avermectins in milk.[3][8]

ParameterAbamectinDoramectinIvermectinEprinomectinMoxidectin
Linearity (r²) >0.98[2]>0.98[2]>0.98[2]>0.98[2]>0.98[2]
LOQ (µg/L) 5[6]5[6]5[6]<2.5[2]<2.5[2]
LOD (µg/L) 3.1[6]4.5[6]1.1[6](Not Specified)(Not Specified)
Recovery (%) 75 - 122[2]75 - 122[2]76 - 105[6]75 - 122[2]75 - 122[2]
RSD (%) <8.0[2]<8.0[2]2 - 10[6]<8.0[2]<8.0[2]

Workflow Visualization

The following diagram illustrates the general experimental workflow for the QuEChERS sample preparation and subsequent LC-MS/MS analysis.

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis sample 1. Sample Collection (10 mL Milk) extract 2. Add 10 mL Acetonitrile + QuEChERS Salts sample->extract cent1 3. Vortex & Centrifuge (4000 rpm, 15 min) extract->cent1 supernatant 4. Collect Supernatant cent1->supernatant dspe 5. d-SPE Cleanup (C18 Sorbent) supernatant->dspe cent2 6. Vortex & Centrifuge (12000 rpm, 5 min) dspe->cent2 final_extract 7. Collect Final Extract cent2->final_extract analysis 8. LC-MS/MS Analysis final_extract->analysis

Caption: Workflow for Avermectin Analysis in Milk using QuEChERS and LC-MS/MS.

Conclusion

The LC-MS/MS methods described provide a reliable and sensitive approach for the determination of avermectin residues in milk. The QuEChERS sample preparation protocol, in particular, offers a simple, fast, and effective means of extraction, enabling high-throughput analysis.[4] The performance characteristics, including low limits of quantification and high analyte recovery, demonstrate that these methods are suitable for routine monitoring and regulatory compliance testing to ensure food safety.[2]

References

Application Note & Protocol: Simple Liquid-Liquid Extraction for epi-Doramectin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for a straightforward liquid-liquid extraction (LLE) of epi-Doramectin from biological matrices. The method is adapted from established protocols for Doramectin and other avermectins, offering a robust and efficient sample preparation for subsequent analysis by chromatographic techniques.

Introduction

This compound is an epimer of Doramectin, a macrocyclic lactone of the avermectin (B7782182) family, widely used as an antiparasitic agent in veterinary medicine. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, residue, and drug development studies. This application note describes a simple and effective LLE method based on the principles of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is suitable for researchers, scientists, and drug development professionals. The protocol utilizes a salting-out assisted LLE with acetonitrile (B52724), a common and efficient solvent for avermectin extraction.[1][2][3][4]

Principle

The method is based on the partitioning of this compound between an aqueous sample matrix and a water-miscible organic solvent, acetonitrile. The sample is first homogenized and then extracted with acetonitrile. The addition of salts, magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), induces phase separation, driving the relatively nonpolar this compound into the acetonitrile layer.[1][5] This organic phase can then be collected for further clean-up or direct analysis.

Materials and Reagents

  • Solvents:

    • Acetonitrile (ACN), HPLC grade

    • Deionized water

    • Ammonia (B1221849) solution (for modifying ACN, optional)[1]

  • Salts:

    • Anhydrous magnesium sulfate (MgSO₄)

    • Sodium chloride (NaCl)

  • Equipment:

    • Homogenizer (e.g., Ultra-Turrax)

    • Centrifuge capable of 5000 x g

    • Vortex mixer

    • 15 mL and 50 mL polypropylene (B1209903) centrifuge tubes

    • Pipettes and tips

    • Analytical balance

  • This compound standard for method validation and quantification.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific sample matrix.

4.1. Sample Preparation:

  • Weigh 2 g of the homogenized biological sample (e.g., tissue, plasma) into a 50 mL polypropylene centrifuge tube.

  • For solid samples, add a specific volume of deionized water to create a slurry and ensure efficient extraction.[5]

4.2. Extraction:

  • Add 10 mL of acetonitrile to the sample tube. To enhance recovery, 0.2% (v/v) ammonia in acetonitrile can be used.[1]

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.[1]

  • Immediately cap and vortex for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at 5000 x g for 5 minutes to achieve a clean separation of the organic and aqueous layers.

4.3. Supernatant Collection:

  • Carefully collect the upper acetonitrile layer containing the extracted this compound using a pipette.

  • The extract can be further concentrated by evaporation under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.

4.4. Analysis:

The extracted this compound can be quantified using analytical techniques such as Ultra-High-Performance Liquid Chromatography with Fluorescence Detection (UHPLC/FLD) after derivatization, or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[1][5][6]

Data Presentation

The following table summarizes typical performance data for Doramectin extraction from various matrices using similar LLE methods, which can be considered as expected performance indicators for this compound.

ParameterValueMatrixReference
Recovery > 85%Aquatic Foods[1]
Limit of Detection (LOD) 2.7 µg/kg (UHPLC/FLD)Aquatic Foods[1]
Limit of Quantitation (LOQ) 5.0 µg/kg (UHPLC/FLD)Aquatic Foods[1]
LOD (LC-MS/MS) 0.1 µg/kgMuscle[6]
LOQ (LC-MS/MS) 0.2 µg/kgMuscle[6]
RSD (Intra-day) < 15%Aquatic Foods[1]
RSD (Inter-day) < 15%Aquatic Foods[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps of the simple liquid-liquid extraction protocol for this compound.

LLE_Workflow Sample 1. Sample Preparation (2g homogenized sample in 50mL tube) Add_ACN 2. Add 10mL Acetonitrile (Vortex for 1 min) Sample->Add_ACN Add_Salts 3. Add 4g MgSO4 & 1g NaCl (Vortex for 1 min) Add_ACN->Add_Salts Centrifuge 4. Centrifuge (5000 x g for 5 min) Add_Salts->Centrifuge Collect_Supernatant 5. Collect Acetonitrile Layer Centrifuge->Collect_Supernatant Analysis 6. Analysis (e.g., LC-MS/MS) Collect_Supernatant->Analysis

Caption: Workflow of the simple liquid-liquid extraction for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing epi-Doramectin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for epi-doramectin (B1150635). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in in vitro experimental setups. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental considerations to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a base-catalyzed isomerization product of doramectin, a potent anthelmintic agent.[1] Like many macrocyclic lactones, this compound is a large, lipophilic molecule with poor aqueous solubility. This low solubility can lead to precipitation in the aqueous media used for in vitro assays, resulting in inaccurate and unreliable data.

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in several organic solvents, including dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1]

Q3: What is the recommended starting solvent for creating a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is a common starting point for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening. For doramectin, a closely related compound, solubility in DMSO is reported to be ≥ 50 mg/mL.[2] It is crucial to use a freshly opened or anhydrous grade of DMSO, as it is hygroscopic and absorbed water can significantly impact the solubility of hydrophobic compounds.

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A4: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this, including:

  • Reducing the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay, typically well below 1%, as higher concentrations can be toxic to cells.

  • Using a co-solvent system: A mixture of solvents can sometimes maintain solubility better than a single solvent.

  • Employing solubility enhancers: Excipients like cyclodextrins or detergents can be added to the assay buffer.[3]

  • Utilizing formulation strategies: Advanced methods like creating nanoparticle suspensions or solid dispersions can improve aqueous dispersibility.[4][5]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound in your in vitro assays.

Problem: Precipitate observed in the well-plate during or after compound addition.
Potential Cause Troubleshooting Step Expected Outcome
Low aqueous solubility of this compound 1. Optimize Co-Solvent Concentration: Prepare a dilution series of your DMSO stock in the assay buffer to determine the highest tolerable concentration before precipitation occurs. Consider using a combination of DMSO and ethanol. 2. Incorporate Surfactants: For cell-free assays, add non-ionic surfactants like Tween-20 or Triton X-100 to your assay buffer at concentrations between 0.01% and 0.05%.[3] 3. Utilize Serum Proteins: If compatible with your assay, adding bovine serum albumin (BSA) or using a buffer containing fetal bovine serum (FBS) can help solubilize lipophilic compounds.Increased compound solubility in the final assay medium, preventing precipitation.
Incorrect Stock Solution Preparation 1. Ensure Complete Dissolution: Before making dilutions, visually confirm that your this compound is fully dissolved in the stock solvent. Gentle warming or sonication may aid dissolution. 2. Use High-Quality Solvent: Use anhydrous, research-grade DMSO to prepare your stock solution.A clear, high-concentration stock solution that is stable upon storage.
pH-dependent Solubility Although less common for neutral macrocyclic lactones, the pH of the buffer can influence solubility.Test a range of buffer pH values, if permissible for your assay, to identify if solubility is pH-dependent.

Quantitative Data on Solubility Enhancement Strategies

Table 1: Common Solvents for Avermectins

SolventCompoundConcentrationNotes
DMSODoramectin≥ 50 mg/mL[2]Hygroscopic; use fresh, anhydrous solvent.
EthanolThis compoundSoluble[1]Can be used as a co-solvent with DMSO.
MethanolThis compoundSoluble[1]Volatile; may not be suitable for all assays.
DMFThis compoundSoluble[1]Can be toxic to cells at low concentrations.

Table 2: Examples of Cyclodextrin-Mediated Solubility Enhancement

Cyclodextrin (B1172386) TypeDrugSolubility EnhancementReference
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)LC001 (a PROTAC)~430-fold increase in 100 mmol/L solution[6]SBE-β-CD is known for its high water solubility and low toxicity.[6]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)LC001 (a PROTAC)~247-fold increase in 100 mmol/L solution[6]A commonly used cyclodextrin derivative in pharmaceutical formulations.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add a sufficient volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes or gently warm to 37°C to ensure complete dissolution.

  • Visually inspect the solution to confirm that no solid particles remain.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Phase Solubility Study with Cyclodextrins
  • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., HP-β-CD or SBE-β-CD) ranging from 0 to 100 mM.

  • Add an excess amount of this compound powder to each cyclodextrin solution.

  • Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method such as HPLC.

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to determine the extent of solubility enhancement.

Visualizations

experimental_workflow Workflow for Improving this compound Solubility start Start: this compound Powder stock_solution Prepare High-Concentration Stock in DMSO start->stock_solution dilution Dilute Stock into Aqueous Assay Buffer stock_solution->dilution observation Observe for Precipitation dilution->observation no_precipitate No Precipitate: Proceed with Assay observation->no_precipitate No precipitate Precipitate Observed observation->precipitate Yes troubleshooting Troubleshooting Options precipitate->troubleshooting option1 Optimize Co-solvent (e.g., lower %DMSO) troubleshooting->option1 option2 Add Surfactant (e.g., Tween-20) troubleshooting->option2 option3 Use Cyclodextrins (e.g., HP-β-CD) troubleshooting->option3 option4 Advanced Formulation (e.g., Nanoparticles) troubleshooting->option4 retest Re-test Dilution option1->retest option2->retest option3->retest option4->retest retest->observation

Caption: A decision-making workflow for addressing this compound solubility issues.

Caption: How cyclodextrins encapsulate hydrophobic molecules to enhance aqueous solubility.

References

Technical Support Center: Overcoming epi-Doramectin Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to mitigate the degradation of epi-Doramectin in experimental setups.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound, providing potential causes and solutions to ensure the integrity of your experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Low or inconsistent analytical readings Degradation of stock or working solutions.- Prepare fresh solutions before each experiment. - Store stock solutions in appropriate solvents (e.g., DMSO, acetonitrile, methanol) at -20°C or -80°C for long-term storage, protected from light.[1] - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Adsorption to container surfaces.- Use low-adsorption microplates and tubes. - Consider the use of silanized glassware.
Appearance of unknown peaks in chromatogram Formation of degradation products.- Identify potential degradation pathways (hydrolysis, oxidation, photodegradation) and take preventative measures. - Characterize unknown peaks using mass spectrometry (MS) to identify degradation products.[2][3]
Contamination of solvent or reagents.- Use high-purity (e.g., HPLC-grade) solvents and fresh reagents.
Precipitate formation in aqueous solutions Poor aqueous solubility of this compound.- Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) before diluting in aqueous media.[1] - Ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed the solubility limit of this compound. - Consider the use of solubilizing agents like cyclodextrins if compatible with the experiment.[4]
Loss of biological activity Degradation of the active compound.- Review all handling and storage procedures to identify potential sources of degradation (e.g., exposure to light, extreme pH, or high temperatures).[1] - Perform a forced degradation study to understand the stability limits of your specific experimental conditions.
Variability between experimental replicates Inconsistent sample handling and preparation.- Standardize all experimental procedures, including incubation times, temperatures, and exposure to light. - Ensure accurate and consistent preparation of all solutions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on studies of doramectin (B1670889) and other avermectins, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Avermectins are susceptible to both acid and base-catalyzed hydrolysis.[5][6] Under mildly acidic conditions, deglycosylation can occur, leading to the formation of the monosaccharide and aglycone forms.[7] Basic conditions can lead to the formation of the 2-epimer.[2]

  • Photodegradation: Avermectins are known to be sensitive to light, particularly UV radiation.[1][8] Exposure to light can lead to isomerization and other degradation products.

  • Oxidation: The macrocyclic lactone structure can be susceptible to oxidation, leading to the formation of various oxidation products.[2]

  • Thermal Degradation: While generally stable at room temperature for short periods, prolonged exposure to high temperatures can accelerate degradation.[1][9]

Q2: How should I store my this compound stock solutions?

A2: To minimize degradation, store stock solutions of this compound dissolved in a suitable organic solvent (e.g., DMSO, methanol, or acetonitrile) at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] It is crucial to protect these solutions from light by using amber vials or by wrapping the containers in aluminum foil.[1][8] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[1]

Q3: What is the optimal pH for working with this compound in aqueous solutions?

A3: For the closely related compound ivermectin, a pH of approximately 6.3 has been shown to provide the greatest stability against hydrolysis.[4] It is recommended to maintain the pH of aqueous solutions containing this compound in a slightly acidic to neutral range (pH 6-7) to minimize both acid and base-catalyzed degradation. The use of a buffer system, such as a phosphate (B84403) or citrate (B86180) buffer, can help maintain a stable pH.[4]

Q4: Can I heat my this compound solution to aid in dissolution?

A4: Gentle warming (not exceeding 40°C) for a short period may be used to aid in the dissolution of this compound.[1] However, prolonged exposure to elevated temperatures should be avoided as it can lead to thermal degradation.[1][9]

Q5: What solvents are recommended for preparing this compound solutions?

A5: Avermectins are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, and acetonitrile.[1] For in vivo or in vitro experiments requiring aqueous dilutions, it is advisable to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is low and does not interfere with the experimental system.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • In a dimly lit area, accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile, amber microcentrifuge tube.

  • Add the appropriate volume of anhydrous, sterile DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if necessary.[1]

  • Aliquot the stock solution into single-use amber tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to assess the stability of an this compound solution under various stress conditions. This is crucial for developing stability-indicating analytical methods.

Materials:

  • This compound working solution (e.g., 100 µg/mL in acetonitrile)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Clear and amber glass vials

  • UV light chamber (e.g., 254 nm or 365 nm)

  • Oven or water bath

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the this compound working solution and 0.1 M HCl. Incubate at room temperature for pre-determined time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the this compound working solution and 0.1 M NaOH. Incubate at room temperature for pre-determined time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the this compound working solution and 3% H₂O₂. Incubate at room temperature, protected from light, for pre-determined time points.

  • Photodegradation: Place the this compound working solution in both clear and amber glass vials. Expose the clear vials to a UV light source for pre-determined time points. Keep the amber vials in the dark as a control.[8]

  • Thermal Degradation: Place the this compound working solution in an oven or water bath set to a specific temperature (e.g., 40°C, 60°C, 80°C) for pre-determined time points.[3]

  • Analysis: At each time point, analyze the stressed samples and a non-stressed control sample by a suitable analytical method (e.g., HPLC) to determine the percentage of this compound remaining and to observe the formation of any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Analysis start Weigh this compound dissolve Dissolve in Organic Solvent start->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Assay Medium thaw->dilute experiment Perform Experiment dilute->experiment sample_prep Sample Preparation experiment->sample_prep hplc HPLC/LC-MS Analysis sample_prep->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for handling this compound.

degradation_pathways cluster_stress Stress Factors cluster_products Potential Degradation Products EpiD This compound Deglyco Deglycosylation Products (Monosaccharide, Aglycone) EpiD->Deglyco Hydrolysis Epimer 2-Epimer EpiD->Epimer Hydrolysis Isomer Isomers EpiD->Isomer Photodegradation Oxo Oxidation Products EpiD->Oxo Oxidation Other Other Degradants EpiD->Other Thermal Degradation Acid Acidic pH Acid->Deglyco Base Basic pH Base->Epimer Light Light (UV) Light->Isomer Heat Heat Heat->Other Oxidant Oxidizing Agents Oxidant->Oxo

References

Technical Support Center: Troubleshooting epi-Doramectin Peak Tailing in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to epi-Doramectin. This resource provides detailed guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve peak tailing and other common problems encountered during the analysis of Doramectin and its epimer.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where the back end of a chromatographic peak is drawn out and asymmetrical.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[3] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks (like Doramectin and its this compound epimer), and decreased overall method reproducibility.[3] This can significantly impact the accuracy of quantitative analysis in drug development and quality control.

Q2: What are the most common causes of peak tailing in reversed-phase HPLC?

A2: The primary cause of peak tailing is often secondary interactions between the analyte and the stationary phase.[2][4] For compounds like this compound, which may have basic functional groups, strong interactions with residual acidic silanol (B1196071) groups on the silica-based column packing are a frequent cause.[2][4] Other common causes include:

  • Mobile phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the analyte.[1][3]

  • Column degradation: Over time, columns can develop voids or become contaminated, leading to distorted peak shapes.[3]

  • Sample overload: Injecting too much sample can saturate the column, causing peak distortion.[3]

  • Extra-column effects: Issues like excessive tubing length or dead volume in fittings can contribute to peak broadening and tailing.[1][5]

Q3: How does the mobile phase composition affect peak shape for avermectins like Doramectin?

A3: The mobile phase plays a critical role in achieving good peak shape. For avermectins, the choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the use of additives are important.[1][6] Adding buffers or acids to the mobile phase can help to suppress the ionization of residual silanol groups on the column, thereby reducing peak tailing.[7][8] Increasing the ionic strength of the mobile phase with buffer salts can also improve peak symmetry.[9][10]

Q4: What type of column is best suited to prevent peak tailing for this compound?

A4: Using a modern, high-purity, end-capped column is highly recommended to minimize peak tailing for basic or polar compounds.[1][3][7] End-capping chemically modifies the silica (B1680970) surface to block most of the residual silanol groups, preventing unwanted secondary interactions.[2][4] Columns with stationary phases like C8 or C18 are commonly used for avermectin (B7782182) analysis, and choosing a base-deactivated silica (BDS) column can further improve peak shape.[7][11][12]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving this compound peak tailing.

Guide 1: Initial System and Method Assessment

Question: My this compound peak is tailing. Where do I start troubleshooting?

Answer: Start with a systematic evaluation of your HPLC system and analytical method. The following workflow can help you pinpoint the source of the problem.

start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_tail Yes check_all_peaks->yes_all_tail Yes no_some_tail No check_all_peaks->no_some_tail No system_issue Suspect Physical/System Issue yes_all_tail->system_issue chemical_issue Suspect Chemical Interaction no_some_tail->chemical_issue check_fittings Check fittings, tubing for dead volume system_issue->check_fittings check_mobile_phase Review Mobile Phase (pH, buffer) chemical_issue->check_mobile_phase check_column Inspect/Replace Column (voids, contamination) check_fittings->check_column end_system Resolve System Issue check_column->end_system check_sample Review Sample (solvent, concentration) check_mobile_phase->check_sample end_chemical Optimize Method Chemistry check_sample->end_chemical

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Addressing Chemical Interactions

Question: I suspect chemical interactions are causing my this compound peak to tail. What should I do?

Answer: Chemical interactions, particularly with residual silanols on the column, are a primary cause of peak tailing for compounds with polar or basic functionalities.[4] The diagram below illustrates this interaction.

cluster_surface Silica Surface Silanol Si-OH (Acidic Site) StationaryPhase C18 Chains (Hydrophobic Interaction) Analyte This compound (Basic Moiety) Analyte->Silanol Secondary Interaction (Causes Tailing) Analyte->StationaryPhase Primary Retention (Good)

Caption: Analyte interactions with the stationary phase.

To mitigate these interactions, consider the following:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to below 3) can protonate the silanol groups, reducing their ability to interact with basic analytes.[4][7] Be sure to use a column stable at low pH.

  • Use of Buffers and Additives: Incorporating a buffer (e.g., phosphate (B84403) or acetate) or an acidic additive (e.g., formic acid, trifluoroacetic acid) into the mobile phase can help maintain a consistent pH and mask silanol interactions.[3][7][13] For basic compounds, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) can also be effective.[14]

  • Increase Buffer Strength: A higher buffer concentration can increase the ionic strength of the mobile phase, which can improve peak shape by reducing secondary interactions.[9][15]

Table 1: Effect of Mobile Phase Additives on Peak Shape

AdditiveTypical ConcentrationMechanism of ActionPotential Issues
Formic Acid0.1%Lowers mobile phase pH, protonates silanols.[7][13]May not be sufficient for highly basic compounds.
Trifluoroacetic Acid (TFA)0.05% - 0.1%Strong ion-pairing agent, effectively masks silanols.[16]Can suppress MS signal.
Ammonium Formate/Acetate5-20 mMActs as a buffer to maintain stable pH and increases ionic strength.[9][13]Non-volatile buffers are not suitable for LC-MS.
Triethylamine (TEA)0.05% - 0.1%Competes with basic analytes for active silanol sites.[14]Can affect chromatography of acidic compounds.
Guide 3: Column and Hardware Optimization

Question: I've optimized my mobile phase, but the peak tailing persists. What else can I check?

Answer: If mobile phase optimization is insufficient, the issue may lie with the column or other hardware components.

  • Column Choice: Ensure you are using a high-quality, end-capped C8 or C18 column from a reputable manufacturer.[3][12] If you continue to see tailing, consider a column with a different base deactivation technology or a polar-embedded phase.[1][3]

  • Column Contamination and Voids: Column performance degrades over time. Contaminants from the sample matrix can accumulate on the column inlet frit, and voids can form in the packing material.[3][15]

    • Action: Try flushing the column with a strong solvent. If this doesn't work, reversing the column (if the manufacturer allows) and flushing may dislodge particulates from the inlet frit.[4][7] If a void is suspected, the column will likely need to be replaced.

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing.[1][5]

    • Action: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.[3]

Experimental Protocols

Protocol 1: Column Equilibration and Sample Preparation

This protocol is designed to ensure proper column conditioning and minimize sample-related causes of peak tailing.

Objective: To properly equilibrate the HPLC column and prepare the this compound sample to mitigate peak tailing.

Materials:

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • Mobile phase additives (e.g., formic acid)

  • This compound reference standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase according to your validated method. For example, a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[11][12]

    • Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Column Installation and Flushing:

    • Install the analytical column in the instrument.

    • Flush the column with 100% methanol or acetonitrile for at least 20 column volumes to remove any storage solvents.

    • Gradually introduce the mobile phase, starting with a high organic content and slowly decreasing to the initial analytical conditions to avoid shocking the column.

  • Column Equilibration:

    • Equilibrate the column with the initial mobile phase composition for at least 30-60 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh the this compound reference standard and dissolve it in a suitable solvent. Crucially, the sample solvent should be as close as possible in composition and strength to the initial mobile phase. [3] Injecting a sample in a much stronger solvent can cause peak distortion.

    • Dilute the stock solution to the desired working concentration. Avoid overloading the column by keeping the concentration within the linear range of the method.[3][17]

    • Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates that could block the column frit.[3]

  • Injection and Analysis:

    • Inject the prepared sample and acquire the chromatogram.

    • Evaluate the peak shape using the tailing factor calculation. A USP tailing factor close to 1 is ideal, while values above 1.5 may indicate a problem that needs to be addressed.[1][4]

cluster_prep Preparation cluster_hplc HPLC Workflow PrepareMobilePhase Prepare & Degas Mobile Phase InstallColumn Install & Flush Column PrepareMobilePhase->InstallColumn PrepareSample Prepare Sample in Mobile Phase Inject Inject Sample PrepareSample->Inject Equilibrate Equilibrate Column InstallColumn->Equilibrate Equilibrate->Inject Analyze Analyze Peak Shape Inject->Analyze

Caption: Experimental workflow for analysis.

References

Epi-Doramectin Cell Culture Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of epi-doramectin (B1150635) dosage for cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from doramectin (B1670889)?

A1: this compound is an epimer of doramectin, a macrocyclic lactone anthelmintic agent. While structurally very similar, this stereochemical difference can potentially lead to variations in biological activity, such as binding affinity to molecular targets and, consequently, potency. Currently, specific comparative studies on the cytotoxic effects of this compound versus doramectin in cancer cell lines are limited in publicly available literature. Therefore, it is recommended to empirically determine the optimal concentration of this compound for each specific cell line and experimental setup.

Q2: What is the primary mechanism of action of doramectin and likely this compound in cancer cells?

A2: Doramectin, and likely this compound, exerts its anti-cancer effects through the induction of apoptosis (programmed cell death) and modulation of autophagy.[1][2][3] A key signaling pathway implicated in these processes is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4][5] Avermectins have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[4]

Q3: What is a recommended starting concentration range for this compound in a new cell line?

A3: Based on studies with doramectin and other avermectins, a broad starting range of 0.1 µM to 50 µM is advisable for initial dose-response experiments. The optimal concentration is highly cell-line dependent. For example, a concentration of 15 µM doramectin was effective in inducing apoptosis in B16 melanoma cells.[2][6] For non-cancerous cells, such as bovine peripheral lymphocytes, cytotoxic effects were observed at much lower concentrations (20-60 ng/mL).[7][8] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q4: How should I prepare and store my this compound stock solution?

A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in cell culture-grade DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in your culture medium is consistent across all treatments, including the vehicle control, and is at a non-toxic level for your cells (typically ≤ 0.1%).

Troubleshooting Guide

Issue 1: No significant cytotoxicity or desired effect is observed at expected concentrations.

  • Possible Cause 1: Compound Inactivity.

    • Solution: Verify the integrity and purity of your this compound. If possible, confirm its activity in a sensitive, previously validated cell line. Ensure proper storage and handling to prevent degradation.

  • Possible Cause 2: Cell Line Resistance.

    • Solution: The cell line you are using may be inherently resistant to this compound. Consider increasing the concentration range and/or extending the treatment duration. You may also investigate the expression levels of the drug's potential targets in your cell line.

  • Possible Cause 3: Suboptimal Assay Conditions.

    • Solution: Review your experimental protocol. Ensure that the cell seeding density is appropriate and that the cells are in a logarithmic growth phase at the time of treatment. Check for potential interference from components in your culture medium.

Issue 2: High variability in results between replicate wells or experiments.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent settling. Pay careful attention to your pipetting technique to dispense equal volumes of cell suspension into each well.

  • Possible Cause 2: Edge Effects in Microplates.

    • Solution: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.

  • Possible Cause 3: Inaccurate Compound Dilutions.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Issue 3: High background or low signal-to-noise ratio in viability assays (e.g., MTT).

  • Possible Cause 1: Interference from Phenol (B47542) Red or Serum.

    • Solution: Phenol red and components in fetal bovine serum (FBS) can interfere with the absorbance readings of formazan (B1609692) crystals in MTT assays. If high background is an issue, consider using a phenol red-free medium and reducing the serum concentration during the assay incubation period.

  • Possible Cause 2: Incomplete Solubilization of Formazan Crystals.

    • Solution: After the MTT incubation, ensure complete dissolution of the formazan crystals by adding an adequate volume of a suitable solubilizing agent (e.g., DMSO or a specialized solubilization buffer). Mix thoroughly by gentle pipetting or shaking until the solution is homogenous and no crystals are visible.

Quantitative Data

The following tables summarize the reported IC50 values for doramectin and the closely related compound, ivermectin, in various cell lines. This data can serve as a reference for establishing an appropriate concentration range for your experiments with this compound.

Table 1: IC50 Values of Doramectin in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
DLD1Colon Cancer~2.8Not Specified
Ls174TColon Cancer~0.6Not Specified
Mz-ChA-1Cholangiocarcinoma12.1624
QBC939Cholangiocarcinoma11.5224
Mz-ChA-1Cholangiocarcinoma7.6148
QBC939Cholangiocarcinoma6.0448
B16 MelanomaMelanoma~15 (Effective Concentration)24
Bovine Peripheral LymphocytesNon-CancerousCytotoxic at 20, 40, 60 ng/mL24
Bovine Cumulus CellsNon-CancerousNo significant cytotoxicity up to 60 ng/mL24

Data compiled from multiple sources.[1][3][6][7]

Table 2: IC50 Values of Ivermectin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MCF-7/LCC2Breast Cancer9.3524
MCF-7/LCC9Breast Cancer9.0624
MCF-7Breast Cancer10.1424
MCF-7/LCC2Breast Cancer6.6248
MCF-7/LCC9Breast Cancer6.3548
MCF-7Breast Cancer6.0148
MCF-7/LCC2Breast Cancer5.6472
MCF-7/LCC9Breast Cancer5.4372
MCF-7Breast Cancer4.9172
DLD1Colon Cancer~2.5Not Specified
Ls174TColon Cancer~1.0Not Specified

Data compiled from multiple sources.[1][9]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol provides a general guideline for determining the effect of this compound on cell viability.

  • Materials:

    • 96-well flat-bottom sterile microplates

    • Cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

    • Prepare serial dilutions of this compound in complete medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate cell viability as a percentage of the no-treatment control.

2. Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This protocol allows for the investigation of this compound's effect on key proteins in the PI3K/Akt/mTOR signaling pathway.

  • Materials:

    • 6-well plates

    • This compound

    • Ice-cold PBS

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • Western blotting apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound or vehicle control for the appropriate time.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with RIPA buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions of This compound prep_stock->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT) treat_cells->viability_assay protein_analysis Perform Protein Analysis (e.g., Western Blot) treat_cells->protein_analysis calc_ic50 Calculate IC50 Values viability_assay->calc_ic50 analyze_pathway Analyze Signaling Pathway Modulation protein_analysis->analyze_pathway

Caption: Experimental workflow for optimizing this compound dosage.

troubleshooting_flow start Issue: No/Low Cytotoxicity check_compound Verify Compound Integrity & Activity start->check_compound compound_ok Compound OK check_compound->compound_ok  Pass compound_issue Compound Degraded -> Replace check_compound->compound_issue  Fail check_cells Assess Cell Line Resistance & Health cells_ok Cells Healthy check_cells->cells_ok  Pass cells_issue Resistant Cells -> Increase Dose/Time check_cells->cells_issue  Fail check_protocol Review Experimental Protocol protocol_ok Protocol Correct check_protocol->protocol_ok  Pass protocol_issue Suboptimal Conditions -> Optimize Assay check_protocol->protocol_issue  Fail compound_ok->check_cells end_node Problem Resolved compound_issue->end_node cells_ok->check_protocol cells_issue->end_node protocol_ok->end_node protocol_issue->end_node

Caption: Troubleshooting logic for low cytotoxicity observations.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes EpiDoramectin This compound EpiDoramectin->PI3K Inhibits

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

References

minimizing off-target effects of epi-Doramectin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for epi-Doramectin. This resource is designed for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, an avermectin (B7782182) anthelmintic, primarily targets glutamate-gated chloride channels (GluCls) in invertebrates.[1][2][3] This binding potentiates the channel's opening, leading to an influx of chloride ions, hyperpolarization of the nerve or muscle cell, and ultimately paralysis and death of the parasite.[1][3] As GluCls are absent in vertebrates, this provides a degree of selective toxicity.[2]

Q2: What are the known or potential off-target effects of this compound in mammalian cells?

A2: While generally selective for invertebrate GluCls, this compound and its analogs can interact with several mammalian receptors, which can lead to off-target effects in experiments. These include:

  • GABA-A Receptors: Avermectins can bind to and potentiate GABA-A receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[4]

  • Nicotinic Acetylcholine Receptors (nAChRs): Ivermectin, a close analog, can act as a positive allosteric modulator of α7 nAChRs.[5]

  • P2X4 Receptors: These ATP-gated cation channels are also modulated by avermectins, which can enhance current amplitudes and slow channel deactivation.[6][7][8]

  • Cytotoxicity and Genotoxicity: Studies have shown that doramectin (B1670889) can induce cytotoxic and genotoxic effects in vitro in cell lines such as bovine peripheral lymphocytes and cumulus cells at concentrations as low as 20-60 ng/mL.[9][10][11]

Q3: Is there a difference between Doramectin and this compound in terms of off-target effects?

A3: The scientific literature predominantly discusses Doramectin without specifying particular epimers. Doramectin is structurally similar to ivermectin and abamectin.[12] While different epimers can have different biological activities, there is currently a lack of specific comparative data on the off-target effects of this compound versus other isomers. Therefore, it is prudent to assume that this compound will have a similar off-target profile to Doramectin and ivermectin. Researchers should empirically determine the therapeutic window for their specific batch of this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Unexpected cytotoxicity in control (non-target) mammalian cells. Off-target effects on essential cellular pathways or general cytotoxicity.1. Perform a Dose-Response Curve: Determine the IC50 value for your specific cell line using a cytotoxicity assay like the MTT assay. Use a concentration well below the IC50 for your experiments.[13] 2. Reduce Exposure Time: Minimize the duration of cell exposure to this compound to what is necessary for the on-target effect. 3. Cell Line Selection: If possible, use a cell line with known low expression of off-target receptors like GABA-A, nAChRs, or P2X4 receptors.
Inconsistent results or high variability between replicates. Contamination of this compound stock or off-target effects causing cellular stress.1. Verify Stock Solution: Ensure your this compound stock is sterile and free of contaminants. 2. Use a Positive Control: Include a known agonist for your target of interest to ensure the assay is performing as expected. 3. Assess Genotoxicity: If you suspect cellular stress, consider performing a comet assay to check for DNA damage.[14][15]
Effects observed are not consistent with the known on-target pathway. Activation of an off-target signaling pathway.1. Use Antagonists: If you suspect off-target activity on a specific receptor (e.g., GABA-A), co-treat with a known antagonist for that receptor to see if the off-target effect is blocked. 2. Pathway Analysis: Perform downstream analyses like qPCR or Western blotting on key cellular pathways that might be affected to identify specific off-target interactions.[13]

Data on Binding Affinities and Effective Concentrations

The following tables summarize quantitative data for Doramectin and its close analog, Ivermectin, to help researchers select appropriate concentrations for their experiments.

Table 1: Binding Affinities of Ivermectin to On-Target and Off-Target Receptors

TargetOrganism/SystemBinding Affinity (Kd or EC50)Notes
On-Target
Glutamate-gated Chloride Channel (GluCl)Haemonchus contortusKd: 0.35 ± 0.1 nM[16]High-affinity binding to the intended parasite target.
Off-Target
GABA-A Receptor (α1β2γ2L)Human (recombinant)Potentiation of GABA-gated currentsIvermectin binds to multiple subunit interfaces with varying effects. Irreversible channel activation is primarily at the γ2L-β2 interface.[4]
α7 Nicotinic Acetylcholine Receptor (nAChR)Rat (recombinant)EC50 for potentiation: 6.8 ± 1.2 µM[5]Positive allosteric modulator.
P2X4 ReceptorRat (recombinant)EC50 for ATP activation: 5.7 ± 1.0 µM[6]Ivermectin increases the sensitivity of the receptor to ATP.[8]

Table 2: Experimentally Determined Cytotoxic Concentrations of Doramectin

Cell TypeAssayConcentration & EffectDuration of Exposure
Bovine Peripheral LymphocytesMTT & Comet Assay20, 40, 60 ng/mL induced cytotoxicity and DNA damage.[10]24 hours
Bovine Cumulus CellsCBMN Cyt Assay20, 40 µg/mL increased micronucleus formation.[10]24 hours
Human Cholangiocarcinoma Cells (Mz-ChA-1)CCK-8 AssayIC50: 12.16 µmol/L[17]24 hours
Human Cholangiocarcinoma Cells (Mz-ChA-1)CCK-8 AssayIC50: 7.613 µmol/L[17]48 hours
B16 Melanoma CellsMTT Assay15 µM decreased cell growth.[18]Not specified

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol is used to measure the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[19]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with medium containing various concentrations of this compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.[20]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity Assessment

This assay is a sensitive method for detecting DNA damage at the level of individual cells.[15]

Materials:

  • Lysis buffer

  • Alkaline unwinding and electrophoresis buffer (pH > 13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • Low-melting-point agarose (B213101)

  • Normal agarose

  • Microscope slides

  • DNA stain (e.g., ethidium (B1194527) bromide)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Treat cells with this compound for the desired time.

  • Slide Preparation: Embed the treated cells in a layer of low-melting-point agarose on a microscope slide pre-coated with normal agarose.[15]

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA.[21]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[15]

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail".[15]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.[15]

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tails.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow start Problem Observed (e.g., Unexpected Cell Death) dose_response Perform Dose-Response (MTT Assay) start->dose_response reduce_conc Use Concentration < IC50 dose_response->reduce_conc pathway_analysis Suspect Off-Target Pathway? reduce_conc->pathway_analysis use_antagonist Use Specific Antagonist pathway_analysis->use_antagonist Yes genotoxicity Check for Genotoxicity (Comet Assay) pathway_analysis->genotoxicity No verify_on_target Confirm On-Target Effect use_antagonist->verify_on_target resolve Problem Resolved verify_on_target->resolve genotoxicity->resolve

Caption: A troubleshooting workflow for addressing off-target effects.

G cluster_pathway Potential Off-Target Signaling Pathways of this compound epiD This compound gaba GABA-A Receptor epiD->gaba nachr α7 nAChR epiD->nachr p2x4 P2X4 Receptor epiD->p2x4 cl_influx Cl- Influx (Hyperpolarization) gaba->cl_influx ca_influx Cation Influx nachr->ca_influx p2x4->ca_influx neuro_inhibition Neuronal Inhibition cl_influx->neuro_inhibition cellular_activation Cellular Activation ca_influx->cellular_activation G cluster_workflow Experimental Workflow for Cytotoxicity and Genotoxicity cluster_mtt MTT Assay cluster_comet Comet Assay start Start: Cell Culture treat Treat with this compound (Dose-Response) start->treat cluster_mtt cluster_mtt treat->cluster_mtt cluster_comet cluster_comet treat->cluster_comet mtt_add Add MTT Reagent mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read comet_lysis Cell Lysis comet_electro Electrophoresis comet_lysis->comet_electro comet_stain Stain & Visualize comet_electro->comet_stain

References

Technical Support Center: epi-Doramectin Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric analysis of epi-Doramectin.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during the analysis of this compound.

Issue: Poor signal intensity or significant signal variation between injections.

This issue is often indicative of ion suppression or enhancement due to matrix effects. Co-eluting endogenous components from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2][3]

Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow for Poor Signal Intensity A Start: Poor/Variable Signal B Step 1: Evaluate Matrix Effect (Post-column infusion or post-extraction spike) A->B C Is Matrix Effect Present? B->C D Yes C->D E No C->E F Step 2: Optimize Sample Preparation (SPE, LLE, QuEChERS) D->F M Investigate Other MS Issues (e.g., source contamination, calibration) E->M G Step 3: Refine Chromatographic Separation F->G H Step 4: Use Isotope-Labeled Internal Standard G->H I Step 5: Dilute Sample H->I J Resolved? I->J K Yes J->K L No J->L N End K->N L->M M->N

Caption: Workflow for troubleshooting poor signal intensity.

Detailed Steps:

  • Confirm Matrix Effect: The first step is to confirm that the issue is indeed a matrix effect. This can be done by comparing the signal response of this compound in a neat solution versus its response when spiked into a blank matrix extract at the same concentration.[4] A significant difference in signal intensity indicates the presence of matrix effects.

  • Enhance Sample Cleanup: If matrix effects are confirmed, the next step is to improve the sample preparation method to remove interfering components.[2][5]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing matrix components. Different SPE sorbents (e.g., C18, polymeric) can be tested to find the most effective one for your specific matrix.

    • Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the aqueous phase and using different organic solvents to selectively extract this compound while leaving interfering substances behind.[6]

    • QuEChERS: This method, often used for pesticide residue analysis, can be adapted for the extraction of avermectins from various matrices and is known for its effectiveness in reducing matrix effects.[7][8]

  • Optimize Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components can significantly reduce ion suppression.[1][9]

    • Gradient Modification: Adjusting the mobile phase gradient can help to separate the analyte from interfering compounds.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to achieve better separation.

  • Implement an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is a highly recommended strategy to compensate for matrix effects.[1][10] The SIL internal standard will be affected by the matrix in the same way as the analyte, thus providing a more accurate quantification.

  • Sample Dilution: A simple yet effective method to reduce the concentration of interfering matrix components is to dilute the sample extract.[11] However, this approach is only feasible if the concentration of this compound in the sample is high enough to be detected after dilution.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects refer to the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[12] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can lead to inaccurate quantification.[12] The primary cause is the competition between the analyte and matrix components for ionization in the mass spectrometer's ion source.[1]

Q2: How can I quantify the extent of matrix effects?

A2: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) with the peak area of the analyte in a neat solution at the same concentration.

The formula is: MF = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

Q3: What are the most common sources of matrix effects for avermectins like this compound?

A3: For biological matrices such as plasma, tissue, and milk, phospholipids (B1166683) are a major source of matrix effects, particularly in electrospray ionization (ESI).[2] Other endogenous components like salts, proteins, and lipids can also contribute to ion suppression or enhancement.[2][5]

Q4: Can changing the ionization source or polarity help in reducing matrix effects?

A4: Yes, in some cases, switching the ionization source or polarity can mitigate matrix effects.

  • APCI vs. ESI: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI).[13]

  • Positive vs. Negative Ion Mode: Switching the polarity can also be beneficial. For instance, negative ionization may be less prone to matrix effects as fewer matrix components ionize in this mode compared to the positive mode.[11]

Q5: Are there specific sample preparation techniques recommended for avermectins?

A5: Yes, several sample preparation techniques have been successfully used for the analysis of avermectins in various matrices:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been effectively applied for the extraction of avermectins from food matrices like ovine muscle and grains.[7][8]

  • Solid-Phase Extraction (SPE): C18 and polymeric SPE cartridges are commonly used to clean up extracts of avermectins from complex matrices like liver and milk.[14][15]

  • Liquid-Liquid Extraction (LLE): LLE is another widely used technique for the extraction of avermectins from milk and other liquid samples.[6]

Quantitative Data Summary

The following table summarizes reported matrix effects for Doramectin in different matrices. While specific data for this compound is limited, the data for Doramectin provides a good indication of the potential matrix effects.

MatrixAnalyteSample PreparationMatrix Effect (%)Reference
MaizeDoramectinQuEChERS22% (Enhancement)[8]

Note: The matrix effect was calculated as ((slope of matrix-matched curve / slope of solvent curve) - 1) x 100.

Experimental Protocols

1. QuEChERS-based Sample Preparation for Avermectins in Grains (Adapted from[8])

  • Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) tube.

  • Add 10 mL of water and homogenize for 1 minute to create a slurry.

  • Add 10 mL of a 9:1 (v/v) mixture of acetonitrile:isopropanol and vortex for 1 minute.

  • Add a salt mixture of 2 g MgSO₄, 0.5 g NaCl, 0.5 g C₆H₅Na₃O₇·2H₂O, and 0.25 g C₆H₆Na₂O₇·1.5H₂O. Vortex for 1 minute.

  • Centrifuge at 4850 x g for 8 minutes at 5°C.

  • Take 2 mL of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup.

  • For cleanup, use a tube containing 250 mg of C18, 50 mg of PSA, and 300 mg of MgSO₄.

  • Vortex and centrifuge at 10,200 x g for 8 minutes at 5°C.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

2. Evaluation of Matrix Effect using Post-Extraction Spike Method

  • Prepare a blank sample by extracting the matrix (e.g., plasma, tissue homogenate) using your established sample preparation protocol.

  • Prepare a neat solution of this compound in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).

  • Prepare a post-extraction spiked sample by adding a small volume of a concentrated this compound stock solution to the blank matrix extract to achieve the same final concentration as the neat solution.

  • Analyze both the neat solution and the post-extraction spiked sample by LC-MS/MS.

  • Compare the peak areas of this compound in both samples to determine the presence and extent of matrix effects.

Visualizations

cluster_1 Mechanism of Ion Suppression in ESI A Droplet from ESI probe (Analyte + Matrix Components) B Solvent Evaporation A->B C Increased Charge Density B->C D Competition for Charge (Analyte vs. Matrix) C->D E Reduced Analyte Ion Formation D->E F Signal Suppression E->F

References

enhancing the signal-to-noise ratio for epi-Doramectin detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of epi-Doramectin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to enhancing the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for detecting Doramectin and its epimer, this compound?

A1: The most common and sensitive methods for the detection and quantification of Doramectin and its related compounds, including this compound, are High-Performance Liquid Chromatography (HPLC) coupled with either a fluorescence detector (HPLC-FLD) or a tandem mass spectrometer (LC-MS/MS).[1][2][3][4] LC-MS/MS is often preferred for its high selectivity and sensitivity.[1][5]

Q2: What is a typical mobile phase composition for the analysis of Doramectin compounds?

A2: A common mobile phase for reversed-phase HPLC analysis of Doramectin involves a mixture of acetonitrile (B52724) and water.[2][3] Methanol (B129727) can also be used in combination with acetonitrile.[1] To improve ionization in LC-MS, additives like acetic acid or ammonium (B1175870) formate (B1220265) are often included.[1][5][6] For example, a mobile phase could be composed of 0.1% acetic acid and a mixture of methanol and acetonitrile (1:1, v/v).[1]

Q3: What type of HPLC column is suitable for this compound analysis?

A3: A C18 column is frequently used for the separation of avermectins like Doramectin and its epimers.[1][5] For instance, an Acquity® UPLC BEH C18 column (1.7 µm; 2.1 × 100 mm) has been shown to be effective.[5] Another option is a HALO C8 column (100 mm × 4.6 mm i.d., 2.7 µm particle size).[2]

Q4: How can I prepare my sample to improve the signal-to-noise ratio?

A4: Effective sample preparation is crucial. Common techniques include solid-phase extraction (SPE) with C18 cartridges and liquid-liquid extraction.[1][3] A QuEChERS-based method has also been developed for extracting avermectins from complex matrices.[7] For biological samples like plasma or tissue, protein precipitation followed by extraction is a common approach.[5][8]

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Peak Detected

This is a common issue that can be frustrating. The following troubleshooting steps can help you identify and resolve the problem.

Troubleshooting Workflow for Low Signal Intensity

LowSignal Start Low or No Signal for this compound CheckStandard Verify Standard Preparation - Correct concentration? - Freshly prepared? Start->CheckStandard CheckInjection Check Autosampler/Injector - Correct injection volume? - No air bubbles? CheckStandard->CheckInjection Correct SolutionStandard Remake standard solutions. CheckStandard->SolutionStandard Incorrect CheckMS Optimize MS Parameters - Correct MRM transitions? - Source parameters optimized? CheckInjection->CheckMS No Issue SolutionInjection Purge injector and check syringe. CheckInjection->SolutionInjection Issue Found CheckLC Evaluate LC Conditions - Correct mobile phase? - Column integrity? CheckMS->CheckLC Optimal SolutionMS Tune MS and optimize source conditions. CheckMS->SolutionMS Suboptimal CheckSamplePrep Review Sample Preparation - Inefficient extraction? - Sample degradation? CheckLC->CheckSamplePrep No Issue SolutionLC Prepare fresh mobile phase and check column performance. CheckLC->SolutionLC Issue Found SolutionSamplePrep Optimize extraction protocol. CheckSamplePrep->SolutionSamplePrep Inefficient

Caption: Troubleshooting workflow for low signal intensity.

Potential Cause Recommended Solution
Incorrect Standard Preparation Prepare fresh stock and working solutions of this compound. Ensure accurate weighing and dilution. Stock solutions are often prepared in methanol or a methanol:water mixture.[1][9]
Injection Issues Ensure the correct injection volume is set. Check for air bubbles in the syringe and sample loop. Purge the injection port and lines if necessary.
Suboptimal Mass Spectrometer Settings Optimize the MS/MS parameters by infusing a standard solution.[1] This includes tuning the cone and collision energies. Confirm the correct precursor and product ions are being monitored for this compound. For Doramectin, a common transition is m/z 916.41 > 331.35.[5]
Chromatographic Problems Verify the mobile phase composition and ensure it is properly degassed.[10][11] A contaminated or degraded column can also lead to poor signal. Try replacing the guard column or the analytical column.[11][12]
Inefficient Sample Extraction The extraction efficiency may be low. Re-evaluate the sample preparation method. For solid-phase extraction, ensure the cartridge is properly conditioned and that the elution solvent is appropriate.[1] For liquid-liquid extraction, ensure proper phase separation.
Sample Degradation Avermectins can be sensitive to light and temperature. Ensure samples are stored properly, typically at low temperatures and protected from light.
Issue 2: High Background Noise

High background noise can obscure your analyte peak and lead to poor signal-to-noise ratios.

Logical Flow for Diagnosing High Background Noise

HighNoise Start High Background Noise CheckSolvents Check Mobile Phase and Solvents - LC-MS grade? - Contamination? Start->CheckSolvents CheckSystem Inspect LC-MS System - Leaks? - Contaminated source? CheckSolvents->CheckSystem Pure SolutionSolvents Use fresh, high-purity solvents. Filter mobile phase. CheckSolvents->SolutionSolvents Impure CheckColumn Evaluate Column Condition - Column bleed? - Contamination from previous runs? CheckSystem->CheckColumn Clean/No Leaks SolutionSystem Clean the MS source. Check for and fix leaks. CheckSystem->SolutionSystem Contaminated/Leaking SolutionColumn Flush the column or replace if necessary. CheckColumn->SolutionColumn Bleeding/Contaminated

Caption: Logical flow for diagnosing high background noise.

Potential Cause Recommended Solution
Contaminated Solvents or Reagents Use only high-purity, LC-MS grade solvents and reagents.[10][13] Water is a common source of contamination; ensure it is of high purity.[14] Prepare fresh mobile phase daily.
System Contamination Contaminants can build up in the LC system or the MS source.[13] Flush the system with a strong solvent. The MS source may require cleaning; follow the manufacturer's instructions. "Steam cleaning" the system overnight can be effective.[6]
Column Bleed or Contamination The column may be bleeding stationary phase or be contaminated from previous injections. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[11] Using a guard column can help protect the analytical column.[12]
Improper Mobile Phase Additives Use high-quality mobile phase additives at the lowest effective concentration.[13] Some additives can contribute to background noise.
Leaks in the LC System Check all fittings for leaks, as this can introduce air and cause baseline instability.[14]
Electronic Noise Ensure the instrument has a stable power supply and is properly grounded. Electrical interference from other equipment can sometimes contribute to noise.[10]

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Avermectin Analysis

This protocol provides a general framework for the analysis of this compound. Optimization will be required for your specific instrument and sample matrix.

1. Preparation of Standards and Samples:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.[9]

  • Prepare working standards by diluting the stock solution in an appropriate solvent (e.g., methanol or mobile phase).

  • For sample preparation, use an appropriate extraction method such as solid-phase extraction or liquid-liquid extraction.[1][3]

2. LC-MS/MS System and Conditions:

  • HPLC System: A UHPLC or HPLC system capable of delivering stable gradients.

  • Column: A C18 or C8 reversed-phase column.[1][2][5]

  • Mobile Phase A: Water with 0.1% acetic acid or 5 mM ammonium formate.[1][5]

  • Mobile Phase B: Acetonitrile or a mixture of methanol and acetonitrile.[1][5]

  • Flow Rate: Typically 0.2 - 0.5 mL/min.[5][7]

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is often suitable for avermectins.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

3. Data Acquisition and Analysis:

  • Monitor the specific MRM transitions for this compound. These will need to be determined empirically but will be very similar to Doramectin.

  • Integrate the peak area of the analyte and quantify using a calibration curve prepared from the working standards.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow Start Start PrepStandards Prepare Standards and QCs Start->PrepStandards SamplePrep Sample Extraction (SPE or LLE) Start->SamplePrep LCMS LC-MS/MS Analysis PrepStandards->LCMS SamplePrep->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing End End DataProcessing->End

Caption: General experimental workflow for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Avermectin Detection

ParameterValue/DescriptionReference
Column ACE C18[1]
Acquity® UPLC BEH C18 (1.7 µm; 2.1 × 100 mm)[5]
Mobile Phase A: 0.1% Acetic Acid in WaterB: Methanol:Acetonitrile (1:1, v/v)[1]
5 mM Ammonium Formate pH 3.0 and Acetonitrile (10:90)[5]
Flow Rate 0.2 mL/min[5]
0.225 mL/min[7]
Ionization Mode Electrospray Ionization (ESI), Negative or Positive[1][7]
Detection Mode Multiple Reaction Monitoring (MRM)[5]
LLOQ 0.1 ng/mL (Ivermectin)[1]
1 ng/mL (Ivermectin)[5]

Table 2: Example HPLC-FLD Parameters for Avermectin Detection

ParameterValue/DescriptionReference
Column Ultrasphere 5 ODS (250 × 4.6 mm, 5 µm)[1]
Mobile Phase Tetrahydrofuran:Acetonitrile:Water (40:38:22 v/v/v)[1]
Flow Rate 1.5 mL/min[4]
Fluorescence Detection Excitation: 365 nmEmission: 475 nm[1][4]
Linear Range 0.2–400 ng/ml (Ivermectin)[1]
0.5–50 ng/ml (Doramectin)[4]

References

Technical Support Center: epi-Doramectin Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding epi-Doramectin cross-reactivity in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Doramectin?

Doramectin is a macrocyclic lactone antiparasitic agent widely used in veterinary medicine. "this compound" refers to an epimer of Doramectin, a stereoisomer that differs in the configuration at one chiral center. Epimers can form under certain conditions, such as exposure to specific solvents or pH levels. Due to their structural similarity, this compound may cross-react with antibodies developed against Doramectin in immunoassays.

Q2: What is cross-reactivity in the context of an immunoassay for Doramectin?

Cross-reactivity occurs when an antibody, designed to bind specifically to Doramectin, also binds to other structurally similar molecules, such as this compound or other related avermectins (e.g., Ivermectin, Abamectin).[1] This can lead to inaccurate quantification of Doramectin, as the assay signal will reflect the presence of both the target analyte and the cross-reacting substance.

Q3: Why is understanding this compound cross-reactivity important?

Understanding the cross-reactivity of this compound is crucial for several reasons:

  • Accuracy of Results: Undetected cross-reactivity can lead to an overestimation of Doramectin concentrations in a sample.

  • Method Specificity: It is a critical parameter in validating the specificity of an immunoassay.

  • Regulatory Compliance: For applications in drug development and food safety, regulatory bodies require well-characterized and validated analytical methods.

Q4: Is there readily available data on the cross-reactivity of this compound in commercial ELISA kits?

Currently, specific quantitative data on the cross-reactivity of this compound in commercially available Doramectin immunoassay kits is not widely published in their datasheets. While datasheets often provide cross-reactivity data for other avermectins, the specific epimer is frequently not mentioned. Therefore, it is highly recommended that researchers experimentally determine the cross-reactivity of this compound with the specific immunoassay they are using.

Troubleshooting Guide

This guide addresses common issues encountered during immunoassays that may be related to this compound cross-reactivity.

Issue 1: Higher-than-Expected Doramectin Concentrations

  • Possible Cause: Cross-reactivity with this compound or other related compounds present in the sample.

  • Troubleshooting Steps:

    • Confirm Sample Integrity: Investigate the sample history. Could the sample have been treated in a way that might cause epimerization of Doramectin (e.g., exposure to certain organic solvents or non-neutral pH)?

    • Perform a Cross-Reactivity Test: If you have a purified standard of this compound, perform a cross-reactivity experiment using the protocol provided below.

    • Orthogonal Method Confirmation: Analyze the samples using a different analytical method that can distinguish between Doramectin and this compound, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

    • Sample Dilution: Analyze a series of dilutions of your sample. If the calculated concentration does not decrease linearly with dilution, it may indicate the presence of cross-reacting substances.

Issue 2: Inconsistent or Non-Reproducible Results

  • Possible Cause: Variable formation of this compound during sample preparation or storage.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that all samples and standards are processed using the exact same procedure, paying close attention to solvent types, pH, temperature, and exposure time.

    • Evaluate Storage Conditions: Assess the stability of Doramectin in your sample matrix under your storage conditions. Consider performing a stability study to see if this compound is formed over time.

    • Minimize Sample Processing Time: Reduce the time between sample preparation and analysis to minimize the potential for chemical changes.

Issue 3: Assay Fails to Meet Validation Criteria for Specificity

  • Possible Cause: The antibody used in the immunoassay has significant cross-reactivity with this compound.

  • Troubleshooting Steps:

    • Quantify Cross-Reactivity: Perform a thorough cross-reactivity assessment with this compound and other relevant avermectins.

    • Consider a Different Assay: If the cross-reactivity is unacceptably high, you may need to source an immunoassay with a more specific antibody or switch to a chromatographic method.

    • Consult the Manufacturer: Contact the technical support for your immunoassay kit to inquire if they have any data on this compound cross-reactivity.

Quantitative Data on Avermectin Cross-Reactivity

While specific data for this compound is limited, the following table summarizes published cross-reactivity data for other avermectins in a Doramectin ELISA kit. This illustrates the importance of testing structurally related compounds.

CompoundCross-Reactivity (%)
Doramectin 100
Abamectin300
Ivermectin227
Eprinomectin300

Data from a commercially available Doramectin ELISA kit. Note that cross-reactivity values can vary between different assays and antibody lots.

Experimental Protocols

Protocol for Determining this compound Cross-Reactivity in a Competitive ELISA

This protocol outlines the steps to determine the percentage of cross-reactivity of this compound in a competitive ELISA designed for Doramectin.

Materials:

  • Doramectin ELISA Kit (including coated microplate, standards, antibody, conjugate, substrate, and stop solution)

  • Purified Doramectin standard

  • Purified this compound standard

  • Assay buffer (as provided in the kit or recommended)

  • Precision pipettes and tips

  • Microplate reader

Methodology:

  • Prepare Standard Curves:

    • Prepare a serial dilution of the Doramectin standard in the assay buffer to create a standard curve (e.g., from 100 ng/mL to 0.1 ng/mL).

    • Prepare a serial dilution of the this compound standard in the assay buffer over a wider concentration range (e.g., from 1000 ng/mL to 0.1 ng/mL).

  • Run the ELISA:

    • Follow the instructions provided with the Doramectin ELISA kit.

    • In separate wells of the microplate, add the different concentrations of the Doramectin standard and the this compound standard in duplicate or triplicate.

    • Complete the subsequent steps of the ELISA protocol (addition of antibody, conjugate, substrate, and stop solution).

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at the recommended wavelength.

    • Calculate the average absorbance for each standard concentration.

    • For each standard (Doramectin and this compound), plot the absorbance against the logarithm of the concentration.

    • Determine the concentration of Doramectin and this compound that causes 50% inhibition of the maximum signal (IC50). This is the concentration at which the absorbance is halfway between the maximum and minimum absorbance on the standard curve.

  • Calculate Percentage Cross-Reactivity:

    • Use the following formula to calculate the percent cross-reactivity of this compound:

      % Cross-Reactivity = (IC50 of Doramectin / IC50 of this compound) x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_elisa Competitive ELISA cluster_analysis Data Analysis prep_standards Prepare Doramectin and This compound Standard Dilutions add_standards Add Standards to Coated Microplate prep_standards->add_standards Dispense add_antibody Add Doramectin Antibody add_standards->add_antibody add_conjugate Add Enzyme Conjugate add_antibody->add_conjugate add_substrate Add Substrate add_conjugate->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate Measure plot_curves Plot Standard Curves (Absorbance vs. log[Concentration]) read_plate->plot_curves calc_ic50 Determine IC50 for Doramectin and this compound plot_curves->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for Determining this compound Cross-Reactivity.

troubleshooting_flowchart start Start: Higher-than-Expected Doramectin Results check_epimerization Potential for This compound Formation? start->check_epimerization perform_cr_test Perform Cross-Reactivity Test with this compound Standard check_epimerization->perform_cr_test Yes no_standard No this compound Standard Available check_epimerization->no_standard No end_cross_reactivity Conclusion: Cross-Reactivity Likely perform_cr_test->end_cross_reactivity Positive end_other_issue Conclusion: Investigate Other Assay Issues perform_cr_test->end_other_issue Negative hplc_ms Confirm with HPLC-MS no_standard->hplc_ms Yes dilution_series Run Sample Dilution Series no_standard->dilution_series No hplc_ms->end_cross_reactivity Epimer Detected hplc_ms->end_other_issue No Epimer linear_dilution Is Dilution Linear? dilution_series->linear_dilution linear_dilution->end_cross_reactivity No linear_dilution->end_other_issue Yes

References

Technical Support Center: Addressing epi-Doramectin Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of epi-Doramectin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Doramectin (B1670889)?

A1: this compound is an epimer of Doramectin, meaning it is a stereoisomer that differs in the configuration at one specific chiral center. It is often identified as a degradation product of Doramectin, particularly under certain stress conditions. The structural similarity means they share many physicochemical properties, but the stereochemical difference can influence their stability and biological activity.

Q2: My this compound solution is showing signs of degradation. What are the primary causes of instability in aqueous solutions?

A2: The instability of Doramectin and its epimers, like this compound, in aqueous solutions is primarily driven by three factors:

  • pH-mediated Hydrolysis: Both acidic and alkaline conditions can catalyze the hydrolysis of the macrocyclic lactone ring and the glycosidic bonds of the sugar moieties. Under mildly acidic conditions, sequential deglycosylation can occur, yielding the monosaccharide and aglycone forms of Doramectin.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Avermectins are known to be sensitive to light.

  • Oxidation: The presence of oxidizing agents can lead to the formation of oxidation products. Doramectin can react with strong oxidizing agents.[2]

Q3: What is the optimal pH range to maintain the stability of Doramectin-related compounds in an aqueous solution?

A3: Based on studies of related avermectins, maintaining a pH between 6.0 and 6.6 is critical for enhancing stability and minimizing hydrolysis. For ivermectin, a closely related compound, the rate of hydrolysis is significantly reduced and minimal at a pH of 6.3.

Q4: Are there any recommended excipients to improve the stability and solubility of this compound in aqueous solutions?

A4: Yes, cyclodextrins have been shown to be effective in both solubilizing and stabilizing avermectins. By forming inclusion complexes, cyclodextrins can protect the active principle from hydrolysis and photodegradation. Various cyclodextrin (B1172386) derivatives, such as hydroxypropyl-β-cyclodextrin (HPβCD), can be used. The use of co-solvents like ethanol (B145695) or propylene (B89431) glycol in conjunction with cyclodextrins can also be beneficial.

Q5: How should I store my this compound aqueous solutions to minimize degradation?

A5: To minimize degradation, it is recommended to:

  • Store solutions at a controlled cool temperature (2-8°C).

  • Protect solutions from light by using amber vials or by wrapping the container in foil.

  • Maintain the pH of the solution within the optimal range of 6.0-6.6.

  • Consider adding an antioxidant to mitigate oxidative degradation.

  • Prepare fresh solutions as needed and avoid long-term storage in an aqueous state if possible.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Unexpected peaks appear in my HPLC chromatogram over time. Degradation of this compound.1. Verify pH: Check the pH of your solution. Adjust to the 6.0-6.6 range using a suitable buffer.2. Protect from Light: Ensure your solution is stored in a light-protected container.3. Control Temperature: Store the solution at 2-8°C when not in use.4. Check for Oxidants: Ensure your solvent and container are free from oxidizing contaminants. Consider purging with nitrogen.
The concentration of my this compound standard is decreasing. Instability in the solvent.1. Use a Stabilized Solvent: Prepare your standard in a solution containing a stabilizing agent like cyclodextrin.2. Solvent Choice: For stock solutions, use a non-aqueous solvent like methanol (B129727) or acetonitrile (B52724) where avermectins are more stable. Prepare aqueous dilutions immediately before use.3. Re-validation: Regularly check the concentration of your standard against a freshly prepared one or a solid reference.
Precipitation is observed in my aqueous solution. Poor aqueous solubility of this compound.1. Incorporate Solubilizers: Use cyclodextrins to form an inclusion complex and increase solubility.[3]2. Add Co-solvents: A small percentage of a water-miscible organic solvent (e.g., ethanol, DMSO) can improve solubility. Ensure the co-solvent is compatible with your experimental setup.

Quantitative Data on Doramectin Degradation

The following table summarizes degradation data for Doramectin under different environmental conditions. While specific data for this compound is limited, these values for the parent compound provide a useful reference.

Condition Matrix Time Degradation (%)
CompostingSheep Feces21 days~36.6%[4]
Manure StorageSheep Feces21 days~12.2%[4]
PastureSheep Feces50 daysRapid decrease observed[5][6]

Experimental Protocols

Protocol 1: Forced Degradation Study of Doramectin

This protocol is a general guideline for inducing and analyzing the degradation of Doramectin to understand its stability profile and identify degradation products like this compound.

1. Sample Preparation:

  • Prepare a stock solution of Doramectin in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M NaOH.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature for 24 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

3. HPLC Analysis:

  • Column: HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size).[7][8][9]

  • Mobile Phase: Isocratic elution with acetonitrile and water (70:30, v/v).[7][8][9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[7][8][9]

  • Detection: UV at 245 nm.[7][8][9]

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products, including this compound, by comparing retention times and peak areas.

Protocol 2: Stabilization of Doramectin with Hydroxypropyl-β-Cyclodextrin (HPβCD)

This protocol describes a method to prepare a stabilized aqueous solution of Doramectin using HPβCD.

1. Materials:

  • Doramectin

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Purified water

  • Co-solvent (e.g., ethanol)

  • Magnetic stirrer

2. Procedure:

  • Prepare an aqueous solution of HPβCD. The molar ratio of HPβCD to Doramectin can be optimized, but a starting point is a 1:1 to 15:1 molar ratio.[10]

  • In a separate container, dissolve Doramectin in a minimal amount of a co-solvent like ethanol.

  • Slowly add the Doramectin solution to the stirring HPβCD solution.

  • Continue stirring the mixture at a controlled temperature (e.g., 18-60°C) for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex.[10]

  • The resulting solution can be filtered to remove any undissolved material.

3. Stability Assessment:

  • Analyze the freshly prepared solution using the HPLC method described in Protocol 1.

  • Store the solution under desired conditions (e.g., 25°C/60% RH, 40°C/75% RH, protected from light) and analyze at regular intervals to determine the concentration of Doramectin and the formation of any degradation products.

Visualizations

Degradation_Pathways cluster_acid Acid Hydrolysis cluster_base Base Catalyzed cluster_photo Photodegradation cluster_oxidation Oxidation Doramectin Doramectin Monosaccharide Monosaccharide Doramectin->Monosaccharide H+ epi_Doramectin This compound Doramectin->epi_Doramectin OH- Photoisomers Photoisomers Doramectin->Photoisomers Light (UV) Oxidation_Products Oxidation Products Doramectin->Oxidation_Products [O] Aglycone Aglycone Monosaccharide->Aglycone H+

Caption: Major degradation pathways of Doramectin in aqueous solutions.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A1 Prepare Doramectin Stock Solution A2 Spike into Aqueous Buffer A1->A2 B1 Acid/Base Hydrolysis A2->B1 B2 Oxidation (H2O2) A2->B2 B3 Photolysis (UV Light) A2->B3 B4 Thermal Stress A2->B4 C1 HPLC-UV Analysis B1->C1 B2->C1 B3->C1 B4->C1 C2 Identify & Quantify Degradation Products C1->C2

Caption: Workflow for a forced degradation study of Doramectin.

References

Technical Support Center: Protocol Refinement for Consistent epi-Doramectin Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving epi-Doramectin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Doramectin?

A1: this compound is an epimer of Doramectin, meaning it is a stereoisomer that differs in the configuration at one specific chiral center. It can form as a degradation product of Doramectin, particularly under certain pH and temperature conditions.[1] Its presence can impact the overall efficacy and safety profile of Doramectin-based treatments.

Q2: What are the primary molecular targets of Doramectin and likely this compound?

A2: Doramectin, like other avermectins, primarily targets glutamate-gated chloride channels (GluCls) in invertebrates.[2][3][4] This interaction leads to an influx of chloride ions, causing hyperpolarization of the nerve and muscle cells, resulting in paralysis and death of the parasite.[2][4] It can also interact with gamma-aminobutyric acid (GABA) receptors.[5][6][7] While specific studies on this compound's targets are limited, it is presumed to interact with the same channels, though potentially with different affinity and efficacy.

Q3: How can I quantify the amount of this compound in my sample?

A3: A validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common approach for quantifying Doramectin and its related substances, including this compound.[8][9][10][11] A suitable method would involve a C8 or C18 column with a mobile phase such as acetonitrile (B52724) and water, and UV detection at approximately 245 nm.[8][10][11]

Q4: What are the optimal storage conditions to minimize the formation of this compound?

A4: To minimize the formation of this compound, Doramectin samples should be stored in a cool, dark, and dry place.[12] Avoid exposure to high temperatures, extreme pH conditions, and direct sunlight, as these factors can promote epimerization. For long-term storage, refrigeration or freezing (-20°C) is recommended.[12]

Troubleshooting Guides

Inconsistent HPLC Quantification of this compound
Problem Possible Cause Recommended Solution
Poor peak separation between Doramectin and this compound Inadequate mobile phase composition.Optimize the acetonitrile/water ratio. A slight modification of the gradient or isocratic conditions can significantly improve resolution.[8][10][11]
Incorrect column chemistry.Ensure you are using a high-resolution C8 or C18 column with appropriate particle size (e.g., 2.7 µm).[8][10][11]
Column temperature fluctuations.Maintain a constant column temperature using a column oven (e.g., 40°C).[8][10][11]
Variable peak areas for the same concentration Inconsistent injection volume.Use a calibrated autosampler for precise and reproducible injections.
Sample degradation in the autosampler.Use a temperature-controlled autosampler and prepare fresh dilutions before each run.
Incomplete dissolution of the sample.Ensure complete dissolution of the sample in an appropriate solvent like methanol (B129727) before injection.[8][10][11]
Presence of unexpected peaks Contamination of the mobile phase or sample.Use HPLC-grade solvents and filter them before use. Prepare fresh samples and mobile phase daily.
Column bleed.Use a high-quality, stable column and operate within the recommended pH and temperature ranges.
Further degradation of the sample.Analyze samples promptly after preparation. If storage is necessary, keep them at low temperatures and protected from light.
Variability in Cell-Based Assay Results
Problem Possible Cause Recommended Solution
High well-to-well variability in cell viability assays (e.g., MTT) Uneven cell seeding.Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette or automated cell seeder.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity.
Inconsistent incubation times.Standardize all incubation periods precisely.
Unexpectedly low or high cytotoxicity Inaccurate compound concentration.Verify the concentration of your Doramectin and this compound stock solutions. Perform serial dilutions carefully.
Cell line variability or contamination.Use cells within a consistent passage number range. Regularly test for mycoplasma contamination.
Compound instability in culture medium.Prepare fresh dilutions of the compounds in media for each experiment. Assess the stability of the compounds under your specific assay conditions.
Inconsistent electrophysiological responses (patch-clamp) Variation in receptor expression.Use a stable cell line with consistent expression of the target ion channel (e.g., GluCl or GABA receptor).
"Run-down" of the channel activity.Allow for a stable baseline recording before drug application. Monitor channel activity over time in control cells.
Incomplete washout of the compound.Avermectins can have slow dissociation rates. Ensure adequate and prolonged washout periods between applications.[13]
Inconsistent Results in Animal Studies
Problem Possible Cause Recommended Solution
High inter-animal variability in drug efficacy Inconsistent drug administration (e.g., oral gavage).Ensure all personnel are properly trained in the administration technique to deliver the correct dose to the stomach.[5][14][15]
Differences in animal health status or microbiome.Use healthy animals from a reputable supplier. Consider co-housing animals to normalize their gut microbiome.
Variation in food and water consumption.Provide ad libitum access to food and water. If the drug is administered in the diet or water, monitor consumption.
Variable drug levels in tissue samples Inconsistent sample collection and processing.Standardize the time of sample collection post-dosing and the tissue homogenization procedure.[16]
Degradation of the compound during storage.Store tissue samples at -80°C immediately after collection and minimize freeze-thaw cycles.
Inefficient extraction from the tissue matrix.Optimize the extraction protocol to ensure complete recovery of Doramectin and its epimers from the specific tissue type.[16]

Experimental Protocols

Quantification of this compound by RP-HPLC

This protocol is adapted from a validated method for Doramectin and its related substances.[8][10][11]

Materials:

  • HPLC system with UV detector

  • HALO C8 column (100 mm × 4.6 mm, 2.7 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Doramectin and this compound reference standards

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve Doramectin and this compound reference standards in methanol to prepare stock solutions. Perform serial dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing Doramectin and potentially this compound in methanol to a known concentration.

  • HPLC Conditions:

    • Column Temperature: 40°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 245 nm

  • Analysis: Inject the standards and samples. Identify and quantify the this compound peak based on its retention time relative to the Doramectin peak and the calibration curve.

Cell Viability (MTT) Assay

This protocol provides a general procedure for assessing the cytotoxicity of this compound.[2][8][17]

Materials:

  • 96-well cell culture plates

  • Appropriate cell line (e.g., bovine peripheral lymphocytes)[2][8]

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Experimental_Workflow_for_epi_Doramectin_Quantification cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Test Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Standard This compound Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Autosampler Autosampler Injection Dissolve_Sample->Autosampler Serial_Dilution Serial Dilution Dissolve_Standard->Serial_Dilution Serial_Dilution->Autosampler Column C8 Column (40°C) Autosampler->Column Detector UV Detector (245 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for this compound quantification using RP-HPLC.

Signaling_Pathway_of_Avermectins cluster_GluCl Glutamate-Gated Chloride Channel (GluCl) cluster_GABA GABA Receptor Avermectin Doramectin / this compound GluCl GluCl Receptor Avermectin->GluCl Binds to GABA_R GABA Receptor Avermectin->GABA_R Potentiates Cl_Influx_GluCl Chloride Ion Influx GluCl->Cl_Influx_GluCl Opens Hyperpolarization Hyperpolarization Cl_Influx_GluCl->Hyperpolarization Cl_Influx_GABA Chloride Ion Influx GABA_R->Cl_Influx_GABA Enhances Opening Cl_Influx_GABA->Hyperpolarization Paralysis Paralysis & Death of Parasite Hyperpolarization->Paralysis

References

Validation & Comparative

Comparative Efficacy Analysis: Doramectin Versus Other Macrocyclic Lactones

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals no direct comparative efficacy data for a compound specifically identified as "epi-Doramectin" against Doramectin (B1670889). The term "this compound" does not appear in published studies, suggesting it may be a specific, non-standardized isomer or derivative not widely researched or reported.

Therefore, this guide provides a comprehensive comparison of Doramectin's efficacy against other prominent macrocyclic lactones, namely Ivermectin, Eprinomectin, and Moxidectin. This analysis is based on available experimental data and is intended for researchers, scientists, and drug development professionals.

Doramectin, a member of the avermectin (B7782182) family of compounds, is a broad-spectrum anti-parasitic agent used in veterinary medicine.[1] Like other macrocyclic lactones, it acts as an agonist of the GABA (gamma-aminobutyric acid) neurotransmitter in nerve cells and also binds to glutamate-gated chloride channels in nerve and muscle cells of invertebrates, leading to paralysis and death of the parasite.[1]

Quantitative Efficacy Comparison

The following tables summarize the comparative efficacy of Doramectin and other macrocyclic lactones against various internal and external parasites in cattle.

Table 1: Efficacy of Doramectin against Various Nematode Species in Cattle

Parasite SpeciesStageEfficacy (%)DosageRoute of AdministrationReference
Ostertagia ostertagi (including inhibited larvae)Adult & L4>99.9200 µg/kgSubcutaneous[2]
Haemonchus placeiAdult & L4>99.9200 µg/kgSubcutaneous[2]
Trichostrongylus axeiAdult & L4>99.9200 µg/kgSubcutaneous[2]
Cooperia oncophoraAdult & L4>99.9200 µg/kgSubcutaneous[2]
Cooperia punctataAdult & L4>99.9200 µg/kgSubcutaneous[2]
Oesophagostomum radiatumAdult & L4>99.9200 µg/kgSubcutaneous[2]
Dictyocaulus viviparus (lungworm)Adult & L4>99.9200 µg/kgSubcutaneous[2]
Nematodirus helvetianusAdult97.9200 µg/kgSubcutaneous[2]
Trichuris discolorAdult92.3200 µg/kgSubcutaneous[2]

Table 2: Comparative Persistent Efficacy of Topical Macrocyclic Lactones against Naturally Acquired Nematode Infections in Beef Calves

Treatment (500 µg/kg)Fecal Egg Count Reduction vs. Control (Day 28)Fecal Egg Count Reduction vs. Control (Day 42)Fecal Egg Count Reduction vs. Control (Day 70)
DoramectinSignificant Reduction (p < 0.05 vs. Ivermectin on Days 7 & 14)Numerically lower than IvermectinNumerically lower than Ivermectin
Ivermectin---
EprinomectinGreater than Ivermectin (p < 0.05)Numerically lower than IvermectinNumerically lower than Ivermectin
MoxidectinGreater than Ivermectin (p < 0.05)Numerically lower than IvermectinNumerically lower than Ivermectin
Reference:[3]

Pharmacokinetic Comparison

The pharmacokinetic properties of a drug are crucial to its efficacy and persistent activity.

Table 3: Comparative Pharmacokinetics of Doramectin and Ivermectin in Cattle (Subcutaneous Injection, 200 µg/kg)

ParameterDoramectinIvermectin
Cmax (ng/mL) ~32~32
Tmax (days) 5.3 ± 0.354.0 ± 0.28
AUC (ng·day/mL) 511 ± 16361 ± 17
Reference:[4]

Table 4: Comparative Pharmacokinetics of Doramectin and Ivermectin in Cattle (Pour-on, 500 µg/kg)

ParameterDoramectinIvermectin
Cmax (ng/mL) 12.2 ± 4.812.2 ± 6.0
Tmax (days) 4.3 ± 1.63.4 ± 0.8
AUC (ng·day/mL) 168.0 ± 41.7115.5 ± 43.0
MRT (days) 12.8 ± 1.98.4 ± 1.5
Reference:[5][6]

The higher Area Under the Curve (AUC) and Mean Residence Time (MRT) for Doramectin suggest a greater overall drug exposure and longer persistence in the body compared to Ivermectin, which may contribute to its longer duration of preventive efficacy.[4][6]

Experimental Protocols

In Vivo Efficacy Study against Gastrointestinal Nematodes in Cattle

  • Objective: To evaluate the therapeutic efficacy of Doramectin against mixed field infections of gastrointestinal nematodes in cattle.

  • Animals: Heifers naturally infected with gastrointestinal nematodes.

  • Experimental Design: Animals were randomly allocated to a control group or a treatment group based on fecal egg counts.

  • Treatment: The treated group received a subcutaneous injection of Doramectin at a dose of 200 µg/kg. The control group received a saline injection.

  • Data Collection: From 14 to 18 days post-treatment, an equal number of animals from each group were necropsied daily.

  • Efficacy Calculation: Worm burdens of the treated animals were compared with those of the non-treated controls to determine the percentage of efficacy.[2]

Pharmacokinetic Study in Cattle

  • Objective: To compare the plasma pharmacokinetics of Doramectin and Ivermectin.

  • Animals: Healthy cattle.

  • Experimental Design: Animals were divided into groups and administered either Doramectin or Ivermectin.

  • Treatment: Drugs were administered via subcutaneous injection (200 µg/kg) or as a pour-on solution (500 µg/kg).

  • Data Collection: Blood samples were collected at predetermined time points. Plasma concentrations of the drugs were determined using high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: Parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and mean residence time (MRT) were calculated.[4][5][6]

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data_collection Data Collection & Analysis Animal_Selection Select Parasite-Infected Cattle Random_Allocation Randomly Allocate to Treatment & Control Groups Animal_Selection->Random_Allocation Treatment_Admin Administer Doramectin (Subcutaneous Injection) Random_Allocation->Treatment_Admin Control_Admin Administer Saline (Control) Random_Allocation->Control_Admin Necropsy Necropsy at 14-18 Days Post-Treatment Treatment_Admin->Necropsy Control_Admin->Necropsy Worm_Count Enumerate Worm Burdens Necropsy->Worm_Count Efficacy_Calc Calculate Efficacy vs. Control Worm_Count->Efficacy_Calc

Caption: Workflow for an in vivo efficacy study of Doramectin in cattle.

signaling_pathway cluster_receptors Parasite Nerve and Muscle Cells Doramectin Doramectin GABA_Receptor GABA Receptor Doramectin->GABA_Receptor Binds to Glutamate_Chloride_Channel Glutamate-gated Chloride Channel Doramectin->Glutamate_Chloride_Channel Binds to Chloride_Influx Increased Chloride Ion Influx GABA_Receptor->Chloride_Influx Opens Channel Glutamate_Chloride_Channel->Chloride_Influx Opens Channel Hyperpolarization Hyperpolarization of Cell Membrane Chloride_Influx->Hyperpolarization Paralysis Flaccid Paralysis of the Parasite Hyperpolarization->Paralysis Death Expulsion or Starvation (Death) Paralysis->Death

Caption: Mechanism of action of Doramectin on parasite nerve and muscle cells.

References

A Comparative Analysis of Doramectin and Ivermectin for Antiparasitic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A note on epi-Doramectin: Initial searches for "this compound" revealed that it is a base-catalyzed intermediate in the decomposition of doramectin (B1670889), formed by epimerization at the 2-position. There are no published reports on the biological activity of this compound. Therefore, this guide will provide a comparative analysis of the well-documented parent compound, doramectin, and its close structural analog, ivermectin.

Introduction

Doramectin and ivermectin are potent, broad-spectrum endectocides belonging to the avermectin (B7782182) family of macrocyclic lactones.[1][2] Both are widely used in veterinary medicine to control a variety of internal and external parasites in livestock.[2][3] While structurally similar, subtle differences in their chemical makeup lead to distinct pharmacokinetic profiles and, in some cases, varied efficacy and persistence against specific parasites.[1][4] This guide provides a detailed comparative analysis of doramectin and ivermectin, presenting key experimental data, methodologies, and an overview of their shared mechanism of action for researchers, scientists, and drug development professionals.

Chemical Structures

Doramectin and ivermectin share a common 16-membered macrocyclic lactone ring structure. The primary difference lies in the substituent at the C-25 position. Doramectin possesses a cyclohexyl group, whereas ivermectin is a mixture of two homologues: approximately 80% 22,23-dihydroavermectin B1a (with a sec-butyl group at C-25) and 20% 22,23-dihydroavermectin B1b (with an isopropyl group at C-25).[4][5]

Figure 1: Chemical Structure of Doramectin Chemical Structure of Doramectin Source: PubChem CID 9832750[6]

Figure 2: Chemical Structure of Ivermectin B1a Chemical Structure of Ivermectin B1a Source: PubChem CID 6321424[7]

Comparative Pharmacokinetics

The pharmacokinetic properties of doramectin and ivermectin have been extensively studied, particularly in cattle. These studies reveal significant differences that may influence their duration of action and efficacy.

Table 1: Comparative Pharmacokinetic Parameters of Doramectin and Ivermectin in Cattle (Subcutaneous Administration, 200 µg/kg)
ParameterDoramectinIvermectinReference(s)
Cmax (ng/mL) ~32~32[8]
Tmax (days) 5.3 ± 0.354.0 ± 0.28[8]
AUC (ng·day/mL) 511 ± 16361 ± 17[8]
Terminal Half-life (days) ~5.5~3.5[9]

Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC: Area under the plasma concentration-time curve.

Comparative Efficacy

Both doramectin and ivermectin are highly effective against a broad range of nematodes and arthropods. However, differences in their persistent activity have been observed in several studies.

Table 2: Comparative Efficacy of Doramectin and Ivermectin against Gastrointestinal Nematodes in Cattle
StudyParasite(s)Doramectin EfficacyIvermectin EfficacyKey FindingsReference(s)
Williams et al.Naturally acquired gastrointestinal nematodesConsistently lower fecal egg counts from Day 28 to 56 post-treatment.Higher fecal egg counts compared to doramectin during the same period.Doramectin showed a longer period of persistent efficacy.[10]
Anziani et al.Natural nematode infectionsSignificantly lower total parasite burden on Day 56.Higher parasite burden on Day 56 compared to doramectin.Doramectin demonstrated longer persistent activity, especially against Ostertagia ostertagi.[11]
Ryan et al.Naturally acquired gastrointestinal nematodesNo functional difference in persistent activity based on fecal egg count reductions.No functional difference in persistent activity based on fecal egg count reductions.Both drugs showed equivalent persistent efficacy under the study conditions.[12][13]
Table 3: Comparative Efficacy of Doramectin and Ivermectin against Ectoparasites in Cattle
StudyParasite(s)Doramectin EfficacyIvermectin EfficacyKey FindingsReference(s)
Lifschitz et al.Tissues relevant for ectoparasite locationHigher and more sustained concentrations in skin.Lower concentrations in skin compared to doramectin.The pharmacokinetic advantage of doramectin in skin may contribute to its efficacy against ectoparasites.[9]

Mechanism of Action: Glutamate-Gated Chloride Channels

Doramectin and ivermectin exert their anthelmintic and insecticidal effects through the same primary mechanism of action. They are positive allosteric modulators of glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates.[1]

Binding of doramectin or ivermectin to GluCls potentiates the effect of glutamate, leading to an increased influx of chloride ions into the cell. This hyperpolarizes the cell membrane, making it unresponsive to excitatory stimuli. The result is a flaccid paralysis of the pharyngeal pump and somatic muscles of the parasite, leading to starvation and death. Mammals are generally not affected by therapeutic doses of these drugs because their glutamate-gated channels are confined to the central nervous system, and avermectins do not readily cross the blood-brain barrier. Additionally, the primary inhibitory neurotransmitter in mammals is GABA, and while avermectins can interact with GABA receptors, they do so with much lower affinity.

G cluster_membrane Neuronal/Myocyte Membrane cluster_extracellular cluster_intracellular GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_in Cl- GluCl->Cl_in Opens Channel Glutamate Glutamate Glutamate->GluCl Binds Avermectin Doramectin / Ivermectin Avermectin->GluCl Potentiates Cl_out Cl- Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Increased Influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Leads to

Avermectin Mechanism of Action at GluCls

Experimental Protocols

In Vitro Anthelmintic Assay: Larval Development Assay (LDA)

This assay assesses the ability of a compound to inhibit the development of nematode eggs to the third-stage (L3) larvae.

Materials:

  • Fresh fecal samples containing nematode eggs

  • Saturated salt solution (e.g., NaCl) for egg flotation

  • Sieve series (e.g., 1 mm, 250 µm, 25 µm)

  • Centrifuge and centrifuge tubes

  • 96-well microtiter plates

  • Nutrient agar (B569324) or a defined medium (e.g., Earle's balanced salt solution with yeast extract)

  • Test compounds (Doramectin, Ivermectin) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., levamisole)

  • Negative control (solvent only)

  • Microscope

Procedure:

  • Egg Isolation: a. Homogenize fecal samples in water. b. Pass the suspension through a series of sieves to remove large debris. c. Centrifuge the filtrate and resuspend the pellet in a saturated salt solution. d. Centrifuge again; the eggs will float to the top. e. Collect the eggs from the meniscus and wash them thoroughly with water to remove the salt. f. Count the number of eggs per unit volume.

  • Assay Setup: a. Prepare serial dilutions of the test compounds in the culture medium. b. Dispense the different concentrations of the test compounds, positive control, and negative control into the wells of a 96-well plate. c. Add a standardized number of eggs (e.g., 50-100) to each well.

  • Incubation: a. Incubate the plates at a suitable temperature (e.g., 25-27°C) for 7-10 days.

  • Data Collection: a. After the incubation period, add a drop of Lugol's iodine to each well to kill and stain the larvae. b. Count the number of eggs that have not developed and the number of L3 larvae under a microscope. c. Calculate the percentage of inhibition of larval development for each concentration compared to the negative control. d. Determine the EC50 (half-maximal effective concentration) for each compound.

In Vitro Anthelmintic Assay: Adult Motility Assay

This assay evaluates the effect of a compound on the motility of adult nematodes.

Materials:

  • Adult nematodes (e.g., Haemonchus contortus) collected from the abomasum of an infected animal.

  • Phosphate-buffered saline (PBS) or other suitable culture medium.

  • Petri dishes or multi-well plates.

  • Test compounds (Doramectin, Ivermectin) dissolved in a suitable solvent.

  • Positive control (e.g., levamisole).

  • Negative control (solvent only).

  • Incubator.

  • Microscope or automated motility tracking system.

Procedure:

  • Parasite Collection: a. Collect adult worms from the abomasum of a freshly slaughtered, infected animal. b. Wash the worms in pre-warmed PBS (37°C) to remove any debris.

  • Assay Setup: a. Prepare serial dilutions of the test compounds in the culture medium. b. Place a set number of adult worms (e.g., 5-10) into each well or petri dish containing the different concentrations of the test compounds, positive control, and negative control.

  • Incubation: a. Incubate the plates at 37°C.

  • Data Collection: a. Observe the motility of the worms at regular intervals (e.g., 1, 2, 4, 6, 24 hours). b. Score the motility visually (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement) or use an automated tracking system. c. Determine the time to paralysis or death for each concentration. d. Calculate the percentage of inhibition of motility compared to the negative control.

Pharmacokinetic Analysis: HPLC Method for Avermectin Quantification in Plasma

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

  • C18 reverse-phase HPLC column.

  • Plasma samples from treated animals.

  • Acetonitrile, methanol (B129727), and water (HPLC grade).

  • Derivatizing agents (e.g., N-methylimidazole and trifluoroacetic anhydride (B1165640) in acetonitrile).

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • Vortex mixer, centrifuge, and evaporator.

Procedure:

  • Sample Preparation: a. To a known volume of plasma, add an internal standard (e.g., a related avermectin not present in the sample). b. Precipitate plasma proteins by adding acetonitrile, then vortex and centrifuge. c. Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE) - Optional but recommended for cleaner samples: a. Condition the SPE cartridge with methanol and then water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with a water/methanol mixture to remove interfering substances. d. Elute the avermectins with a suitable organic solvent (e.g., acetonitrile).

  • Derivatization: a. Evaporate the eluate to dryness under a stream of nitrogen. b. Reconstitute the residue in the derivatization solution containing N-methylimidazole and trifluoroacetic anhydride. This reaction converts the non-fluorescent avermectins into highly fluorescent derivatives.

  • HPLC Analysis: a. Inject the derivatized sample into the HPLC system. b. Use a mobile phase of acetonitrile, methanol, and water to separate the components on the C18 column. c. Set the fluorescence detector to an excitation wavelength of ~365 nm and an emission wavelength of ~475 nm. d. Quantify the concentration of the drug in the plasma by comparing the peak area of the analyte to that of the internal standard and a standard curve.

G cluster_workflow Experimental Workflow: Anthelmintic Assay Start Start Parasite Parasite Collection (Eggs or Adults) Start->Parasite Compound Compound Preparation (Serial Dilutions) Start->Compound Incubation Incubation Parasite->Incubation Compound->Incubation Data Data Collection (Motility/Development) Incubation->Data Analysis Data Analysis (EC50/Inhibition %) Data->Analysis End End Analysis->End

References

Cross-Validation of Analytical Methods for Epi-Doramectin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification and validation of Doramectin and its related substance, epi-Doramectin. The selection of a robust and reliable analytical method is critical for ensuring drug quality, safety, and efficacy in both research and manufacturing environments. This document outlines key performance characteristics of commonly employed techniques, supported by experimental data from published studies, to aid in the selection of the most appropriate method for specific analytical needs.

Comparative Analysis of Analytical Methods

The two predominant techniques for the analysis of Doramectin and its related compounds are High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Fluorescence Detection (FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and complexity.

MethodPrincipleTypical ColumnMobile Phase ExampleDetectionLimit of Quantification (LOQ)Key AdvantagesKey Limitations
RP-HPLC-UV Reversed-phase chromatography separating compounds based on polarity.HALO C8 (100 mm × 4.6 mm, 2.7 µm)[1][2]Acetonitrile (B52724):Water (70:30, v/v)[1][2]UV at 245 nm[1][2]0.1% of target concentration[1][2]Robust, cost-effective, widely available.Lower sensitivity and selectivity compared to LC-MS/MS.
HPLC-FLD Reversed-phase chromatography with post-column derivatization to form fluorescent products.C18 column[3]Acetonitrile/Water or Methanol (B129727)/Water gradients[3]Fluorescence (Excitation: 365 nm, Emission: 470 nm)[3]5 ppb in bovine muscle[3]High sensitivity for certain analytes.Requires a derivatization step, which can add complexity and variability.
UHPLC-MS/MS Ultra-high-performance liquid chromatography for fast separation coupled with highly sensitive and selective mass spectrometric detection.Acquity UPLC HSS-T3 (100 mm x 2.1 mm, 1.8 µm)[4]0.01% Acetic Acid in Water and Methanol gradient[4]Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM)[4]1 ng/mL in bovine plasma[4]Excellent sensitivity and selectivity, high throughput.Higher equipment cost and complexity.
LC-APCI-MS Liquid chromatography coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry.C8 and Alumina-B cartridges for cleanup[5][6]Acetonitrile-based mobile phase[5]Positive Ion APCI-MS[5]Confirmed at 25 ppb in beef liver[5]Good for less polar compounds, less matrix effects than ESI.Generally less sensitive than ESI for polar compounds.

Experimental Protocols

Stability-Indicating RP-HPLC-UV Method for Doramectin and Related Substances

This method is suitable for the assay and estimation of related substances of Doramectin in drug substance.[1][2]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: HALO C8, 100 mm × 4.6 mm i.d., 2.7 µm particle size.[1][2]

  • Column Temperature: 40 °C.[1][2]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (70:30, v/v).[1][2]

  • Flow Rate: Not specified in the abstract.

  • Detection: UV at 245 nm.[1][2]

  • Sample Preparation: Dissolve and prepare Doramectin samples in methanol.[1]

  • Validation: The method was validated according to the International Conference on Harmonization (ICH) Q2(R1) guidelines and was found to be accurate, robust, specific, and stability-indicating.[1]

Multi-residue HPLC-FLD Method for Avermectins

This method is applicable for the simultaneous determination of abamectin, doramectin, ivermectin, and moxidectin (B1677422) residues in bovine muscle.[3]

  • Instrumentation: HPLC with a fluorescence detector.

  • Sample Preparation:

    • Extract samples with acetonitrile.[3]

    • Clean up the extract using a C18 solid-phase extraction (SPE) cartridge.[3]

  • Derivatization:

  • Chromatographic Conditions:

    • Column: Lichrospher 100RP-18E (4.6 x 150 mm).[3]

    • Mobile Phase: Acetonitrile/water (94/6, v/v).[3]

    • Flow Rate: 1.2 mL/min.[3]

  • Detection: Fluorescence detector with excitation at 365 nm and emission at 470 nm.[3]

  • Performance: The method demonstrated recoveries ranging from 73.3% to 110% with a limit of detection of 5 ppb for all six compounds in bovine muscle.[3]

UHPLC-MS/MS Method for Simultaneous Quantification in Bovine Plasma

This method is designed for the fast and reliable simultaneous quantification of ivermectin, doramectin, and moxidectin in bovine plasma.[4]

  • Instrumentation: An ultra-high-performance liquid chromatograph coupled to a tandem mass spectrometer.[4]

  • Sample Preparation:

    • Protein precipitation using 1% formic acid in acetonitrile.[4]

    • Pass-through sample clean-up using an Ostro® 96-well plate.[4]

  • Chromatographic Conditions:

    • Column: Acquity UPLC HSS T3, 100 mm × 2.1 mm i.d., 1.8 µm particle size.[4]

    • Mobile Phase: A gradient of 0.01% acetic acid in water (A) and 0.01% acetic acid in methanol (B).[4]

    • Flow Rate: 0.3 mL/min.[4]

    • Column Temperature: 40 °C.[4]

  • Mass Spectrometry Conditions:

    • Ionization: Positive electrospray ionization (ESI+).[4]

    • Monitoring: Multiple Reaction Monitoring (MRM) of two transitions per analyte. For Doramectin, the quantification transition was m/z 921.70 > 777.40.[4]

  • Validation: The method was validated with a limit of quantification (LOQ) of 1 ng/mL and a limit of detection (LOD) of 0.03 ng/mL for Doramectin.[4]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the UHPLC-MS/MS analysis of Doramectin and its related substances, from sample receipt to final data analysis.

UHPLC-MS/MS Analytical Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleReceipt Sample Receipt and Login SamplePrep Sample Preparation (Protein Precipitation & SPE) SampleReceipt->SamplePrep StandardPrep Standard and QC Preparation LC_Separation UHPLC Separation StandardPrep->LC_Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Eluent Transfer DataProcessing Data Processing and Quantification MS_Detection->DataProcessing Raw Data ReportGeneration Report Generation and Review DataProcessing->ReportGeneration Processed Results

Caption: UHPLC-MS/MS workflow for this compound analysis.

References

Epi-Doramectin: An Elusive Isomer in the World of Macrocyclic Lactones

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide addresses the performance of epi-Doramectin in comparison to other macrocyclic lactones. Initial research reveals that This compound is an isomer and a degradation product of the well-established antiparasitic agent, doramectin (B1670889) .[1][2][3] Formed through a base-catalyzed isomerization of doramectin, it represents a structural variant of the parent compound.[2][3] However, a comprehensive review of published scientific literature reveals a critical information gap: there are no available studies detailing the biological activity, antiparasitic efficacy, or pharmacokinetic profile of this compound .[3]

Consequently, a direct performance comparison of this compound with other macrocyclic lactones is not feasible at this time. This guide will therefore focus on the extensive body of research available for the parent compound, doramectin , providing a detailed comparative analysis of its performance against other prominent macrocyclic lactones, including ivermectin, moxidectin, and eprinomectin.

Doramectin: A Comparative Performance Analysis

Doramectin is a potent, broad-spectrum endectocide used in veterinary medicine to treat and control a wide range of internal and external parasites.[4][5][6] Like other avermectins, it is derived from the fermentation of Streptomyces avermitilis.[7] What distinguishes doramectin structurally is the presence of a cyclohexyl group at the C-25 position, which contributes to its enhanced lipophilicity and prolonged biological half-life compared to ivermectin.[7][8][9]

Efficacy Against Key Parasites

The following tables summarize the efficacy of doramectin in comparison to other macrocyclic lactones against common nematode parasites in cattle.

Table 1: Therapeutic Efficacy (Worm Burden Reduction) of Injectable Formulations in Cattle

Parasite SpeciesDoramectinIvermectinMoxidectinEprinomectinReference(s)
Ostertagia ostertagi (adults & inhibited L4)≥99.6%≥99%≥99%≥99%[10]
Cooperia oncophora≥99.6%≥99%≥99%-[10]
Dictyocaulus viviparus (adults & L4)≥99.6%≥99%≥99%-[10]
Haemonchus placei≥99.6%≥99%≥99%-[10]
Nematodirus helvetianus73.3% (adults), 75.5% (L4)---[10]

Table 2: Persistent Efficacy (Prevention of Reinfection) of Injectable Formulations in Cattle

Parasite SpeciesDoramectinIvermectinMoxidectinReference(s)
Ostertagia ostertagi28 days (93.7% reduction)--[11]
Cooperia oncophora21 days (90.7% reduction)--[11]
Dictyocaulus viviparus28 days (99.9% reduction)--[11]

Table 3: Comparative Larvicidal Potency (IC50) against Cephalopina titillator (Dromedary Camel Nasal Bots) *

DrugIC50 (µg/ml)
Ivermectin0.0735 ± 0.016
Doramectin 0.249 ± 0.116
Eprinomectin0.46 ± 0.24
Moxidectin11.96 ± 2.21
Data from in vitro studies.
Pharmacokinetic Profiles

The pharmacokinetic properties of macrocyclic lactones are crucial for their persistent efficacy. Doramectin generally exhibits a longer residence time in the body compared to ivermectin.

Table 4: Comparative Pharmacokinetics of Injectable Formulations in Cattle (200 µg/kg)

ParameterDoramectinIvermectinMoxidectinReference(s)
Tmax (days) 5.3 ± 0.354.0 ± 0.28-[5]
Cmax (ng/ml) ~32~32-[5]
AUC (ng·day/ml) 511 ± 16361 ± 17-[5]
Mean Residence Time (days) 9.4-13.4[5]

Experimental Protocols

The data presented in this guide are derived from controlled studies with specific methodologies. Below are summaries of typical experimental protocols used to evaluate the efficacy and pharmacokinetics of macrocyclic lactones.

Therapeutic and Persistent Efficacy Studies in Cattle
  • Animal Selection: Clinically healthy, parasite-naive or naturally infected cattle of similar age and weight are used. Animals are acclimatized to the study conditions before the trial begins.

  • Experimental Design: Animals are randomly allocated to treatment groups (e.g., doramectin, ivermectin, moxidectin, untreated control). A sufficient number of animals per group is used to ensure statistical power.

  • Treatment Administration: The specified dose of each macrocyclic lactone is administered according to the manufacturer's instructions (e.g., subcutaneous injection, topical pour-on).

  • Parasite Challenge (for persistent efficacy): In persistent efficacy studies, animals are challenged with a known number of infective parasite larvae (e.g., Ostertagia ostertagi, Cooperia oncophora) at specific intervals after treatment.

  • Data Collection:

    • Fecal Egg Counts (FEC): Fecal samples are collected at regular intervals pre- and post-treatment. The number of parasite eggs per gram of feces is determined using methods like the McMaster technique.

    • Worm Burden: At the end of the study, animals are euthanized, and their gastrointestinal tracts and lungs are examined to recover, identify, and count adult and larval parasite stages.

  • Efficacy Calculation: Efficacy is calculated as the percentage reduction in the mean worm burden or fecal egg count in the treated group compared to the untreated control group.

In Vitro Larvicidal Potency Assay
  • Larvae Collection: Third-stage larvae (L3) of the target parasite are collected and maintained in a suitable culture medium.

  • Drug Preparation: Serial dilutions of the macrocyclic lactones are prepared in a solvent (e.g., DMSO) and then added to the culture medium.

  • Exposure: A known number of larvae are exposed to different concentrations of each drug in a multi-well plate format. A control group with no drug is included.

  • Viability Assessment: After a specific incubation period (e.g., 24, 48, or 72 hours), the viability of the larvae is assessed under a microscope based on their motility.

  • Data Analysis: The percentage of dead or immobile larvae at each drug concentration is calculated. The half-maximal inhibitory concentration (IC50) is then determined using non-linear regression analysis.

Pharmacokinetic Studies in Cattle
  • Animal Model: Healthy cattle of a specific breed, age, and weight range are used.

  • Drug Administration: A single dose of the macrocyclic lactone is administered via the intended route (e.g., subcutaneous injection).

  • Blood Sampling: Blood samples are collected from the jugular vein into heparinized tubes at multiple time points before and after drug administration (e.g., 0, 2, 4, 8, 12, 24 hours, and then daily or at longer intervals for several weeks).

  • Plasma Analysis: Plasma is separated by centrifugation and stored frozen until analysis. The concentration of the drug in the plasma is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and mean residence time (MRT) using specialized software.

Visualizing the Science

Mechanism of Action of Macrocyclic Lactones

ML Macrocyclic Lactone (e.g., Doramectin) GluCl Glutamate-gated Chloride Channels (GluCls) in Invertebrate Nerve and Muscle Cells ML->GluCl Binds to Cl_influx Increased Chloride Ion (Cl-) Influx GluCl->Cl_influx Potentiates opening Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Membrane Cl_influx->Hyperpolarization Paralysis Flaccid Paralysis of the Parasite Hyperpolarization->Paralysis Death Expulsion or Death of the Parasite Paralysis->Death cluster_pre_trial Pre-Trial cluster_trial Trial Phase cluster_post_trial Post-Trial Analysis Animal_Selection Animal Selection (Parasite-free or Naturally Infected) Randomization Randomization into Treatment Groups Animal_Selection->Randomization Treatment Treatment Administration (Day 0) Randomization->Treatment Challenge Parasite Challenge (for Persistent Efficacy) Treatment->Challenge Data_Collection Data Collection (Fecal Samples, Body Weights) Treatment->Data_Collection Challenge->Data_Collection Necropsy Necropsy and Worm Burden Count Data_Collection->Necropsy Analysis Statistical Analysis and Efficacy Calculation Necropsy->Analysis Avermectin Avermectin (Natural Fermentation Product) Ivermectin Ivermectin Avermectin->Ivermectin  (Semi-synthetic derivative) Doramectin Doramectin Avermectin->Doramectin  (Semi-synthetic derivative) Eprinomectin Eprinomectin Avermectin->Eprinomectin  (Semi-synthetic derivative) Milbemycin Milbemycin Moxidectin Moxidectin Milbemycin->Moxidectin  (Semi-synthetic derivative)

References

A Head-to-Head Comparison of Epi-Doramectin and Selamectin for Parasiticide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent macrocyclic lactone parasiticides: epi-Doramectin (referred to hereafter as doramectin (B1670889), as it is the most common isomer in veterinary use) and selamectin (B66261). Both compounds are derivatives of avermectin (B7782182), widely utilized in veterinary medicine for their potent activity against a range of endo- and ectoparasites. This comparison focuses on their mechanism of action, pharmacokinetic profiles, and documented efficacy, supported by experimental data to inform research and development.

Core Mechanism of Action: Targeting Invertebrate Nervous Systems

Both doramectin and selamectin exert their parasiticidal effects through the same fundamental mechanism. As macrocyclic lactones, they act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[1][2] Their binding to these channels increases the cell membrane's permeability to chloride ions, leading to an influx of Cl⁻.[3] This influx causes hyperpolarization of the neuron or myocyte, disrupting nerve signal transmission and resulting in flaccid paralysis and eventual death of the parasite.[2][3]

The high affinity for invertebrate GluCls, coupled with their low affinity for mammalian ligand-gated chloride channels and inability to readily cross the blood-brain barrier in most mammal breeds, forms the basis of their selective toxicity and favorable safety profile.[3]

Fig. 1. Avermectin Mechanism of Action Pathway cluster_membrane Invertebrate Neuronal Membrane Avermectin Doramectin / Selamectin GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds to Channel Cl_ion GluCl->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx into Cell Paralysis Flaccid Paralysis & Death of Parasite Hyperpolarization->Paralysis Disrupts Nerve Transmission

Fig. 1. Avermectin Mechanism of Action Pathway

Comparative Pharmacokinetics in Canines

While both compounds are administered topically for systemic action, their absorption, distribution, and elimination profiles exhibit notable differences. The data below, compiled from separate studies, outlines key pharmacokinetic parameters in dogs. It is important to note these values were not determined in a head-to-head study and route of administration differs, which significantly impacts results.

ParameterSelamectin (Topical, 6 mg/kg)Doramectin (Subcutaneous, 200 µg/kg)Reference
Tmax (Time to Peak Concentration) ~5 days1.70 ± 0.76 days[1][2]
Cmax (Peak Plasma Concentration) 12.72 ± 5.13 ng/mL (males)22.65 ± 11.95 ng/mL (females)54.78 ± 11.99 ng/mL[1][2]
AUC (Total Drug Exposure) 192.08 ± 63.85 ng·day/mL (males)370.97 ± 146.87 ng·day/mL (females)292.10 ± 78.76 ng·day/mL[1][2]
Bioavailability (Topical vs. IV) 4.4%Not Available (Subcutaneous)[3]
Elimination Half-Life (t1/2) ~11 daysNot Reported[4]
Mean Residence Time (MRT) ~12.5 daysNot Reported[1]

Note: Data for Doramectin is from a study using subcutaneous injection, which typically results in higher bioavailability and different absorption kinetics compared to topical administration.

Efficacy: A Review of Experimental Data

Direct comparative in vivo efficacy trials for doramectin and selamectin against key parasites in companion animals are limited in published literature. The available data is presented below from individual studies.

In Vitro Efficacy against Haemonchus contortus

A larval development assay provided a direct comparison of the intrinsic potency of the molecules against the nematode Haemonchus contortus.

CompoundConcentration for Full Efficacy (µg/mL)Relative Potency CommentReference
Doramectin 0.001Superior activity compared to selamectin in this assay.[5]
Selamectin >0.1 (100-fold less active than doramectin)The oxime substituent at the C-5 position is suggested as the cause for reduced activity in this specific assay.[5]
In Vivo Efficacy of Selamectin (Selected Studies)

Selamectin is widely approved for flea and heartworm prevention in dogs and cats.

ParasiteHostEfficacyStudy DetailsReference
Ctenocephalides felis (Fleas) Dogs>99.8% reduction in mean flea counts by Day 90.Three monthly topical treatments (min. 6 mg/kg) in naturally infested client-owned dogs.[2]
Dirofilaria immitis (Heartworm) Dogs100% prevention.Six monthly topical treatments (min. 6 mg/kg) in a heartworm-endemic area.[2]
Dirofilaria immitis (Heartworm - Resistant Strain) Dogs28.8% efficacy.Three monthly treatments against the JYD-34 laboratory strain.[6]
In Vivo Efficacy of Doramectin (Selected Studies)

Doramectin is primarily used in livestock but has been investigated for off-label use in dogs, particularly for mite infestations. Data on its efficacy against fleas and for heartworm prevention is not as readily available.

ParasiteHostEfficacyStudy DetailsReference
Demodex canis (Mites) Dogs72% of dogs in remission.Oral administration (600 µg/kg) once weekly for an average of 7.8 weeks.[7]
Dirofilaria immitis (Microfilariae) DogsData suggests potential therapeutic effect.Study evaluated therapeutic efficacy, not preventative.[1]

Disclaimer: The efficacy data presented for each compound were generated in separate studies with different designs, parasite strains, and conditions. They should not be interpreted as a direct head-to-head comparison.

Standardized Experimental Protocol: Anthelmintic Efficacy (Controlled Test)

The following outlines a generalized protocol for a dose confirmation study based on World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) and VICH guidelines.[5][8] This workflow is fundamental for generating robust, comparable data for regulatory submission and scientific publication.

Fig. 2. Workflow for a Controlled Anthelmintic Efficacy Study cluster_pre Pre-Trial Phase cluster_exp Experimental Phase cluster_treat Treatment & Post-Treatment Phase cluster_analysis Data Analysis AnimalSelection 1. Animal Selection (Species, Age, Health Status) Acclimatization 2. Acclimatization (Min. 7 days) AnimalSelection->Acclimatization ParasiteConfirmation 3. Confirmation of Parasite-Free Status Acclimatization->ParasiteConfirmation Infection 4. Experimental Infection (e.g., L3 larvae of D. immitis) ParasiteConfirmation->Infection PrepatentPeriod 5. Prepatent Period (Waiting for infection to establish) Infection->PrepatentPeriod Randomization 6. Randomization (Allocation to Groups) PrepatentPeriod->Randomization Treatment 7. Treatment Administration Randomization->Treatment GroupA Group A (Test Compound) GroupB Group B (Placebo/Vehicle Control) Observation 8. Clinical Observation (Adverse Events) GroupA->Observation Monitor GroupB->Observation Monitor Necropsy 9. Necropsy & Parasite Recovery (Post-treatment interval) Observation->Necropsy Counting 10. Parasite Enumeration Necropsy->Counting EfficacyCalc 11. Efficacy Calculation (% Reduction vs. Control) Counting->EfficacyCalc

Fig. 2. Workflow for a Controlled Anthelmintic Efficacy Study
Detailed Methodologies

  • Animal Selection and Acclimatization: Purpose-bred animals (e.g., Beagles for canine studies) of a specific age and weight range are sourced. They must be confirmed free of the parasite being studied. Animals are acclimated to the housing and diet for a minimum of 7 days before the study begins.

  • Infection: Animals are experimentally infected with a standardized number of infective-stage parasites (e.g., third-stage larvae, L3, for Dirofilaria immitis). The parasite strain should be well-characterized.[6]

  • Randomization and Grouping: After the parasite's prepatent period, animals are randomly allocated to treatment groups, typically a test compound group and a negative control (vehicle/placebo) group. A minimum of 6-8 animals per group is standard.[8]

  • Treatment Administration: The test compound (e.g., selamectin) is administered according to the proposed label dose and route (e.g., topically at 6 mg/kg). The control group receives the formulation vehicle without the active ingredient.

  • Post-Treatment Observation: Animals are monitored daily for general health and any adverse reactions to the treatment.

  • Efficacy Determination (Necropsy): After a pre-determined period (e.g., 5 months post-infection for heartworm studies), animals are humanely euthanized. A systematic necropsy is performed to recover, identify, and count all adult parasites from the target organs (e.g., heart and pulmonary arteries for D. immitis).[6]

  • Data Analysis: Efficacy is calculated based on the percentage reduction of the geometric mean parasite count in the treated group compared to the control group. A product is generally considered effective if it achieves ≥90% efficacy with statistical significance (P < 0.05).[8]

Conclusion

Doramectin and selamectin are both highly effective parasiticides that share a common mechanism of action by targeting invertebrate-specific glutamate-gated chloride channels. The primary differences lie in their chemical structure—notably the C-5 oxime group in selamectin—which may influence their intrinsic potency against certain parasite species, as suggested by in vitro data.[5] Pharmacokinetic profiles also differ, with selamectin showing a longer residence time in dogs after topical application.

While selamectin has a well-documented and approved efficacy profile against common canine and feline ecto- and endoparasites like fleas and heartworm, the clinical data for doramectin in companion animals is more focused on off-label uses for conditions such as demodicosis. The lack of head-to-head clinical trials makes a direct performance comparison challenging. Future research involving direct comparative efficacy studies would be invaluable for the drug development community to precisely position these and future macrocyclic lactone candidates.

References

Independent Verification of epi-Doramectin's Antiparasitic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature and available data reveals no published studies on the antiparasitic activity of epi-doramectin (B1150635). Therefore, a direct comparison with its isomer, doramectin (B1670889), or other antiparasitic agents based on experimental data is not possible at this time.

This guide will, however, provide a comprehensive overview of the well-established antiparasitic activity of doramectin and its comparison with other commercially available macrocyclic lactones. Furthermore, detailed experimental protocols are presented, which could be adapted for the evaluation of novel compounds such as this compound, should it become available for research.

Doramectin: A Profile of Potent Antiparasitic Activity

Doramectin is a broad-spectrum endectocide belonging to the avermectin (B7782182) class of macrocyclic lactones.[1][2] It is widely used in veterinary medicine to treat and control a variety of internal and external parasites in cattle, swine, and other animals.[3][4][5]

Comparison with Other Macrocyclic Lactones

Doramectin's efficacy is often compared to other macrocyclic lactones like ivermectin, moxidectin, and abamectin. A key differentiator for doramectin is its reported longer persistence of activity against certain parasites, which can translate to less frequent treatments.[2]

The following tables summarize the efficacy of doramectin against various parasites, often in comparison to other anthelmintics.

Table 1: Efficacy of Doramectin against Gastrointestinal Nematodes in Cattle

Parasite SpeciesStageDoramectin Efficacy (%)Comparator Efficacy (%)Comparator DrugReference
Ostertagia ostertagiAdult & L4>99Significantly lower burden at day 56Ivermectin, Fenbendazole (B1672488)[6]
Cooperia oncophoraAdult & L4>99--[4]
Haemonchus placeiAdult & L4>99--[4]
Trichostrongylus axeiAdult & L4>99--[4]
Oesophagostomum radiatumAdult & L4>99--[4]
Dictyocaulus viviparus (Lungworm)Adult & L4100--[7]
Toxocara vitulorumAdult100 (by day 12)100 (by day 12)Ivermectin, Moxidectin[8]

Note: Efficacy is typically measured as the percentage reduction in worm burden compared to untreated controls.

Table 2: Efficacy of Doramectin against Ectoparasites

Parasite SpeciesHostDoramectin Efficacy (%)Reference
Sarcoptes scabiei var. suis (Mange Mites)Swine100[3]
Haematopinus suis (Lice)Swine100[3]

Experimental Protocols

To independently verify the antiparasitic activity of a compound like this compound, standardized in vitro and in vivo assays are essential. Below are detailed methodologies for key experiments.

In Vitro Larval Development Assay (LDA)

This assay is a common method to determine the direct effect of a compound on the development of nematode larvae.[9]

Objective: To assess the concentration-dependent inhibitory effect of a test compound on the development of parasitic nematode eggs to the third-stage larvae (L3).

Materials:

  • Test compound (e.g., this compound) and reference compound (e.g., doramectin)

  • Freshly collected fecal samples containing nematode eggs (e.g., from infected sheep or cattle)

  • Saturated salt solution (e.g., NaCl or MgSO4) for egg flotation

  • Agar (B569324)

  • Nutrient broth

  • 96-well microtiter plates

  • Microscope

Procedure:

  • Egg Recovery: Isolate nematode eggs from fecal samples using a standard flotation technique.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in an appropriate solvent (e.g., DMSO), and then in water to the final test concentrations.

  • Assay Setup:

    • Dispense a small amount of agar into each well of a 96-well plate.

    • Add the test compound dilutions to the wells.

    • Add a suspension of approximately 50-100 nematode eggs to each well.

    • Include positive (reference compound) and negative (solvent only) controls.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-27°C) for 5-7 days to allow for larval development.

  • Data Collection: After incubation, count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well under a microscope.

  • Analysis: Calculate the percentage of inhibition of development to L3 for each compound concentration compared to the negative control. Determine the IC50 value (the concentration that inhibits 50% of larval development).

In Vivo Fecal Egg Count Reduction Test (FECRT)

The FECRT is a standard in vivo method to evaluate the efficacy of an anthelmintic in a host animal.[10]

Objective: To determine the percentage reduction in nematode egg shedding in the feces of infected animals after treatment with a test compound.

Materials:

  • Test compound (e.g., this compound) and reference compound (e.g., doramectin)

  • Naturally or experimentally infected host animals (e.g., cattle, sheep)

  • Equipment for animal handling and treatment administration (e.g., syringes, drenching guns)

  • Fecal collection bags

  • Microscope and materials for fecal egg counting (e.g., McMaster slides)

Procedure:

  • Animal Selection: Select a group of animals with established parasitic infections, confirmed by fecal egg counts.

  • Group Allocation: Randomly allocate animals to treatment groups:

    • Group 1: Untreated control

    • Group 2: Treated with the reference compound (doramectin) at the recommended dose.

    • Group 3: Treated with the test compound (this compound) at various doses.

  • Treatment: Administer the treatments to the respective groups.

  • Fecal Sampling: Collect fecal samples from each animal before treatment (Day 0) and at specified intervals after treatment (e.g., Days 7, 14, and 21).

  • Fecal Egg Counting: Determine the number of eggs per gram (EPG) of feces for each sample using a standardized technique like the McMaster method.

  • Analysis: Calculate the percentage reduction in EPG for each treatment group compared to the control group using the following formula: % Reduction = [1 - (Mean EPG of treated group / Mean EPG of control group)] * 100

Mandatory Visualizations

Experimental Workflow for In Vitro Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis egg_recovery Nematode Egg Recovery plate_setup 96-Well Plate Setup egg_recovery->plate_setup compound_prep Compound Serial Dilution compound_prep->plate_setup incubation Incubation (5-7 days) plate_setup->incubation microscopy Microscopic Examination incubation->microscopy data_analysis IC50 Determination microscopy->data_analysis

Caption: Workflow for the in vitro Larval Development Assay.

Signaling Pathway of Doramectin

signaling_pathway doramectin Doramectin gluci Glutamate-Gated Chloride Ion Channel (GluCl) doramectin->gluci Binds to cl_influx Chloride Ion (Cl-) Influx gluci->cl_influx Opens hyperpolarization Hyperpolarization of Nerve/Muscle Cell cl_influx->hyperpolarization paralysis Paralysis and Death of Parasite hyperpolarization->paralysis

Caption: Mechanism of action of doramectin on parasite nerve and muscle cells.

Conclusion

While the antiparasitic properties of this compound remain uncharacterized, the established efficacy of doramectin and other macrocyclic lactones provides a strong benchmark for comparison. The experimental protocols detailed in this guide offer a robust framework for the future evaluation of novel anthelmintic candidates. Should this compound become available for testing, these methods would allow for a thorough and independent verification of its potential antiparasitic activity. Researchers are encouraged to utilize these standardized assays to generate reliable and comparable data, which will be crucial for the development of new and effective antiparasitic drugs.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic effects of doramectin (B1670889) and ivermectin, two widely used avermectin (B7782182) endectocides. Due to a significant lack of publicly available data on the neurotoxicity of epi-doramectin (B1150635), a direct comparison with this specific compound is not possible at this time. This document will, therefore, focus on the available experimental data for doramectin and ivermectin, providing a framework for understanding their neurotoxic potential. The information presented is intended to assist researchers in evaluating the safety profiles of these compounds and in the design of future neurotoxicity studies.

Executive Summary

Avermectins exert their antiparasitic effects by potentiating ligand-gated chloride ion channels, primarily glutamate-gated chloride (GluCl) channels in invertebrates and, to a lesser extent, gamma-aminobutyric acid type A (GABA-A) receptors. While highly effective against parasites, this mechanism can also lead to neurotoxicity in host animals if the compounds cross the blood-brain barrier. The primary defense against avermectin neurotoxicity in mammals is the P-glycoprotein (P-gp) efflux transporter, which actively removes these compounds from the central nervous system.[1] This guide summarizes the available quantitative toxicity data, details the experimental protocols used to assess neurotoxicity, and illustrates the key signaling pathways involved.

Quantitative Neurotoxicity Data

The following table summarizes the available acute and sub-chronic neurotoxicity data for doramectin and ivermectin in various animal models. It is important to note the significant variability in reported LD50 values, which can be influenced by factors such as the vehicle used for administration and the specific strain of the test animal.[2]

CompoundTest SpeciesRoute of AdministrationVehicleLD50NOAEL (Sub-chronic)Key Neurotoxic SignsReference(s)
Doramectin Mouse (CD-1, female)OralSesame Oil75-200 mg/kg bw-Decreased activity, tremors, ataxia, weakness[2]
Rat (Male)OralAqueous1000-2000 mg/kg2 mg/kg/day (3-month gavage)Decreased activity, tremors, ataxia[2][3]
Rat (Female)OralAqueous500-1000 mg/kg2 mg/kg/day (3-month gavage)Decreased activity, tremors, ataxia[2][3]
Dog (Beagle)GavageSesame Oil-0.1 mg/kg/day (3-month)Mydriasis, tremors, ataxia[2][4]
Ivermectin MouseOral-115.2 mg/kg-Depression, paralysis, lacrimation[5]
Mouse (Mdr1ab -/-)Subcutaneous-0.40 mg/kg-Lethargy, tremors, ataxia[3]

Note: Data for this compound is not available in the reviewed literature.

Mechanism of Avermectin Neurotoxicity

The neurotoxicity of avermectins is primarily mediated through their interaction with GABA-A receptors and glutamate-gated chloride channels in the central nervous system (CNS).[1] In mammals, GABA is the primary inhibitory neurotransmitter. Avermectins can potentiate the effect of GABA by increasing the opening of GABA-gated chloride channels, leading to hyperpolarization of neurons and a general depression of the CNS.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug_interaction Avermectin Interaction GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_R GABA-A Receptor (Chloride Channel) GABA->GABA_R Binds to Cl_ion Cl- GABA_R->Cl_ion Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Avermectin Avermectin (e.g., Doramectin, Ivermectin) Avermectin->GABA_R Allosterically Modulates (Potentiates GABA effect)

Caption: Avermectin potentiation of GABA-A receptor signaling.

In cases where avermectins cross the blood-brain barrier, this potentiation of GABAergic neurotransmission can lead to the observed clinical signs of neurotoxicity, such as ataxia, depression, and tremors.[2]

Experimental Protocols

Acute Oral Toxicity (LD50) Determination in Rodents

This protocol outlines a general procedure for determining the median lethal dose (LD50) of a test compound, such as an avermectin, following oral administration to mice or rats.

LD50_Workflow start Start animal_prep Animal Acclimatization (e.g., CD-1 Mice, 7-10 days) start->animal_prep grouping Random Assignment to Dose Groups (e.g., n=5-10 per group) animal_prep->grouping dosing Oral Gavage Administration of Test Compound in Vehicle (e.g., Sesame Oil) grouping->dosing observation Observation for Clinical Signs (e.g., ataxia, tremors, lethargy) and Mortality for 14 days dosing->observation data_analysis LD50 Calculation (e.g., Probit Analysis) observation->data_analysis end End data_analysis->end

Caption: Workflow for an acute oral toxicity study.

Methodology:

  • Animal Model: Healthy, young adult rodents (e.g., CD-1 mice or Sprague-Dawley rats) are used. Animals are acclimatized to the laboratory conditions for at least one week prior to the study.[2]

  • Dose Groups: Animals are randomly assigned to several dose groups, including a control group that receives the vehicle only. A range of doses is selected based on preliminary range-finding studies.[2]

  • Administration: The test compound is administered once by oral gavage. The volume administered is typically kept constant across all groups.[2]

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a period of 14 days. Body weights are also recorded.[2]

  • Data Analysis: The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods, such as probit analysis.[3]

In Vitro GABA-A Receptor Binding Assay

This assay is used to determine the affinity of a test compound for the GABA-A receptor.

Methodology:

  • Membrane Preparation: Synaptic membranes are prepared from the cerebral cortex of rats or from cell lines expressing recombinant GABA-A receptors.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol or [3H]flumazenil) in the presence of varying concentrations of the test compound.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki) of the test compound for the receptor.

Electrophysiological Assessment of GABA-A Receptor Modulation

This method directly measures the effect of a test compound on the function of GABA-A receptors expressed in a cellular system.

Electrophysiology_Workflow start Start cell_prep Prepare Xenopus Oocytes or HEK293 Cells Expressing GABA-A Receptors start->cell_prep patch_clamp Perform Whole-Cell Patch-Clamp Recording cell_prep->patch_clamp gaba_app Apply GABA to Elicit a Baseline Current patch_clamp->gaba_app compound_app Co-apply GABA and Test Compound gaba_app->compound_app data_analysis Measure Change in Current Amplitude (Potentiation or Inhibition) compound_app->data_analysis end End data_analysis->end

Caption: Workflow for electrophysiological assessment of GABA-A receptor modulation.

Methodology:

  • Expression System: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are engineered to express specific subunits of the GABA-A receptor.

  • Electrophysiology: The whole-cell patch-clamp technique is used to record the chloride currents flowing through the GABA-A receptors in response to the application of GABA.

  • Compound Application: The test compound is co-applied with GABA to determine its effect on the GABA-induced current. An increase in the current indicates potentiation of the receptor.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) for the potentiation of the GABA response.

Conclusion

The available data indicate that both doramectin and ivermectin can induce neurotoxicity, particularly at high doses or in animals with compromised P-glycoprotein function. The clinical signs of neurotoxicity are consistent with the potentiation of GABAergic neurotransmission in the CNS. While quantitative data allows for a rudimentary comparison of the acute toxicity of these two compounds, a comprehensive understanding of their relative neurotoxic potential requires further investigation, including in vitro studies to determine their relative potencies at the GABA-A receptor and glutamate-gated chloride channels.

Crucially, the complete absence of neurotoxicity data for this compound represents a significant knowledge gap. Future research should prioritize the evaluation of this and other doramectin-related compounds to provide a more complete picture of their safety profiles and to guide the development of safer and more effective antiparasitic agents.

References

Validating a Novel Biomarker for epi-Doramectin Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of a new biomarker for epi-Doramectin exposure, designed for researchers, scientists, and drug development professionals. Given the limited specific data on this compound, this document establishes a validation process by drawing parallels with its parent compound, Doramectin. The methodologies and comparisons presented herein offer a robust template for the analytical and clinical validation of a novel biomarker.

A biomarker is a defined characteristic that can be measured as an indicator of a normal biological process, a pathogenic process, or a biological response to an exposure or intervention.[1] The validation of a new biomarker is a critical process that ensures its performance is acceptable for its intended purpose.[1] This process is essential for integrating new biomarkers into drug development and clinical trials to ensure data quality and standardization.[2]

Comparative Analytical Methods for Avermectins

The accurate quantification of drug residues is fundamental to biomarker validation. Several analytical methods have been established for the detection of Doramectin and other avermectins in various biological matrices. A new biomarker for this compound would need to be quantifiable by a similarly robust and validated method. The following table compares common analytical techniques.

Analytical Method Principle Sample Matrix Reported Limit of Detection (LOD) / Quantitation (LOQ) Advantages Disadvantages Citation
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Chromatographic separation followed by derivatization to form fluorescent compounds.Liver, Muscle, Milk, FeedNot specified in provided abstracts.Good sensitivity and selectivity.Requires a derivatization step which can add complexity and variability.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation coupled with mass spectrometric detection of specific parent and daughter ions.Milk, MuscleLOD for Doramectin: 0.1 μg/kg; LOQ for Doramectin: 0.2 μg/kg.[4]High sensitivity, high specificity, and ability to confirm the identity of the analyte.[5][6]Higher equipment cost.[4][5][6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Chromatographic separation with detection based on the absorption of UV light by the analyte.Not specified for biological matrices.Quantitation Limit (QL): 0.1% of target concentration.[3]Simple, robust, and widely available.Lower sensitivity and specificity compared to LC-MS/MS and HPLC-FLD.[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of a new biomarker. Below are representative protocols for sample preparation and analysis based on established methods for Doramectin, which can be adapted for a new this compound biomarker.

Protocol 1: Sample Extraction from Milk for LC-MS/MS Analysis

This protocol is adapted from a method for the determination of multiple avermectins in milk.[5][6]

1. Objective: To extract this compound and the new biomarker from a milk matrix for quantification by LC-MS/MS.

2. Materials:

  • Whole milk sample
  • Acetonitrile (B52724) (ACN)
  • Methanol
  • Water
  • Vortex mixer
  • Centrifuge
  • Evaporator (e.g., nitrogen evaporator)

3. Procedure:

  • Pipette a known volume of the whole milk sample into a centrifuge tube.
  • Add acetonitrile to the milk sample for protein precipitation and initial extraction.
  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.
  • Centrifuge the sample at a specified speed and time to separate the liquid extract from the solid precipitate.
  • Carefully decant the supernatant (the liquid extract) into a new tube.
  • Perform a solvent exchange by evaporating the acetonitrile and reconstituting the residue in a methanol-water mixture suitable for LC-MS/MS analysis.
  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Analytical Method Validation for a New Biomarker

This protocol outlines the key steps for the analytical validation of an assay for a new biomarker, based on general principles of biomarker assay validation.[2][7]

1. Objective: To establish the performance characteristics of the analytical method for the new this compound exposure biomarker.

2. Validation Parameters:

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations of the biomarker.
  • Precision: Assess the degree of scatter between a series of measurements of the same sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
  • Sensitivity: Determine the Limit of Detection (LOD) and the Limit of Quantitation (LOQ) of the biomarker.
  • Specificity: Evaluate the ability of the assay to differentiate and quantify the biomarker in the presence of other expected components in the sample.
  • Linearity and Range: Establish the concentration range over which the assay is accurate, precise, and linear.
  • Stability: Assess the stability of the biomarker in the biological matrix under different storage and handling conditions.

3. Procedure:

  • Prepare Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards of the purified biomarker at different concentrations. Also, prepare low, medium, and high concentration QC samples.
  • Accuracy and Precision: Analyze the QC samples in multiple replicates on different days to determine intra- and inter-assay accuracy and precision.
  • Sensitivity: Determine the LOD and LOQ by analyzing samples with decreasing concentrations of the biomarker.
  • Specificity: Analyze blank matrix samples and matrix samples spiked with potentially interfering substances to ensure no significant interference at the retention time of the biomarker.
  • Linearity and Range: Analyze the calibration standards to generate a calibration curve and determine the linear range of the assay.
  • Stability: Analyze QC samples that have been subjected to various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, long-term storage) to assess biomarker stability.

Visualizing the Biomarker Validation Workflow

The following diagrams illustrate the key processes involved in the validation of a new biomarker for this compound exposure.

G cluster_0 Phase 1: Discovery & Development cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Clinical Validation cluster_3 Phase 4: Regulatory & Commercialization Discovery Biomarker Discovery AssayDev Assay Development Discovery->AssayDev PreValidation Pre-validation AssayDev->PreValidation AnalyticalValidation Analytical Method Validation PreValidation->AnalyticalValidation ClinicalValidation Clinical Validation Plan AnalyticalValidation->ClinicalValidation Retrospective Retrospective Analysis ClinicalValidation->Retrospective Prospective Prospective Clinical Trial ClinicalValidation->Prospective Qualification Biomarker Qualification Prospective->Qualification Commercialization Commercialization Qualification->Commercialization

Caption: A workflow for the discovery and validation of a new biomarker.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Milk) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Cleanup Sample Clean-up Extraction->Cleanup Separation Chromatographic Separation (e.g., HPLC) Cleanup->Separation Detection Detection (e.g., MS/MS, FLD) Separation->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: A generalized workflow for the bioanalytical method.

References

Comparative Transcriptomics of Avermectin-Treated Organisms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A note on "epi-Doramectin": Comprehensive searches for "this compound" did not yield specific transcriptomic studies on treated organisms. Doramectin, a member of the avermectin (B7782182) family of antiparasitic agents, is structurally and functionally very similar to Ivermectin.[1][2][3] Both are macrocyclic lactones that act as allosteric modulators of glutamate-gated chloride channels (GluCls), leading to paralysis and death of susceptible parasites.[4] Given the close relationship and similar mode of action, this guide presents a comparative analysis of the transcriptomic effects of Ivermectin on various organisms as a robust alternative for understanding the molecular impact of this class of drugs.

This guide provides an objective comparison of the transcriptomic responses of different nematode species to Ivermectin treatment, supported by experimental data from recent studies. It is intended for researchers, scientists, and drug development professionals investigating the mechanisms of action and resistance to avermectins.

Quantitative Data Summary

The following tables summarize the quantitative transcriptomic data from studies on Caenorhabditis elegans and Haemonchus contortus treated with Ivermectin. These nematodes are key models in anthelmintic research, with C. elegans being a free-living model organism and H. contortus a parasitic nematode of significant veterinary importance.[5][6]

Table 1: Differentially Expressed Genes (DEGs) in C. elegans (N2 Strain) Exposed to Ivermectin [5]

Treatment ConcentrationDurationUp-regulated GenesDown-regulated GenesTotal DEGs
100 nM4 hours183432615
10 nM4 hours183432615

Table 2: Differentially Expressed Genes (DEGs) in Ivermectin-Susceptible and -Resistant H. contortus [6]

Comparison GroupUp-regulated GenesDown-regulated GenesTotal DEGs
Susceptible (Treated vs. Untreated)330112274528
Resistant (Treated vs. Untreated)160614323038
Resistant vs. Susceptible (Untreated)205827574815
Resistant vs. Susceptible (Treated)140634934899

Key Signaling Pathways and Biological Processes Affected

Transcriptomic analysis has revealed several key pathways and processes that are significantly modulated by Ivermectin treatment.

In the model organism C. elegans, exposure to Ivermectin resulted in the differential expression of genes from diverse families. Notably, 31 of these DEGs overlapped with genes identified in a previously studied Ivermectin-resistant strain, with 19 genes showing an opposite expression pattern, suggesting their potential role in the drug response.[5]

In the parasitic nematode H. contortus, Ivermectin treatment in susceptible strains led to a significant upregulation of genes involved in amino acid degradation, metabolism of xenobiotics by cytochrome P450, biosynthesis of amino acids, and the tricarboxylic acid cycle.[6] Genes encoding UDP-glycosyltransferases (UGTs), glutathione (B108866) S-transferases (GSTs), cytochrome P450s (CYPs), and P-glycoproteins (Pgp) were found to be upregulated, playing a potential role in drug resistance mechanisms.[6] Further studies have implicated neuronal plasticity and chloride homeostasis in the response to Ivermectin.[7][8]

Experimental Protocols

The following are summaries of the experimental methodologies employed in the cited transcriptomic studies.

Protocol 1: Transcriptomics of Ivermectin Response in Caenorhabditis elegans [5]

  • Organism: Caenorhabditis elegans, wild-type N2 strain.

  • Treatment: Pools of 300 adult worms were exposed to Ivermectin at concentrations of 10-7 M (100 nM) and 10-8 M (10 nM) for 4 hours at 20°C.

  • RNA Extraction and Sequencing: Total RNA was extracted from the treated worms. Sequencing was performed on the Illumina NovaSeq 6000 platform.

  • Data Analysis: Differentially expressed genes (DEGs) were identified using an in-house pipeline. The resulting DEGs were compared with data from a previous microarray study on an Ivermectin-resistant C. elegans strain.

Protocol 2: Transcriptomics and Proteomics of Haemonchus contortus in Response to Ivermectin Treatment [6]

  • Organism: Ivermectin-susceptible and -resistant strains of Haemonchus contortus.

  • Treatment: Adult worms were treated with Ivermectin.

  • Omics Technologies: RNA sequencing (RNA-Seq) and isobaric tags for relative and absolute quantification (iTRAQ) were used for transcriptomic and proteomic analyses, respectively.

  • Data Analysis: An integrated analysis of the transcriptomic and proteomic data was performed to identify differentially expressed genes and proteins. Pathway enrichment analysis was conducted to determine the biological functions of the modulated molecules.

Visualizations

The following diagrams illustrate the primary signaling pathway affected by Ivermectin and a generalized workflow for a comparative transcriptomics experiment.

G cluster_Neuron Presynaptic Neuron Ivermectin Ivermectin/ Doramectin GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Allosterically Modulates GluCl->Cl_ion Opens Channel Glutamate Glutamate Glutamate->GluCl Binds Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Leads to

Caption: Mechanism of action for Ivermectin/Doramectin on glutamate-gated chloride channels.

G cluster_workflow Comparative Transcriptomics Workflow Organisms Select Organisms (e.g., Susceptible vs. Resistant Strains) Treatment Treat with This compound/Alternative Organisms->Treatment Control Control Group (Vehicle only) Organisms->Control RNA_Extraction RNA Extraction Treatment->RNA_Extraction Sample Collection Control->RNA_Extraction Sample Collection Sequencing RNA Sequencing (e.g., Illumina) RNA_Extraction->Sequencing Data_Analysis Bioinformatic Analysis (DEG Identification, Pathway Analysis) Sequencing->Data_Analysis Results Comparative Analysis of Gene Expression Profiles Data_Analysis->Results

Caption: A generalized workflow for a comparative transcriptomics study of drug treatment.

References

Safety Operating Guide

Navigating the Disposal of epi-Doramectin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. For researchers, scientists, and drug development professionals working with epi-Doramectin, a derivative of the avermectin (B7782182) family of potent antiparasitic agents, understanding the proper disposal procedures is paramount to protecting both personnel and the environment.

Immediate Safety and Handling Considerations

According to its Safety Data Sheet, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, it is crucial to handle this compound with care, employing standard laboratory safety protocols. The SDS for Doramectin, a closely related compound, indicates potential for organ damage with prolonged or repeated exposure and high toxicity to aquatic life.[2][3] Therefore, preventing environmental release is a primary concern.

Key Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.

  • Avoid generating dust or aerosols. Handle in a well-ventilated area.

  • In case of a spill, avoid direct contact. Absorb the spill with inert material and collect for disposal. Do not allow the substance to enter sewers or waterways.[1]

Step-by-Step Disposal Procedures

The disposal of this compound should be approached with the understanding that it belongs to the avermectin class, which is known for its environmental toxicity, particularly to aquatic organisms.[4] Therefore, a conservative approach that aligns with regulations for pharmaceutical waste is recommended.

  • Waste Identification and Segregation:

    • Grossly Contaminated Materials: This includes pure, unused this compound, expired stock solutions, and heavily contaminated items (e.g., a flask containing a significant amount of the compound).

    • Trace Contaminated Materials: This category includes items with minimal residual contamination, such as empty vials, used pipette tips, and contaminated gloves or bench paper.

  • Containerization:

    • All this compound waste should be collected in clearly labeled, sealed, and leak-proof containers.

    • It is advisable to use containers designated for pharmaceutical or chemical waste. While not mandated by the this compound SDS, some regulations suggest color-coded containers for different types of pharmaceutical waste (e.g., black for hazardous, blue or white for non-hazardous).

  • Disposal Pathway Determination:

    • Do Not Dispose Down the Drain: The environmental precautions on the SDS explicitly state to prevent entry into sewers, surface, or ground water.[1] This is reinforced by broader regulations like the EPA's Subpart P, which bans the sewering of hazardous waste pharmaceuticals.[5][6]

    • Incineration is the Preferred Method: For both grossly and trace-contaminated materials, incineration at a licensed facility is the most effective method to ensure the complete destruction of the active pharmaceutical ingredient.[5] This minimizes the risk of environmental contamination.

    • Landfill as a Last Resort (for trace waste only): If incineration is not a viable option for trace-contaminated waste, consult with your institution's environmental health and safety (EHS) office and your licensed waste management contractor to determine if landfilling is permissible under local and national regulations. This is generally not the preferred method due to the persistence and ecotoxicity of avermectins.

  • Engage a Licensed Waste Management Contractor: The disposal of pharmaceutical and chemical waste is highly regulated by bodies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5][7] It is essential to work with a certified hazardous or pharmaceutical waste disposal company to ensure compliance with all federal, state, and local regulations.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table summarizes the recommended disposal pathways for different categories of waste.

Waste CategoryDescriptionRecommended Disposal MethodRegulatory Considerations
Unused/Expired Product Pure this compound, stock solutions.High-temperature incinerationTreat as pharmaceutical waste. Follow EPA/RCRA guidelines.
Grossly Contaminated Items Glassware, containers with visible residue.High-temperature incinerationTreat as pharmaceutical waste. Follow EPA/RCRA guidelines.
Trace Contaminated PPE Gloves, lab coats, etc. with incidental contact.High-temperature incineration (preferred); Regulated landfill (if permitted)Consult with EHS and waste contractor for local landfill acceptance criteria.
Sharps Contaminated needles, scalpels.Collect in an approved sharps container for incineration.Follow institutional and state medical waste regulations.
Aqueous Solutions Dilute solutions containing this compound.Collect for incineration. Do not pour down the drain.Prohibited from sewer disposal to prevent aquatic toxicity.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Segregation & Characterization cluster_2 Containerization & Labeling cluster_3 Disposal Pathway Generate Generate this compound Waste Segregate Segregate waste at point of generation: - Unused/Grossly Contaminated - Trace Contaminated - Sharps Generate->Segregate IsHazardous Is waste classified as hazardous per RCRA? Containerize Place in appropriate, sealed, and clearly labeled containers. IsHazardous->Containerize  No (per SDS), but treat with caution Segregate->IsHazardous ConsultEHS Consult with EHS and licensed waste management contractor. Containerize->ConsultEHS Incinerate Arrange for disposal via high-temperature incineration. NoSewer DO NOT dispose down the drain. ConsultEHS->Incinerate  Primary Recommended Path ConsultEHS->NoSewer

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions. Always consult your institution's specific EHS protocols and local regulations for final guidance.

References

Personal protective equipment for handling epi-Doramectin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle epi-Doramectin. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance, it is structurally related to Doramectin.[1] Doramectin is known to be harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life.[2][3] Therefore, a cautious approach that incorporates the safety measures recommended for Doramectin is advised when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on a conservative approach considering the properties of Doramectin.

PPE Category Specification Rationale and Citation
Hand Protection Chemical-resistant, impermeable gloves (e.g., nitrile, neoprene).[4]To prevent skin contact. The glove material should be resistant to the substance.[1]
Eye Protection Safety glasses with side shields, goggles, or a face shield.[2][5][6]To protect eyes from splashes or aerosols.[2][6]
Body Protection Laboratory coat or work uniform. For larger quantities or potential for significant exposure, chemical-resistant suits or aprons should be considered.[2][5]To protect skin and personal clothing from contamination.[2]
Respiratory Protection Generally not required for small quantities in a well-ventilated area.[1][5] However, if airborne mists or vapors are generated, or if occupational exposure limits are exceeded, a NIOSH-approved respirator should be worn.[2][7][8]To prevent inhalation of airborne particles or aerosols.[2][7]
Foot Protection Closed-toe shoes. For bulk handling, occupational protective footwear is recommended.[5]To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing risk.

1. Preparation:

  • Consult the SDS: Always review the latest Safety Data Sheet for this compound and Doramectin before handling.[1][2][3]

  • Work Area: Designate a specific, well-ventilated area for handling.[7][9][10]

  • Gather Materials: Ensure all necessary PPE and spill cleanup materials are readily available.

2. Handling:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Minimize Exposure: Handle the substance carefully to avoid the formation of dust or aerosols.[10] Use techniques that minimize the generation of airborne particles.

  • Hygiene: Do not eat, drink, or smoke in the handling area.[7][10][11] Wash hands thoroughly after handling, even if gloves were worn.[2][7]

3. Clean-up:

  • Decontaminate: Clean the work surface and any equipment used with an appropriate solvent.

  • Doff PPE: Remove PPE carefully to avoid contaminating yourself. Dispose of single-use items in the designated waste stream.

  • Personal Hygiene: Wash hands and any exposed skin immediately after finishing work.

Disposal Plan

Proper disposal is essential to protect the environment, given the high aquatic toxicity of Doramectin.[5][11]

  • Waste Segregation: All materials contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, tubes), and used PPE, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Avoid Drains: Do not dispose of this compound down the drain or in the regular trash.[5][9][12] This is to prevent contamination of waterways.[5]

  • Consult Professionals: Follow your institution's and local regulations for the disposal of chemical waste.[9][12] Contact your environmental health and safety department for specific guidance.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Workflow for Safe Handling and Disposal

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep1 Review SDS for This compound & Doramectin prep2 Designate Well-Ventilated Work Area prep1->prep2 prep3 Gather All Necessary PPE & Spill Kit prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Handle with Care to Minimize Dust/Aerosols handle1->handle2 handle3 Practice Good Lab Hygiene (No eating, drinking, smoking) handle2->handle3 clean1 Decontaminate Work Surfaces & Equipment handle3->clean1 clean2 Doff & Dispose of Contaminated PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Collect All Waste in Labeled Hazardous Container clean3->disp1 disp2 DO NOT Dispose Down Drain or in Regular Trash disp1->disp2 disp3 Follow Institutional & Local Disposal Regulations disp2->disp3 end End disp3->end start Start start->prep1

Caption: Workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。